molecular formula C18H10F5N3O B610351 Pyraziflumid CAS No. 942515-63-1

Pyraziflumid

Cat. No.: B610351
CAS No.: 942515-63-1
M. Wt: 379.29
InChI Key: KKEJMLAPZVXPOF-UHFFFAOYSA-N
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Description

Pyraziflumid is a fungicide. This compound is a novel member of succinate dehydrogenase inhibitor fungicides (SDHI). The average EC50 value was 0.0561 (±0.0263)μg/ml for mycelial growth. There was no cross-resistance between this compound and the widely used fungicides carbendazim, dimethachlon and the phenylpyrrole fungicide fludioxonil.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEJMLAPZVXPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942515-63-1
Record name Pyraziflumid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942515-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraziflumid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRAZIFLUMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyraziflumid's Mechanism of Action: A Technical Deep Dive into Succinate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraziflumid is a novel broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] Its fungicidal activity stems from the potent and specific inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with succinate dehydrogenase. It includes a summary of its inhibitory activity, a detailed description of its binding site, insights from resistance studies, and standardized experimental protocols for its evaluation.

Introduction to this compound and Succinate Dehydrogenase

This compound is a carboxamide fungicide with a unique 3-(trifluoromethyl)pyrazine-2-carboxamide structure.[1] It demonstrates high efficacy against a wide range of plant pathogenic fungi.[1] Its molecular target, succinate dehydrogenase, is a highly conserved enzyme complex embedded in the inner mitochondrial membrane.[4] SDH is composed of four subunits: two hydrophilic subunits, SDHA (flavoprotein) and SDHB (iron-sulfur protein), which form the catalytic core, and two hydrophobic subunits, SDHC and SDHD, which anchor the complex to the membrane and form the ubiquinone-binding pocket.[4] By inhibiting SDH, this compound disrupts cellular respiration, leading to a halt in ATP production and ultimately, fungal cell death.[5][6]

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against the succinate dehydrogenase enzyme from a variety of phytopathogenic fungi. The 50% inhibitory concentration (IC50) values, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been determined for this compound against SDH from several key fungal species.

Fungal SpeciesIC50 (µg/mL)
Sclerotinia sclerotiorum0.0561 (±0.0263) (EC50 for mycelial growth)[5][6]
Novel Pyrazole-4-sulfonohydrazide (Compound B6 for comparison)0.28
Thifluzamide (for comparison)Not specified

Note: The EC50 value for Sclerotinia sclerotiorum represents the effective concentration for 50% inhibition of mycelial growth, which is a reflection of the underlying enzyme inhibition.

The Molecular Mechanism of Inhibition: Targeting the Ubiquinone-Binding Site

The primary mechanism of action for this compound, like other SDHI fungicides, is the blockade of the ubiquinone-binding pocket (Qp site) of the SDH complex.[7] This binding event prevents the natural substrate, ubiquinone, from docking and accepting electrons from the iron-sulfur clusters of the SDHB subunit. This interruption of the electron transport chain is the core of this compound's fungicidal activity.

The SDHI Binding Pocket

The Qp site is a hydrophobic cavity formed by amino acid residues from the SDHB, SDHC, and SDHD subunits.[4] While the precise crystallographic structure of this compound bound to fungal SDH is not publicly available, its binding mode can be inferred from the extensive research on other SDHIs and the analysis of resistance-conferring mutations.

Key features of the SDHI binding pocket include:

  • SDHB Subunit: Contributes crucial residues that interact with the inhibitor.

  • SDHC Subunit: Forms a significant part of the binding cavity.

  • SDHD Subunit: Also contributes residues to the formation of the binding site.

Insights from Resistance Mutations

The emergence of fungal strains resistant to SDHI fungicides provides valuable information about the specific amino acid residues critical for inhibitor binding. Mutations in the genes encoding the SDHB, SDHC, and SDHD subunits can alter the structure of the Qp site, reducing the binding affinity of the inhibitor and thus conferring resistance. While specific resistance mutations for this compound are still under investigation in many fungal species, data from other SDHIs can illuminate the key interaction points within the binding pocket.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on succinate dehydrogenase initiates a cascade of events within the fungal cell, ultimately leading to its demise. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows relevant to the study of this compound's mechanism of action.

cluster_0 Mitochondrial Electron Transport Chain This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition Fumarate Fumarate Ubiquinone Ubiquinone (Q) Succinate Succinate Succinate->Fumarate oxidation Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol reduction Complex_III Complex III Ubiquinol->Complex_III Complex_IV Complex IV Complex_III->Complex_IV Water H2O Complex_IV->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesis Oxygen O2

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

cluster_0 Experimental Workflow: SDH Inhibition Assay Isolate_Mitochondria 1. Isolate Mitochondria from Fungal Culture Prepare_Reaction_Mix 2. Prepare Reaction Mixture (Buffer, DCPIP, PMS) Isolate_Mitochondria->Prepare_Reaction_Mix Add_this compound 3. Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_this compound Initiate_Reaction 4. Initiate Reaction with Succinate Add_this compound->Initiate_Reaction Measure_Absorbance 5. Measure Absorbance Change at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_IC50 6. Calculate IC50 Value Measure_Absorbance->Calculate_IC50

References

Structure-Activity Relationship of Pyraziflumid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraziflumid is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] It is chemically characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide core structure.[1][3] This class of fungicides acts by inhibiting the mitochondrial succinate dehydrogenase complex (SDC or Complex II), a crucial enzyme in the respiratory electron transport chain of fungi.[1] This inhibition disrupts the production of adenosine triphosphate (ATP), ultimately leading to fungal cell death.[4] this compound has demonstrated a broad spectrum of fungicidal activity against various plant pathogens.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, detailed experimental protocols for their evaluation, and a visualization of the relevant biological pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following tables summarize the quantitative data on the fungicidal activity of various this compound derivatives against key plant pathogens. The data is compiled from foundational studies on the SAR of N-(biphenyl-2-yl)pyrazine-2-carboxamides.

Table 1: Fungicidal Activity of Pyridine-3- and Pyrazine-2-carboxamide Derivatives against Gray Mold (Botrytis cinerea) and Wheat Brown Rust (Puccinia recondita) [1]

Compound No.RXDisease Control (%)
Gray Mold
1 2-MeCH50-80
BC723 2-ClCH>80
3 2-CF3CH>80
4 3-MeN50-80
5 3-ClN>80
This compound 3-CF3N>80

Data represents the disease control percentage at a concentration of 100 ppm.

Table 2: Fungicidal Activity of N-(Biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides with a Single Substituent on the Biphenyl Moiety [1]

Compound No.RDisease Control (%)
Gray Mold
11 4'-F>80
15 3'-F80-100
16 2'-F50-80
12 4'-Cl>80
17 3'-Cl>80
18 2'-Cl50-80
13 4'-CF380-100
14 3'-CF380-100
19 2'-CF3<50

Data represents the disease control percentage at a concentration of 100 ppm.

Table 3: Fungicidal Activity of N-(Disubstituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides [1]

Compound No.RDisease Control (%)
Gray Mold
20 3',4'-diF>80
21 3',5'-diF80-100
22 2',4'-diF50-80
23 2',3'-diF50-80
24 3',4'-diCl>80
25 3',5'-diCl>80
26 2',4'-diCl50-80

Data represents the disease control percentage at a concentration of 100 ppm.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and evaluation of this compound derivatives are provided below.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard "poisoned food" technique used to determine the inhibitory effect of compounds on the mycelial growth of fungi.

1. Fungal Strains and Culture Conditions:

  • Botrytis cinerea and Rhizoctonia solani are maintained on potato dextrose agar (PDA) plates.

  • Cultures are incubated at 20-25°C until sufficient mycelial growth is observed for the assay.

2. Preparation of Test Compounds:

  • The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to create stock solutions of a known concentration.

  • Serial dilutions of the stock solutions are prepared to achieve the desired test concentrations.

3. Assay Plate Preparation:

  • Molten PDA medium is cooled to approximately 50-55°C.

  • The appropriate volume of the test compound solution is added to the molten agar to achieve the final desired concentrations (e.g., 100 ppm).

  • For the control, an equivalent volume of the solvent is added to the agar.

  • The agar is then poured into sterile Petri dishes and allowed to solidify.

4. Inoculation and Incubation:

  • A mycelial plug (typically 4-5 mm in diameter) is taken from the actively growing edge of a stock culture plate of the target fungus.

  • The mycelial plug is placed, mycelium-side down, in the center of each agar plate containing the test compound and the control plates.

  • The plates are incubated at the optimal growth temperature for the specific fungus (e.g., 20°C for B. cinerea) for a period of 2-4 days.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • For determining the half-maximal effective concentration (EC50), a range of concentrations is tested, and the data is subjected to probit or log-logistic regression analysis.

In Vivo Fungicidal Activity Assay (Pot Test)

This protocol evaluates the protective and curative efficacy of the compounds on host plants.

1. Plant Cultivation:

  • Host plants are grown in pots under greenhouse conditions. For example, cucumber (Cucumis sativus) for gray mold and wheat (Triticum aestivum) for brown rust.

  • Plants are grown to a specific developmental stage before inoculation (e.g., the first true leaf stage for cucumber).

2. Preparation of Inoculum:

  • For B. cinerea, a conidial suspension is prepared by washing the surface of a sporulating culture with sterile distilled water containing a surfactant (e.g., Tween 20). The conidial concentration is adjusted to a specific density (e.g., 1 x 10^6 conidia/mL).

  • For P. recondita, a urediniospore suspension is prepared and similarly adjusted to a specific concentration.

3. Application of Test Compounds:

  • The test compounds are formulated as a wettable powder or emulsifiable concentrate.

  • The formulated compounds are diluted with water to the desired application concentration (e.g., 100 ppm).

  • The compound solutions are sprayed onto the foliage of the host plants until runoff.

4. Inoculation:

  • Protective Activity: Plants are inoculated with the fungal spore suspension 24 hours after the application of the test compound.

  • Curative Activity: Plants are inoculated with the fungal spore suspension 24 hours before the application of the test compound.

  • Control plants are sprayed with the formulation blank and inoculated in the same manner.

5. Incubation and Disease Assessment:

  • The inoculated plants are maintained in a high-humidity chamber at an appropriate temperature to promote disease development (e.g., 20°C for gray mold).

  • After a specific incubation period (e.g., 4-7 days), the disease severity is assessed. This can be done by measuring the lesion area on the leaves or by using a disease rating scale.

  • The disease control percentage is calculated relative to the disease severity on the untreated control plants.

Mandatory Visualization

Signaling Pathway of this compound Action

SDHI_Pathway This compound This compound (SDHI Fungicide) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) This compound->ComplexII Inhibits Fumarate Fumarate ComplexII->Fumarate Oxidizes to ElectronTransport Electron Transport Chain ComplexII->ElectronTransport Donates electrons to Succinate Succinate Succinate->ComplexII Substrate ATP_Production ATP Production ElectronTransport->ATP_Production Drives CellDeath Fungal Cell Death ATP_Production->CellDeath Depletion leads to

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Experimental Workflow for SAR Studies of this compound Derivatives

SAR_Workflow Start Lead Compound Identification (e.g., BC723) Synthesis Synthesis of This compound Derivatives Start->Synthesis InVitro In Vitro Screening (Mycelial Growth Inhibition) Synthesis->InVitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro->SAR_Analysis InVivo In Vivo Evaluation (Pot Tests) SAR_Analysis->InVivo Selects Promising Compounds for Optimization Lead Optimization SAR_Analysis->Optimization Guides InVivo->Optimization Optimization->Synthesis Iterative Process Candidate Candidate Selection (this compound) Optimization->Candidate

Caption: Workflow for the structure-activity relationship studies of this compound derivatives.

References

A Technical Guide to the Chemical Synthesis and Purification of Pyraziflumid

Author: BenchChem Technical Support Team. Date: December 2025

Pyraziflumid, with the experimental code NNF-0721, is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Nihon Nohyaku Co., Ltd.[1][2]. Chemically identified as N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide, it is distinguished by its unique 3-(trifluoromethyl)pyrazine-2-carboxamide group[1][3]. This compound demonstrates high efficacy against a wide spectrum of plant diseases caused by ascomycete and basidiomycete fungi, including gray mold, sclerotinia rot, and powdery mildew[3][4]. Registered and launched in Japan and South Korea in 2018, this compound is recognized for its preventive, residual, and curative activities, making it a valuable tool in Integrated Pest Management (IPM) programs[1][2][5].

This technical guide provides an in-depth overview of the chemical synthesis, purification, and analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Common Name This compound[1]
Experimental Code NNF-0721[1]
Chemical Name N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide[2]
Molecular Formula C₁₈H₁₀F₅N₃O[2]
Melting Point 119–120°C[3]
Water Solubility 2.32 mg/L (at 20°C)[2]
Partition Coefficient logP = 3.51 (at 25°C)[2]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The primary methods involve the condensation of a pyrazine carboxylic acid derivative with a substituted biphenyl amine.

Synthetic Pathways

Two primary routes, designated Route A and Route B, have been detailed for the synthesis of this compound[1][3].

  • Route A: This pathway involves the reaction of a methyl ester derivative of the pyrazine core, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2), with 3′,4′-difluorobiphenyl-2-amine (4) in the presence of a base[3].

  • Route B: This alternative synthesis involves the condensation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (3), obtained from the hydrolysis of the corresponding methyl ester (2), with 3′,4′-difluorobiphenyl-2-amine (4)[1][3].

A foundational synthesis for the pyrazine building block starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which undergoes chlorination and a subsequent one-pot transformation to form the key pyrazine ester intermediate[5].

G cluster_0 Route A cluster_1 Route B A1 Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2) A_Product This compound A1->A_Product B1_hydrolysis Hydrolysis A1->B1_hydrolysis A2 3′,4′-Difluorobiphenyl-2-amine (4) A2->A_Product A_Base Sodium Methoxide in Methanol A_Base->A_Product Base A_Solvent N,N-dimethylacetamide A_Solvent->A_Product Solvent B1 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (3) B1_hydrolysis->B1 B_Product This compound B1->B_Product B2 3′,4′-Difluorobiphenyl-2-amine (4) B2->B_Product B_Base Base B_Base->B_Product

Caption: Synthetic pathways for this compound.

Experimental Protocols

Route A: Synthesis from Methyl Ester [3]

  • Reactant Mixture Preparation: A mixture is prepared with 3′,4′-difluorobiphenyl-2-amine (4) (40.0 g, 195 mmol) and N,N-dimethylacetamide (40 mL).

  • Addition of Base: To this mixture, 28% sodium methoxide in methanol (118 mL, 580 mmol) is added.

  • Addition of Pyrazine Intermediate: Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2) (50.1 g, 243 mmol) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 9 hours.

  • Work-up and Extraction: The reaction mixture is poured into a solution of ice water (250 g) and concentrated HCl (50 mL). The product is then extracted with ethyl acetate.

  • Washing: The organic extract is washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.

  • Purification: The resulting residue is recrystallized from heptane and ethyl acetate.

ParameterValueReference
Starting Material 3′,4′-difluorobiphenyl-2-amine (4)[3]
Reagent Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2)[3]
Base 28% Sodium Methoxide in Methanol[3]
Solvent N,N-dimethylacetamide[3]
Reaction Time 9 hours[3]
Reaction Temperature Room Temperature[3]
Yield 86% (60.4 g)[3]
Final Form Pale yellow crystal[3]

Purification and Analysis

The final purity of this compound is critical for its efficacy and safety. Purification is typically achieved through recrystallization or chromatography, while purity is assessed using advanced analytical techniques.

Purification Protocols
  • Recrystallization: Following the primary synthesis reaction, the crude product is purified by recrystallization using a solvent system of heptane and ethyl acetate to yield a pale yellow crystalline solid[3].

  • Silica Gel Chromatography: For the synthesis of this compound derivatives, purification can be performed using silica gel chromatography with an eluent mixture of hexane and ethyl acetate (e.g., a 2:1 ratio)[3].

Analytical Methods for Purity Assessment

A sensitive method for the determination and quantification of this compound residues in various samples has been developed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)[6][7]. This method can be adapted for quality control and purity assessment of the synthesized compound.

Sample Preparation (QuEChERS Method) [6]

  • Extraction: Analytes are extracted from the sample matrix using acetonitrile containing 1% formic acid.

  • Purification/Clean-up: The extract is purified using a combination of primary secondary amine (PSA) and octadecylsilane (C18) to remove interferences.

Chromatographic Analysis [6]

  • Technique: Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Elution Time: The compound is eluted in under 3.5 minutes.

G start Sample containing This compound extraction Extraction (Acetonitrile + 1% Formic Acid) start->extraction purification Purification (PSA + C18) extraction->purification analysis UPLC-MS/MS Analysis (ESI+ Mode) purification->analysis result Quantification Result analysis->result

Caption: Analytical workflow for this compound.

The validation of this analytical method demonstrates its reliability for monitoring this compound.

Validation ParameterResultReference
Linearity (R²) > 0.9916[6]
Limit of Detection (LOD) 0.05 - 5 µg/kg[6]
Limit of Quantification (LOQ) 10 µg/kg[6]
Recoveries 74.4 - 105.1%[6]
Relative Standard Deviations (RSD) < 12.4%[6]

This comprehensive approach to synthesis, purification, and analysis ensures the production of high-purity this compound suitable for research, development, and commercial application in agriculture.

References

Pyraziflumid chemical properties and solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Pyraziflumid

Introduction

This compound is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3] Discovered and developed by Nihon Nohyaku Co., Ltd., it is chemically identified as a 3-(trifluoromethyl)pyrazine-2-carboxamide derivative.[1][2][4] this compound demonstrates potent fungicidal activity against a wide spectrum of plant diseases.[1][2][3] This document provides a comprehensive overview of its fundamental chemical properties and solubility data, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

This compound is identified by the CAS Registry Number 942515-63-1.[1][2][5][6][7] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name N-(3′,4′-difluoro[1,1′-biphenyl]-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide[5][6][7]
CAS Number 942515-63-1[1][2][5][6][7]
Synonyms NNF-0721[1][2][6]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₈H₁₀F₅N₃O[1][2][5][6][7]
Molecular Weight 379.28 g/mol [1][2][8]
Appearance Pale yellow crystal[1][2]
Melting Point 119°C[1][2][9][10]
Partition Coefficient (log P) 3.51 (at 25°C)[1][2][4][11]

Solubility Data

The solubility of a compound is a critical parameter in its development and application. This compound is characterized by low water solubility.

Table 3: Solubility of this compound
SolventTemperatureSolubility
Water 20°C2.32 mg/L[1][2][4][10][11]

Experimental Protocols

The methodologies for determining the physicochemical properties are crucial for reproducibility and validation of the data.

Melting Point Determination

The melting point of this compound has been determined using a Mettler FP80 melting point apparatus, with the results reported as uncorrected.[4] This is a standard laboratory technique where a small sample of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Aqueous Solubility Determination (Shake-Flask Method)

While the specific protocol used for this compound's water solubility measurement is not detailed, the standard "shake-flask" method is a widely accepted technique for determining the solubility of poorly soluble compounds.[12]

Principle: An excess amount of the solid compound is added to a fixed volume of the solvent (in this case, water). The mixture is then agitated at a constant temperature until equilibrium is reached, which can take 24 to 48 hours.[12] After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved compound in the resulting saturated solution is then quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.[12]

Visualizations

Chemical Structure and Properties Overview

The following diagram illustrates the key identifiers and properties of the this compound molecule.

Pyraziflumid_Properties cluster_identifiers Chemical Identifiers cluster_properties Physicochemical Properties cluster_solubility Solubility & Partitioning IUPAC IUPAC Name N-(3′,4′-difluoro[1,1′-biphenyl]-2-yl)-3- (trifluoromethyl)pyrazine-2-carboxamide CAS CAS Number 942515-63-1 Formula Molecular Formula C₁₈H₁₀F₅N₃O MW Molecular Weight 379.28 g/mol Appearance Appearance Pale Yellow Crystal MP Melting Point 119°C WaterSol Water Solubility 2.32 mg/L (20°C) LogP logP 3.51 (25°C) This compound This compound This compound->IUPAC This compound->CAS This compound->Formula This compound->MW This compound->Appearance This compound->MP This compound->WaterSol This compound->LogP Solubility_Workflow start Start step1 Add excess solid This compound to water start->step1 step2 Agitate mixture at constant temperature (e.g., 24-48 hours) step1->step2 step3 Reach Equilibrium (Saturated Solution) step2->step3 step4 Separate solid and liquid phases (Filtration/Centrifugation) step3->step4 step5 Quantify concentration of dissolved compound (e.g., HPLC, UV/Vis) step4->step5 end Report Solubility (e.g., mg/L) step5->end

References

Fungicidal Spectrum of Pyraziflumid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, distinguished by its unique 3-(trifluoromethyl)pyrazine-2-carboxamide chemical structure.[1][2][3][4] Developed by Nihon Nohyaku Co., Ltd., it is classified under FRAC Group 7.[1][2] this compound demonstrates high efficacy against a broad spectrum of plant diseases caused by ascomycete and basidiomycete fungi by disrupting cellular respiration.[1][2][3][4] This guide provides a detailed analysis of its fungicidal spectrum, experimental evaluation protocols, and mechanism of action.

Quantitative Fungicidal Spectrum Analysis

This compound exhibits potent inhibitory activity against the mycelial growth of numerous economically significant plant pathogens. The 50% effective concentration (EC50) values, a standard measure of fungicide efficacy, have been determined for various fungi through in vitro assays. A summary of this quantitative data is presented below.

PathogenCommon DiseaseHost Crop(s)Mycelial Growth EC50 (mg/L)
Sclerotinia sclerotiorumWhite Mold, Sclerotinia RotCanola, Cabbage, Beans0.023 - 0.056
Botrytis cinereaGray MoldStrawberry, Grapes0.004
Venturia inaequalisApple ScabApple0.045
Alternaria solaniEarly BlightTomato, Potato0.15
Alternaria kikuchianaBlack SpotPear0.058
Rhizoctonia solaniSheath Blight, Root RotRice, Vegetables0.20
Pseudocercospora vitisIsariopsis Leaf SpotGrape0.087
Corynespora cassiicolaTarget SpotSoybean, Tomato0.045
Phoma lingamBlacklegCanola, Cabbage<0.03

Note: EC50 values are sourced from agar plate assays and can vary based on the specific fungal isolate and testing conditions.[2][4]

This compound has also been shown to inhibit spore germination and other developmental stages, such as the formation of apothecia in Sclerotinia sclerotiorum.[2][5] However, it displays no significant activity against oomycetes like Phytophthora infestans or certain fungi such as Fusarium oxysporum and Colletotrichum species at concentrations up to 100 mg/L.[2][4][5]

Experimental Protocols

The determination of the fungicidal spectrum relies on standardized in vitro assays. The following protocol outlines the methodology for assessing the inhibition of mycelial growth.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the EC50 value of this compound against a target fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Actively growing pure culture of the target pathogen

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10,000 mg/L) in DMSO.

  • Media Amendment: Autoclave PDA medium and cool it to approximately 50-55°C in a water bath. Serially dilute the this compound stock solution and add the appropriate volumes to the molten PDA to achieve the desired final test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Prepare a control medium containing only DMSO at the same concentration used for the highest fungicide dilution.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 20-25°C).

  • Data Collection: When the fungal colony in the control plates has grown to nearly cover the plate, measure the colony diameter (in two perpendicular directions) for all treatments.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Use probit analysis or non-linear regression of the dose-response data to determine the EC50 value.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare this compound Stock Solution C Create Serial Dilutions in PDA A->C B Prepare Molten PDA Medium B->C D Pour Amended Petri Dishes C->D E Inoculate with Fungal Plugs D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition G->H I Determine EC50 (Probit Analysis) H->I moa_pathway cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix ComplexI Complex I Q Q ComplexI->Q e- ComplexII Complex II (SDH) ComplexII->Q e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O2 ComplexIV->O2 e- Q->ComplexIII e- Succinate Succinate Succinate->ComplexII TCA Citric Acid Cycle This compound This compound This compound->ComplexII Inhibition

References

Pyraziflumid's Impact on the Fungal Mitochondrial Electron Transport Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraziflumid is a novel broad-spectrum fungicide belonging to the chemical class of pyrazine carboxamides. It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide, specifically targeting the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effect on succinate dehydrogenase (Complex II), a key enzyme in fungal respiration. This document details the biochemical consequences of this inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and illustrates the underlying molecular interactions and pathways.

Introduction: The Fungal Mitochondrial Electron Transport Chain as a Target

The mitochondrial electron transport chain (mETC) is a fundamental pathway for cellular energy production in fungi, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The mETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. The sequential transfer of electrons through these complexes creates a proton gradient that drives ATP synthesis. Due to its essential role in fungal viability, the mETC is a prime target for the development of antifungal agents.

This compound is a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that specifically targets Complex II of the mETC.[1][2] This targeted action disrupts the entire respiratory process, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.[3]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound's primary mode of action is the potent and specific inhibition of succinate dehydrogenase (SDH), also known as Complex II.[3] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Q) pool in the mETC.

This compound binds to the ubiquinone-binding site (Q-site) of Complex II, effectively blocking the transfer of electrons from the iron-sulfur clusters within the SdhB subunit to ubiquinone. This blockage leads to several critical downstream effects:

  • Interruption of the Electron Flow: The inhibition of electron transfer at Complex II halts the entire mETC.

  • Cessation of ATP Synthesis: The disruption of the proton gradient, which is dependent on electron flow, leads to a severe reduction in ATP production.

  • Accumulation of Succinate: The blockage of SDH activity results in the accumulation of its substrate, succinate.

  • Inhibition of Fungal Respiration: The overall process of mitochondrial respiration is strongly inhibited, depriving the fungal cell of its primary energy source.[3]

dot

cluster_TCA TCA Cycle (Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- This compound This compound This compound->Complex_II Inhibition Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Proton_Gradient Proton Gradient Complex_III Complex III Ubiquinone->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->Proton_Gradient H+ Complex_IV->Proton_Gradient H+ O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Proton_Gradient->ATP_Synthase H+ H2O H2O O2->H2O

Figure 1: Mechanism of this compound's inhibitory action on the fungal mitochondrial electron transport chain.

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been demonstrated against a wide range of phytopathogenic fungi. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Mycelial Growth Inhibition (EC50 values)
Fungal SpeciesGrowth MediumAverage EC50 (µg/mL)Reference
Sclerotinia sclerotiorumPDA0.0561 (±0.0263)[3]
Botrytis cinereaYBA<0.1[1]
Corynespora cassiicolaYBA<0.1[1]
Didymella bryoniaePDA<0.1[1]
Monilinia fructicolaPDA<0.1[1]
Venturia nashicolaPDA<0.1[1]
Rhizoctonia solaniPDA<0.1[1]

EC50: The effective concentration of a compound that inhibits a biological process by 50%. PDA: Potato Dextrose Agar; YBA: Yeast Bacto Agar.

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC50 values)
Fungal SpeciesAverage IC50 (µg/mL)Reference
Sclerotinia sclerotiorumData not available
Botrytis cinereaData not available
Rhizoctonia solaniData not available

IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50%. (Note: Specific IC50 values for this compound were not available in the searched literature. The table is a template for future data.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol determines the EC50 value of this compound against a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) or Yeast Bacto Agar (YBA)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Fungal culture of the target organism

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA or YBA medium according to the manufacturer's instructions and autoclave.

  • Fungicide Amendment: Cool the autoclaved medium to approximately 50-55°C. Add the appropriate volume of this compound stock solution to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a fresh fungal culture. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[1][4]

Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia for use in respiration and enzyme assays.

Materials:

  • Fungal mycelia (grown in liquid culture, e.g., Potato Dextrose Broth)

  • Isolation Buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% BSA)

  • Mortar and pestle or homogenizer

  • Cheesecloth

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvesting Mycelia: Harvest fungal mycelia from liquid culture by filtration.

  • Homogenization: Wash the mycelia with cold isolation buffer. Grind the mycelia with a pre-chilled mortar and pestle or use a mechanical homogenizer in the presence of cold isolation buffer.

  • Filtration: Filter the homogenate through several layers of cheesecloth to remove cell debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in fresh, cold isolation buffer and repeat the high-speed centrifugation step.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

dot

Start Fungal Mycelia Homogenization Homogenization (in Isolation Buffer) Start->Homogenization Filtration Filtration (Cheesecloth) Homogenization->Filtration LowSpeedCent Low-Speed Centrifugation (e.g., 1,000 x g) Filtration->LowSpeedCent Supernatant1 Collect Supernatant LowSpeedCent->Supernatant1 Discard Pellet (Debris) Discard Pellet (Debris) LowSpeedCent->Discard Pellet (Debris) HighSpeedCent1 High-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->HighSpeedCent1 MitoPellet1 Mitochondrial Pellet HighSpeedCent1->MitoPellet1 Discard Supernatant Discard Supernatant HighSpeedCent1->Discard Supernatant Wash Wash with Isolation Buffer MitoPellet1->Wash HighSpeedCent2 High-Speed Centrifugation (e.g., 10,000 x g) Wash->HighSpeedCent2 FinalMitoPellet Final Mitochondrial Pellet HighSpeedCent2->FinalMitoPellet HighSpeedCent2->Discard Supernatant

Figure 2: General workflow for the isolation of fungal mitochondria.

Succinate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay measures the activity of SDH and its inhibition by this compound.

Materials:

  • Isolated fungal mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)

  • Phenazine methosulfate (PMS) solution (intermediate electron carrier)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, DCPIP, and PMS.

  • Pre-incubation: Add the isolated mitochondria and varying concentrations of this compound to the reaction mixture. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the succinate solution.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • IC50 Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption of isolated mitochondria to assess the impact of this compound on the electron transport chain.

Materials:

  • Isolated fungal mitochondria

  • Respiration Buffer (e.g., mannitol-sucrose based buffer with phosphate, pH 7.2)

  • Substrates (e.g., succinate)

  • ADP (to stimulate State 3 respiration)

  • This compound stock solution

  • Oxygen electrode (e.g., Clark-type) or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

Procedure:

  • Chamber Setup: Add respiration buffer to the oxygen electrode chamber or microplate well and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber.

  • State 2 Respiration: Record the basal rate of oxygen consumption (State 2) with the addition of a substrate (e.g., succinate).

  • State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3).

  • Inhibitor Addition: Add varying concentrations of this compound and measure the inhibition of State 3 respiration.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess mitochondrial coupling and efficiency. Determine the concentration of this compound required to inhibit respiration by 50%.

Resistance to this compound

The development of resistance to SDHI fungicides is a significant concern in agriculture. Resistance to this compound and other SDHIs is primarily associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, particularly SdhB, SdhC, and SdhD. These mutations can alter the amino acid sequence of the protein, leading to a reduced binding affinity of the fungicide to the Q-site of Complex II.

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cluster_WildType Wild-Type Fungus cluster_Resistant Resistant Fungus Pyraziflumid_WT This compound Complex_II_WT Complex II (Wild-Type) Pyraziflumid_WT->Complex_II_WT Pyraziflumid_R This compound Binding_WT Effective Binding Complex_II_WT->Binding_WT Inhibition_WT Inhibition of Respiration Binding_WT->Inhibition_WT Complex_II_R Complex II (Mutated SdhB/C/D) Pyraziflumid_R->Complex_II_R Binding_R Reduced Binding Complex_II_R->Binding_R Inhibition_R Continued Respiration Binding_R->Inhibition_R

Figure 3: Logical relationship of this compound resistance due to target site mutation.

Conclusion

This compound is a highly effective fungicide that acts through the specific inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial electron transport chain. This targeted mechanism disrupts cellular respiration and energy production, leading to broad-spectrum fungicidal activity. Understanding the molecular basis of its action, as detailed in this guide, is crucial for its effective and sustainable use in disease management strategies. Continued research into its interaction with the target enzyme and the mechanisms of resistance will be vital for prolonging its efficacy and developing next-generation fungicides.

References

Investigating Target Site Mutations for Pyraziflumid Resistance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyraziflumid is a potent succinate dehydrogenase inhibitor (SDHI) fungicide, crucial for the management of a broad spectrum of fungal plant pathogens. Its mode of action involves the disruption of the mitochondrial electron transport chain at Complex II (succinate dehydrogenase, or Sdh). However, the emergence of resistance, primarily through target site mutations in the Sdh enzyme, poses a significant threat to its efficacy. This technical guide provides a comprehensive overview of the known target site mutations conferring resistance to this compound, presenting quantitative data on resistance levels, detailed experimental protocols for resistance investigation, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fungicide resistance and the development of novel crop protection agents.

Introduction

This compound belongs to the pyrazine-carboxamide class of fungicides and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide. Its target is the succinate dehydrogenase (Sdh) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting Sdh, this compound effectively blocks cellular respiration, leading to fungal cell death.

The Sdh enzyme is a heterotetrameric protein complex composed of four subunits: SdhA, SdhB, SdhC, and SdhD. The development of resistance to this compound and other SDHI fungicides is frequently associated with point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations can alter the fungicide binding site, reducing the inhibitory effect of this compound. This guide details the specific mutations identified to date and provides the necessary methodologies to investigate and confirm this compound resistance in fungal pathogens.

Mechanism of Action and Resistance

This compound acts by binding to the ubiquinone-binding site (Qp site) of the Sdh enzyme, thereby blocking the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the production of ATP, the primary energy currency of the cell.

Target site resistance arises from amino acid substitutions in the SdhB, SdhC, and SdhD subunits, which form the Qp site. These substitutions can sterically hinder the binding of this compound or reduce its binding affinity, allowing the enzyme to function even in the presence of the fungicide.

Below is a diagram illustrating the mechanism of action of this compound and the impact of target site mutations.

cluster_0 Mitochondrial Inner Membrane This compound This compound Sdh_WT Succinate Dehydrogenase (Complex II) Wild-Type This compound->Sdh_WT Inhibition Sdh_Mutant Succinate Dehydrogenase (Complex II) Mutant This compound->Sdh_Mutant Reduced Inhibition Fumarate Fumarate Sdh_WT->Fumarate Ubiquinol Ubiquinol Sdh_WT->Ubiquinol Reduction Sdh_Mutant->Fumarate Sdh_Mutant->Ubiquinol Reduction Succinate Succinate Succinate->Sdh_WT Oxidation Succinate->Sdh_Mutant Oxidation Ubiquinone Ubiquinone Ubiquinone->Sdh_WT Ubiquinone->Sdh_Mutant ETC Electron Transport Chain (Complexes III & IV) Ubiquinol->ETC ATP ATP ETC->ATP ATP Production

This compound inhibits wild-type Sdh, blocking the electron transport chain. Mutations in Sdh reduce this inhibition.

Target Site Mutations and Quantitative Resistance Data

Several studies have identified specific mutations in the SdhB, SdhC, and SdhD genes that confer resistance to this compound. The following tables summarize the key mutations and the associated resistance levels.

Table 1: Mutations in the SdhC Subunit and Resistance to this compound

Fungal SpeciesMutationEC50 (µg/mL) of this compound for Resistant IsolatesResistance Factor (RF)Reference
Alternaria alternataH134R>10>125
Passalora fulvaT78IModerate ResistanceNot Quantified
Passalora fulvaN85KHigh ResistanceNot Quantified
Passalora fulvaN85SLow ResistanceNot Quantified
Passalora fulvaH151RModerate ResistanceNot Quantified

Table 2: Cross-Resistance Profile of SdhC Mutants to Various SDHI Fungicides

Fungal SpeciesMutationThis compoundBoscalidPenthiopyradFluopyramIsofetamid
Passalora fulvaT78IRRRRR
Passalora fulvaN85KRRRRR
Passalora fulvaN85SRRRRR
Passalora fulvaH151RRRRRR

R denotes resistance.

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of this compound resistance.

Fungal Isolate Collection and Culturing
  • Collect diseased plant tissue samples from fields where this compound has been applied.

  • Isolate the fungal pathogen onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with antibiotics to suppress bacterial growth.

  • Incubate the cultures at an appropriate temperature and light cycle for the specific fungus until pure cultures are obtained.

  • Preserve single-spore isolates for long-term storage.

Determination of Minimum Inhibitory Concentration (MIC) and EC50 Values

The broth microdilution method is a standard procedure for determining the susceptibility of fungal isolates to fungicides.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (or other suitable broth)

  • This compound stock solution (in DMSO)

  • Fungal inoculum, standardized to a specific concentration (e.g., 1-5 x 10^4 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate. The final concentrations should span a range that includes both inhibitory and non-inhibitory levels.

  • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control for sterility.

  • Add the standardized fungal inoculum to each well.

  • Incubate the plates under appropriate conditions for 24-72 hours.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The EC50 value (the concentration that inhibits 50% of fungal growth) can be calculated from the OD readings using appropriate software.

Molecular Identification of Sdh Mutations

4.3.1. Fungal DNA Extraction

  • Grow the fungal isolate in a liquid medium (e.g., Potato Dextrose Broth) for several days.

  • Harvest the mycelia by filtration.

  • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

4.3.2. PCR Amplification and Sequencing of Sdh Genes

  • Design primers to amplify the full coding sequences of the SdhB, SdhC, and SdhD genes.

  • Perform PCR using a high-fidelity DNA polymerase. The PCR program should be optimized for the specific primers and fungal species. A typical program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verify the PCR products by agarose gel electrophoresis.

  • Purify the PCR products and send them for Sanger sequencing in both forward and reverse directions.

  • Assemble the sequences and align them with the wild-type reference sequence to identify any mutations.

Site-Directed Mutagenesis for Confirmation of Resistance

Site-directed mutagenesis is used to introduce a specific mutation into a wild-type gene to confirm its role in conferring resistance.

Procedure:

  • Clone the wild-type Sdh gene into a suitable expression vector.

  • Design mutagenic primers containing the desired mutation.

  • Perform inverse PCR on the plasmid containing the wild-type gene using the mutagenic primers.

  • Digest the parental methylated template DNA with the DpnI restriction enzyme.

  • Transform the mutated plasmid into competent E. coli cells.

  • Select for transformed colonies and verify the presence of the mutation by sequencing.

  • The mutated gene can then be expressed in a sensitive fungal strain or a heterologous system to confirm its function in conferring this compound resistance.

Below is a diagram illustrating the experimental workflow for investigating this compound resistance.

Start Start: Suspected this compound Resistance in the Field Isolate Isolate Fungal Pathogen Start->Isolate MIC_EC50 Determine MIC/EC50 Values for this compound Isolate->MIC_EC50 Decision Resistance Confirmed? MIC_EC50->Decision DNA_Extraction Extract Fungal Genomic DNA Decision->DNA_Extraction Yes End_Sensitive End: Isolate is Sensitive Decision->End_Sensitive No PCR PCR Amplify SdhB, SdhC, and SdhD Genes DNA_Extraction->PCR Sequencing Sequence Sdh Genes PCR->Sequencing Analysis Sequence Analysis and Mutation Identification Sequencing->Analysis Mutation_Found Mutation Identified? Analysis->Mutation_Found SDM Site-Directed Mutagenesis to Introduce Mutation into Wild-Type Gene Mutation_Found->SDM Yes End_Novel End: Novel Resistance Mechanism Possible Mutation_Found->End_Novel No Confirmation Confirm Resistance in Transformed Strain SDM->Confirmation End_Resistant End: Resistance Mechanism Confirmed Confirmation->End_Resistant

Workflow for the identification and confirmation of this compound resistance mutations.

Conclusion

The emergence of target site mutations in the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase enzyme is a primary mechanism of resistance to the fungicide this compound. Monitoring for these mutations and understanding their impact on fungicide efficacy is critical for the development of effective resistance management strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to combat fungicide resistance. Continued research into the molecular mechanisms of resistance and the development of novel fungicides with different modes of action will be essential for sustainable crop protection.

Methodological & Application

Application Note: Analysis of Pyraziflumid Residues in Crops using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyraziflumid is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals.[1] As with any agricultural pesticide, monitoring for its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This application note provides a detailed protocol for the determination of this compound residues in various crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is sensitive, selective, and suitable for high-throughput laboratory analysis.

For regulatory purposes, the residue definition for this compound in plant commodities for both compliance with Maximum Residue Limits (MRLs) and dietary risk assessment is this compound itself.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is a modification of the widely used QuEChERS method, optimized for the extraction of this compound from various crop matrices.

1.1. Sample Homogenization:

  • Obtain a representative laboratory sample of the crop.

  • Chop or grind the sample to achieve a homogeneous paste. For low-moisture commodities like cereals, milling to a fine powder is recommended.

  • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

1.2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry commodities like wheat, use 5 g of sample and add 10 mL of reagent water, allowing it to hydrate for 30 minutes before proceeding.

  • Add 10 mL of acetonitrile containing 1% (v/v) formic acid to the centrifuge tube.

  • Add the appropriate internal standard solution, if used.

  • Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker to ensure thorough mixing.

  • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous magnesium sulfate, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. HPLC Conditions:

ParameterValue
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.2. MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

2.3. MRM Transitions for this compound:

The following MRM transitions and collision energies should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound (Quantifier) 380.1175.10.0525
This compound (Qualifier) 380.1205.10.0520

Data Presentation

The following tables summarize the quantitative data from a method validation study for the analysis of this compound in various crop matrices.[1]

Table 1: Method Validation Parameters for this compound in Various Crop Matrices

MatrixLinearity (R²)LOD (µg/kg)LOQ (µg/kg)
Cereals (Wheat) >0.990.510
Fruits (Apple) >0.990.210
Fruits (Grape) >0.990.110
Vegetables (Tomato) >0.990.210
Vegetables (Cucumber) >0.990.110

Table 2: Recovery and Precision of this compound in Spiked Crop Samples

MatrixSpiking Level (µg/kg)Mean Recovery (%) (n=5)Relative Standard Deviation (RSD, %)
Cereals (Wheat) 1095.25.8
10098.74.1
500101.33.5
Fruits (Apple) 1092.46.2
10096.84.5
50099.53.9
Fruits (Grape) 1089.77.1
10094.25.3
50097.84.2
Vegetables (Tomato) 1093.15.9
10097.54.8
500100.23.7
Vegetables (Cucumber) 1090.56.8
10095.65.1
50098.94.0

Experimental Workflow Diagram

Pyraziflumid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis node_homogenize 1. Sample Homogenization (Grinding/Milling) node_weigh 2. Weigh Sample (10g or 5g for dry matrix) node_homogenize->node_weigh node_extract 3. Add Acetonitrile (1% Formic Acid) & Shake node_weigh->node_extract node_salts 4. Add QuEChERS Salts & Shake node_extract->node_salts node_centrifuge1 5. Centrifuge node_salts->node_centrifuge1 node_dspe 6. d-SPE Cleanup (PSA, C18, MgSO4) node_centrifuge1->node_dspe node_centrifuge2 7. Centrifuge node_dspe->node_centrifuge2 node_filter 8. Filter Extract (0.22 µm) node_centrifuge2->node_filter node_hplc 9. HPLC Separation (C18 Column) node_filter->node_hplc node_msms 10. MS/MS Detection (MRM Mode) node_hplc->node_msms node_data 11. Data Processing & Quantitation node_msms->node_data

References

Application Notes and Protocols for Pyraziflumid Sensitivity Testing in Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, categorized by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1][2] It effectively controls a broad spectrum of plant diseases caused by ascomycete and basidiomycete fungi by inhibiting the mitochondrial complex II, which disrupts the pathogen's energy supply and leads to cell death.[1] As with any site-specific fungicide, the potential for resistance development necessitates robust and standardized sensitivity testing protocols. These protocols are crucial for monitoring shifts in fungal population sensitivity, understanding resistance mechanisms, and implementing effective resistance management strategies.[2][3][4]

These application notes provide a detailed, standardized protocol for determining the in vitro sensitivity of fungal isolates to this compound, primarily through the broth microdilution method. This method allows for the quantitative determination of the half-maximal effective concentration (EC50), a key metric in assessing fungicide sensitivity.[5]

Core Concepts in this compound Sensitivity Testing

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme.[1] Resistance to SDHI fungicides can arise from mutations in the genes encoding the subunits of the SDH enzyme.[2] Therefore, monitoring the EC50 values within a fungal population over time can serve as an early warning system for the emergence of resistant strains.[3][6]

Key Parameters:

  • EC50 (Half-maximal Effective Concentration): The concentration of a fungicide that inhibits 50% of the fungal growth (e.g., mycelial growth or spore germination) under defined in vitro conditions.[5]

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of a fungicide that prevents visible growth of a microorganism.[7]

  • Baseline Sensitivity: The distribution of EC50 values for a specific fungus population before the widespread use of the fungicide. This serves as a reference point for future monitoring.

Data Presentation: this compound Sensitivity in Various Fungal Species

The following table summarizes published data on the sensitivity of different fungal species to this compound, providing a reference for expected EC50 or IC50 values.

Fungal SpeciesTest MethodParameterSensitivity Range (µg/mL)Average Value (µg/mL)
Bipolaris maydisMycelial Growth InhibitionEC500.0309 - 0.88560.2780 ± 0.2012
Bipolaris maydisConidium Germination InhibitionEC500.032 - 0.95920.3492 ± 0.2450
Sclerotinia sclerotiorumSDH Enzyme InhibitionIC500.0011 - 0.01 (nM)0.0018 (nM) (median)
Puccinia reconditaSDH Enzyme InhibitionIC50-0.0144 (nM)
Rhizoctonia solaniSDH Enzyme InhibitionIC50-0.0059 (nM)
Colletotrichum spp.Mycelial Growth Inhibition-No activity at 100 µg/mL-
Diaporthe citriMycelial Growth Inhibition-No activity at 100 µg/mL-
Fusarium oxysporumMycelial Growth Inhibition-No activity at 100 µg/mL-
Phytophthora infestansMycelial Growth Inhibition-No activity at 100 µg/mL-

*Note: IC50 values for SDH enzyme inhibition are presented in nanomolar (nM) concentrations as reported in the literature. Conversion to µg/mL would require the molecular weight of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Mycelial Growth Inhibition

This protocol is adapted from established methodologies for antifungal susceptibility testing and is suitable for determining the EC50 of this compound against filamentous fungi.[7][8][9]

Materials:

  • Fungal isolates for testing

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on Potato Dextrose Agar (PDA) plates at 25°C until sufficient mycelial growth is observed.

    • From the actively growing margin of the colony, cut mycelial plugs using a sterile 5-mm cork borer.

    • Alternatively, for spore-producing fungi, flood the agar plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface to release the spores.

    • Adjust the spore suspension concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of this compound Stock Solution and Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the appropriate liquid medium (e.g., PDB) in the 96-well plates to achieve a final concentration range (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL).

    • Include a fungicide-free control (medium only) and a solvent control (medium with the same concentration of DMSO used in the highest this compound concentration).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum (mycelial plug or spore suspension) to each well of the 96-well plate containing the different this compound concentrations.

    • Seal the plates and incubate at 25°C in the dark for 48-72 hours, or until sufficient growth is observed in the fungicide-free control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the fungicide-free control.

    • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations.[5]

Protocol 2: Agar Dilution Method

This method is an alternative to the broth microdilution method and is particularly useful for fungi that do not grow well in liquid culture.

Materials:

  • Fungal isolates

  • This compound analytical standard

  • DMSO

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • Sterile petri dishes

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare the PDA medium and autoclave.

    • Cool the medium to approximately 50-55°C.

    • Add the appropriate volume of this compound stock solution (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Include a solvent control plate containing only DMSO at the highest concentration used.

    • Pour the amended agar into sterile petri dishes.

  • Inoculation and Incubation:

    • Place a 5-mm mycelial plug from the margin of an actively growing fungal colony onto the center of each agar plate.

    • Incubate the plates at 25°C in the dark until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of mycelial growth inhibition relative to the control plate.

    • Determine the EC50 value as described in the broth microdilution method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis fungal_culture Fungal Isolate Culturing prep_inoculum Inoculum Standardization fungal_culture->prep_inoculum inoculation Inoculation of Plates prep_inoculum->inoculation prep_stock This compound Stock Preparation serial_dilution Serial Dilution in Microplate prep_stock->serial_dilution serial_dilution->inoculation incubation Incubation (25°C, 48-72h) inoculation->incubation read_plates Measure Fungal Growth (OD) incubation->read_plates calc_inhibition Calculate % Inhibition read_plates->calc_inhibition calc_ec50 EC50 Determination calc_inhibition->calc_ec50

Caption: Workflow for this compound sensitivity testing using the broth microdilution method.

signaling_pathway This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Growth Fungal Growth Inhibition This compound->Growth Leads to ETC Electron Transport Chain SDH->ETC is part of ATP ATP Production ETC->ATP is essential for

Caption: Simplified diagram of this compound's mode of action.

References

Application Note: Protocols for In Vitro Efficacy Evaluation of Pyraziflumid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyraziflumid is a novel fungicide with a unique chemical structure containing a 3-(trifluoromethyl)pyrazine-2-carboxamide group.[1] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[3][4][5] By blocking this critical enzyme, this compound disrupts fungal respiration and energy production, ultimately leading to cell death.[4][6] It has demonstrated excellent fungicidal activity against a broad spectrum of ascomycete and basidiomycete plant pathogens.[1][4] This document provides detailed protocols for two common in vitro assays—the Mycelial Growth Inhibition Assay and the Spore Germination Assay—to reliably evaluate the efficacy of this compound against target fungal pathogens.

Mechanism of Action: SDHI Fungicides

This compound targets the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) complex. This inhibition blocks the oxidation of succinate to fumarate in the Krebs cycle and halts the transfer of electrons to the respiratory chain, thereby depleting the fungal cell of ATP.

cluster_etc Mitochondrial Electron Transport Chain TCA Krebs Cycle (TCA Cycle) Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate ETC_Path Electron Transport Chain (Complex III, IV) ComplexII->ETC_Path e- This compound This compound This compound->ComplexII Inhibition ATP ATP Production ETC_Path->ATP

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain.

Quantitative Efficacy Data

The efficacy of this compound can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that causes a 50% reduction in fungal growth or spore germination.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

Fungal PathogenAssay TypeEC50 Value (µg/mL)Reference
Sclerotinia sclerotiorumMycelial Growth0.0561 (average)[6][7]
Botrytis cinereaMycelial Growth0.004[8]
Corynespora cassiicolaMycelial Growth0.045[8]
Phoma lingamMycelial Growth<0.03[8]
Various Ascomycetes*Mycelial Growth / Spore Germination<0.1[1][9][10]

*Includes pathogens such as Cladosporium cucumerinum, Didymella bryoniae, and Venturia inaequalis.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This assay determines the EC50 value of this compound by measuring the inhibition of fungal colony growth on an amended agar medium.[3]

1. Materials

  • Potato Dextrose Agar (PDA) or other suitable growth medium[3]

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Dimethyl sulfoxide (DMSO)

  • Sterile 90 mm Petri dishes

  • Actively growing culture of the target fungus (3-7 days old)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal growth temperature for the fungus (e.g., 20-25°C)

  • Parafilm

  • Ruler or calipers

2. Workflow Diagram

prep Prepare this compound Serial Dilutions amend Amend Medium with This compound Dilutions prep->amend media Prepare & Autoclave Growth Medium (PDA) cool Cool Medium to 50-55°C media->cool cool->amend pour Pour Amended Agar into Petri Dishes amend->pour inoc Inoculate Center with 5 mm Mycelial Plug pour->inoc incubate Seal & Incubate in Dark inoc->incubate measure Measure Colony Diameters After Incubation incubate->measure calc Calculate % Inhibition & Determine EC50 measure->calc harvest Harvest Fungal Spores from Culture susp Prepare Spore Suspension (e.g., 1x10^5 spores/mL) harvest->susp mix Mix Spore Suspension with Fungicide Dilutions susp->mix dilute Prepare this compound Serial Dilutions dilute->mix dispense Dispense Mixture onto Slides or Microtiter Plate mix->dispense incubate Incubate in a Humid Chamber (e.g., 4-24h) dispense->incubate observe Observe ≥100 Spores per Replicate Under Microscope incubate->observe calc Calculate % Germination Inhibition & Determine EC50 observe->calc

References

Assessing the Field Performance of Pyraziflumid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for conducting field trials to evaluate the performance of Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. This compound has demonstrated significant efficacy against a broad spectrum of economically important plant diseases.[1][2][3]

Introduction to this compound

This compound is a fungicide with a unique chemical structure containing a 3-(trifluoromethyl)pyrazine-2-carboxamide group.[1][4] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[5][6] This disruption of the fungal respiration process ultimately leads to cell death.[6] this compound exhibits preventive, curative, and residual activity and is known for its rain-fastness, making it a versatile tool for integrated pest management (IPM) programs.[1][2][7][8]

Summary of this compound Efficacy

Field trials have demonstrated the effectiveness of this compound against a variety of fungal pathogens on numerous crops. The following tables summarize key performance data from reported studies.

Table 1: Efficacy of this compound Against Powdery Mildew

CropPathogenDisease Severity in ControlApplication Details% ControlReference
Wine Grapes (Leaves)Erysiphe necator57%Applied with an adjuvant91.4%[9]
Wine Grapes (Clusters)Erysiphe necatorNot SpecifiedNot Specified90.6%[9]
Sweet Cherries (Leaves)Powdery MildewNot Specified3.1 fl oz/acre with a non-ionic surfactant92%[9]
Apples (Leaves)Podosphaera leucotrichaNot SpecifiedTank-mixed with protectant fungicides and a surfactantSignificant reduction[9]
PeachesPodosphaera leucotrichaNot SpecifiedNot SpecifiedEquivalent to myclobutanil[9]

Table 2: Efficacy of this compound Against Other Fungal Diseases

CropDiseasePathogenApplication Details% ControlReference
Sweet CherriesLeaf SpotBlumeriella jaapii3.1 fl oz/acre with a non-ionic surfactant97%[9]
PeachesBlossom Blight & CankerMonilinia fructicolaNot Specified73-87%[9]
PeachesBrown RotMonilinia fructicolaLower rate application69-76%[9]
ApplesApple Scab (Leaves)Venturia inaequalis0.929-4.64 fl oz/acre with a non-ionic surfactant44% incidence reduction[9]
ApplesApple Scab (Fruit)Venturia inaequalis0.929-4.64 fl oz/acre with a non-ionic surfactant59% incidence reduction[9]
ApplesCedar Apple RustGymnosporangium juniperi-virginianaeTank-mixed with protectant fungicides and a surfactantSignificant control[9]

Experimental Protocols for Field Trials

The following protocols are designed to assess the efficacy and crop safety of this compound under field or greenhouse conditions.

General Experimental Design

A randomized complete block design is recommended for field trials to minimize the effects of field variability.[10]

  • Replicates: Each treatment should be replicated a minimum of four times.[11]

  • Plot Size: Individual plots should be large enough to allow for accurate application of the test substance and to be representative of commercial practices.[10]

  • Treatments:

    • Untreated Control: Serves as a baseline for disease pressure.

    • This compound Treatment(s): Applied at various rates and timings as per the specific objectives.

    • Registered Standard: A commercially available fungicide with known efficacy against the target pathogen for comparison.[11]

Test Substance Handling and Application

Proper handling and application of the test substance are critical for the integrity of the study.

  • Storage: Store this compound in a secure, clean, and dry area according to the temperature ranges specified on the product label.[10]

  • Documentation: Record the lot or batch number of the test substance upon receipt.[10]

  • Application Equipment: Utilize application equipment that ensures uniform coverage and simulates commercial application techniques. Calibrate all equipment prior to use.[10]

  • Application Methods:

    • Foliar Spray: Apply to ensure thorough coverage of the plant foliage. The use of a non-ionic surfactant may be recommended.[9][12]

    • Drench Application: Apply a specified volume of the solution around the base of each plant.[13]

    • Drip Irrigation: Introduce the product through the irrigation system, ensuring proper distribution.[13]

Inoculation and Disease Assessment
  • Inoculum: If natural disease pressure is insufficient, artificial inoculation with the target pathogen should be performed to ensure a uniform disease challenge. For preventative trials, inoculation should occur shortly after the first application.[10][13]

  • Disease Incidence: This is the percentage of plants or plant parts showing any symptoms of the disease. It should be assessed for each plot.[10]

  • Disease Severity: This is a quantitative assessment of the extent of the disease on infected plants, often rated as the percentage of leaf area or fruit surface affected.[10]

  • Assessment Timing: Conduct a baseline assessment before the first application and then at regular intervals (e.g., weekly) throughout the trial period.[10][13]

Crop Safety Evaluation
  • Phytotoxicity: Assess crop injury (e.g., stunting, leaf burn, chlorosis, or stand loss) at regular intervals, typically 7-14 days after each application.[10]

  • Rating Scale: A standardized rating scale (e.g., 0-4 or 0-5) should be used to quantify any observed damage.[10][13]

Data Collection and Analysis
  • Data Recording: Meticulously record all data, including application dates, rates, weather conditions, disease assessments, and crop safety ratings.

  • Statistical Analysis: The collected data should be subjected to appropriate statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments. Agricultural data analysis software such as ARM, SAS, or Minitab can be used.[10]

Visualizing Key Processes

This compound's Mode of Action: Inhibition of Succinate Dehydrogenase

This compound targets Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain, a critical pathway for energy production in fungi.

Pyraziflumid_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Succinate Dehydrogenase (Complex II) ComplexII->ComplexIII Succinate Succinate ComplexIV Complex IV ComplexIII->ComplexIV O2 Oxygen ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates This compound This compound This compound->ComplexII Inhibits Fumarate Fumarate Succinate->Fumarate e- Protons H+ Gradient Protons->ATP_Synthase

Caption: this compound inhibits fungal respiration at Complex II.

General Workflow for a this compound Field Trial

This diagram outlines the key phases of a typical field trial designed to evaluate the performance of this compound.

Field_Trial_Workflow cluster_Planning Phase 1: Planning & Setup cluster_Execution Phase 2: Trial Execution cluster_Analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Objectives & Treatments Site_Selection Site Selection & Preparation Define_Objectives->Site_Selection Experimental_Design Experimental Design (Randomized Block) Site_Selection->Experimental_Design Procure_Materials Procure Materials (this compound, Standards) Experimental_Design->Procure_Materials Plot_Layout Plot Layout & Marking Procure_Materials->Plot_Layout Baseline_Assessment Baseline Disease Assessment Plot_Layout->Baseline_Assessment Application1 First Application Baseline_Assessment->Application1 Inoculation Pathogen Inoculation (if needed) Application1->Inoculation Weekly_Assessments Weekly Disease & Crop Safety Ratings Inoculation->Weekly_Assessments Subsequent_Apps Subsequent Applications Weekly_Assessments->Subsequent_Apps Final_Assessment Final Assessment & Harvest Data Subsequent_Apps->Final_Assessment Data_Compilation Data Compilation Final_Assessment->Data_Compilation Statistical_Analysis Statistical Analysis (ANOVA) Data_Compilation->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Caption: Workflow for a this compound field trial.

References

Monitoring Pyraziflumid Resistance in Fungal Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraziflumid is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1][2] It effectively controls a broad spectrum of plant diseases by targeting the mitochondrial respiratory chain.[1][3] this compound disrupts the fungal respiration process by blocking the electron transport at Complex II (succinate dehydrogenase), inhibiting the oxidation of succinate to fumarate.[4][5] However, the emergence of resistance in fungal populations poses a significant threat to its long-term efficacy.

Resistance to SDHI fungicides, including this compound, is primarily associated with target site mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme, specifically SdhB, SdhC, and SdhD.[4][6] These mutations can reduce the binding affinity of the fungicide to the enzyme, leading to decreased sensitivity. Monitoring the frequency and spread of these resistance mutations is crucial for effective resistance management strategies.

These application notes provide detailed protocols for monitoring this compound resistance in fungal populations using both phenotypic and molecular methods.

Phenotypic Resistance Monitoring

Phenotypic assays are essential for determining the level of resistance in a fungal isolate by measuring its growth in the presence of the fungicide.[7][8] These methods are critical for establishing a baseline sensitivity of a fungal population to this compound and for detecting shifts in sensitivity over time.

Key Phenotypic Assays
  • EC50 Determination: This assay determines the effective concentration of this compound that inhibits 50% of fungal growth (EC50).[9][10][11] An increase in the EC50 value compared to a sensitive baseline population indicates reduced sensitivity.

  • Discriminatory Dose Assay: This method uses a single, pre-determined concentration of this compound (the discriminatory dose) to quickly screen a large number of isolates for resistance.[7][12][13] The discriminatory dose is typically a concentration that inhibits the growth of sensitive isolates but allows resistant ones to grow.

Table 1: Example EC50 Values for this compound against Fungal Pathogens
Fungal SpeciesBaseline Mean EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Reference
Sclerotinia sclerotiorum0.0561 (±0.0263)Not specified[14]
Stemphylium lycopersici1.0400 (±0.0515)>10 (Low Resistance)[15]

Note: EC50 values can vary depending on the specific isolate, geographic location, and experimental conditions. It is crucial to establish a local baseline sensitivity for accurate resistance monitoring.

Experimental Protocol 1: EC50 Determination by Mycelial Growth Inhibition

This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound against a fungal isolate using an agar dilution method.

Materials:

  • Pure culture of the fungal isolate

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound analytical standard

  • Acetone or other suitable solvent

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Caliper or ruler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., acetone).

  • Working Solutions: Prepare a series of this compound working solutions by serial dilution from the stock solution. The final concentrations in the agar should typically range from 0.001 to 100 µg/mL.

  • Amended Media Preparation: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.

  • Inoculation: From the growing edge of a 5- to 7-day-old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: When the mycelial growth on the control plate has reached approximately 80% of the plate diameter, measure the colony diameter of each plate in two perpendicular directions.

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(Diameter of control - Diameter of treatment) / (Diameter of control - Diameter of mycelial plug)] x 100

    • Use probit analysis or a similar statistical software to regress the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value.

Molecular Resistance Monitoring

Molecular assays offer a rapid and sensitive method for detecting specific mutations associated with this compound resistance.[7] These methods are particularly useful for early detection of resistance before it becomes widespread.

Key Molecular Targets

Mutations in the following genes are known to confer resistance to SDHI fungicides:

  • SdhB: Mutations such as H277Y/L/R are commonly reported.[16]

  • SdhC: Mutations like H134R and G79R have been identified.[4][16]

  • SdhD: Mutations in this subunit also contribute to resistance.[6]

Table 2: Common Sdh Mutations Conferring Resistance to SDHI Fungicides
GeneMutationFungal Species ExampleCross-Resistance to this compoundReference
SdhBH277YAlternaria alternataYes[16]
SdhBH277LAlternaria alternataYes[16]
SdhCH134RAlternaria alternataYes[16]
SdhCG79RAlternaria alternataYes[16]
SdhCS135RAlternaria alternataYes[16]

Experimental Protocol 2: Detection of Sdh Gene Mutations by PCR and Sequencing

This protocol outlines the general steps for amplifying and sequencing the target regions of the SdhB, SdhC, and SdhD genes to identify resistance-conferring mutations.

Materials:

  • Fungal mycelium or spores

  • DNA extraction kit

  • Primers specific for the target Sdh gene fragments (designed based on conserved regions flanking known mutation sites)

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolate using a commercial DNA extraction kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction using the extracted DNA as a template and primers flanking the region of interest in the SdhB, SdhC, or SdhD gene.

    • Perform PCR using an appropriate thermocycling program (annealing temperature will depend on the specific primers used).

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type (sensitive) reference sequence for the corresponding Sdh gene.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.

Visualizations

Signaling Pathway

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate e_minus e- ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibition Succinate Succinate Succinate->ComplexII Oxidation Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Ubiquinol->ComplexIII

Caption: Mode of action of this compound in the fungal mitochondrial respiratory chain.

Experimental Workflow: Phenotypic Resistance Monitoring

cluster_workflow Phenotypic Resistance Monitoring Workflow start Fungal Isolate Collection culture Pure Culture Establishment start->culture assay_choice Select Assay culture->assay_choice ec50 EC50 Determination assay_choice->ec50 Quantitative dd Discriminatory Dose Assay assay_choice->dd Qualitative data_analysis Data Analysis ec50->data_analysis dd->data_analysis interpretation Interpretation of Resistance Level data_analysis->interpretation end Resistance Management Strategy interpretation->end

Caption: Workflow for phenotypic monitoring of this compound resistance.

Experimental Workflow: Molecular Resistance Monitoring

cluster_workflow Molecular Resistance Monitoring Workflow start Fungal Isolate Collection dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of Sdh genes dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel sequencing DNA Sequencing gel->sequencing analysis Sequence Alignment and Analysis sequencing->analysis mutation_detection Detection of Resistance Mutations analysis->mutation_detection end Resistance Frequency Assessment mutation_detection->end

Caption: Workflow for molecular monitoring of this compound resistance.

Conclusion

A combination of phenotypic and molecular methods provides a comprehensive approach to monitoring this compound resistance. Regular monitoring is essential for early detection of resistant strains, which allows for the implementation of timely and effective resistance management strategies to preserve the utility of this important fungicide. It is recommended to establish a baseline sensitivity of local fungal populations and to archive isolates for future comparative studies.

References

Application of Pyraziflumid in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to the pyrazine carboxamide chemical family.[1] It is classified under FRAC (Fungicide Resistance Action Committee) Group 7.[2] This fungicide demonstrates broad-spectrum activity against a range of economically important plant diseases, particularly those caused by ascomycetes and basidiomycetes.[2][3] Its favorable safety profile and efficacy make it a valuable tool for inclusion in Integrated Pest Management (IPM) programs.[3][4] this compound offers preventive, curative, and systemic properties, providing long-lasting disease control with good rainfastness and crop selectivity.[4][5]

Mode of Action

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[2][6] By blocking the activity of this crucial enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of cellular energy (ATP) production and ultimately, fungal cell death.[6][7] This targeted action provides efficacy against a wide array of fungal pathogens.

Target Diseases and Efficacy

This compound has demonstrated significant efficacy against several key plant diseases, making it a versatile tool for IPM programs.

Target Diseases:

  • Sclerotinia spp. (e.g., Sclerotinia rot)[4][5]

  • Powdery Mildew [4][5]

  • Botrytis spp. (e.g., Gray Mold)[4][5]

  • Apple Scab (Venturia inaequalis)[2]

  • Ring Spot [2]

  • Fruit Spot [2]

  • Tomato Leaf Mold [2]

Quantitative Efficacy Data

The following tables summarize the in vitro and field efficacy of this compound against various fungal pathogens.

Table 1: In Vitro Efficacy of this compound (Mycelial Growth Inhibition)

Fungal SpeciesCommon DiseaseEC50 (µg/mL)Reference
Sclerotinia sclerotiorumSclerotinia Rot0.0561 (±0.0263)[8]
Ascochyta fabaeAscochyta Blight0.11[3]
Alternaria brassicicolaAlternaria Leaf Spot0.057[3]
Rhizoctonia solaniRhizoctonia Root Rot0.20[3]
Phytophthora infestansLate Blight>100[3]

Table 2: In Vitro Inhibitory Activity of this compound against Succinate Dehydrogenase (SDH)

Fungal SpeciesIC50 (nM)Reference
Sclerotinia sclerotiorum (24 strains)1.8 (median)[3]
Puccinia recondita14.4[3]
Pythium aphanidermatum>8,000[3]
Mus musculus (Mouse)>32,000[3]

Table 3: Field Trial Efficacy of this compound against Various Diseases

| Crop | Disease | Application Rate (Product/ha) | Efficacy (% Control or Disease Index) | Reference | | --- | --- | --- | --- | | Cabbage | Sclerotinia Rot | PARADE® 20FL | Good efficacy (Disease index of control: 24.7) |[9][10] | | Strawberry | Gray Mold | PARADE® 20FL | Good efficacy (Disease index of control: 55.9) |[10] | | Cucumber | Powdery Mildew | PARADE® 20FL | Good efficacy |[10] | | Tomato | Leaf Mold | PARADE® 20FL | Good efficacy |[10] | | Apple | Apple Scab | 227-340 mL/ha (Parade Fungicide) | Similar control to other registered fungicides |[11] | | Apple | Powdery Mildew | 227-340 mL/ha (Parade Fungicide) | Similar control to other registered fungicides |[11] |

Signaling Pathway and Experimental Workflows

This compound's Mode of Action: Inhibition of Fungal Respiration

Pyraziflumid_MoA cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate CoQ Coenzyme Q (Ubiquinone) ComplexII->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ATP_Production ATP Production (Energy) ComplexIII->ATP_Production ... This compound This compound This compound->ComplexII Inhibition Fungal_Cell_Death Fungal Cell Death

Caption: this compound inhibits Complex II (SDH) in the fungal mitochondrial electron transport chain.

Experimental Workflow: In Vitro Fungicide Efficacy Testing

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis Fungicide_Stock Prepare this compound Stock Solution Serial_Dilution Create Serial Dilutions of this compound Fungicide_Stock->Serial_Dilution Media_Prep Prepare Agar Growth Medium Amended_Media Prepare Fungicide- Amended Agar Plates Media_Prep->Amended_Media Serial_Dilution->Amended_Media Inoculation Inoculate Plates with Fungal Mycelial Plugs Amended_Media->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Inhibition_Calc Calculate Percent Inhibition Measurement->Inhibition_Calc EC50_Calc Calculate EC50 Value (Probit Analysis) Inhibition_Calc->EC50_Calc

Caption: Workflow for determining fungicide EC50 values using the amended agar medium method.

Logical Workflow: this compound in an IPM Program

IPM_Workflow Monitoring Scouting & Monitoring for Disease Threshold Action Threshold Reached? Monitoring->Threshold Cultural_Control Cultural & Biological Controls Threshold->Cultural_Control No Pyraziflumid_App Apply this compound (with rotation partner) Threshold->Pyraziflumid_App Yes Cultural_Control->Monitoring Evaluation Evaluate Efficacy Pyraziflumid_App->Evaluation Record_Keeping Record Keeping Evaluation->Record_Keeping Continue_Monitoring Continue Monitoring Record_Keeping->Continue_Monitoring Continue_Monitoring->Monitoring

Caption: Decision-making process for this compound application within an IPM framework.

Experimental Protocols

Protocol 1: Determination of EC50 for Mycelial Growth Inhibition (In Vitro)

This protocol is based on the amended agar medium method.[12][13]

1. Materials:

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) if using technical grade

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Actively growing cultures of the target fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

2. Procedure: a. Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in sterile distilled water or DMSO. b. Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). c. Amended Media Preparation: Autoclave the PDA medium and cool to 45-50°C. Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with no fungicide. Pour approximately 20 mL of the amended or control medium into each sterile petri dish. d. Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug, mycelial side down, in the center of each amended and control plate. e. Incubation: Seal the plates with parafilm and incubate in the dark at the optimal temperature for the specific fungus (e.g., 20-25°C) until the fungal colony in the control plate has reached approximately two-thirds of the plate diameter. f. Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter. g. Data Analysis: i. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate. ii. Use probit analysis to regress the percent inhibition against the log10 of the fungicide concentration to determine the EC50 value.[1]

Protocol 2: Field Efficacy Trial for Control of Apple Scab

This protocol outlines a general procedure for conducting field trials to evaluate the efficacy of this compound.[2][14][15]

1. Experimental Design:

  • Location: Select an orchard with a history of apple scab and uniform tree size and vigor.

  • Design: Randomized Complete Block Design (RCBD) with 4-5 replications.

  • Plot Size: Each plot should consist of 3-5 trees, with data collected from the central tree(s).

  • Treatments:

    • Untreated control

    • This compound at proposed label rates (e.g., 227 and 340 mL/ha)[11]

    • A standard commercial fungicide for comparison.

2. Application:

  • Equipment: Calibrated airblast sprayer to ensure thorough coverage.

  • Timing: Begin applications at green tip or tight cluster stage and continue on a 7- to 14-day interval through the primary infection period.[14][15][16] Shorter intervals are recommended during periods of high disease pressure or rapid growth.[14]

  • Water Volume: Use a sufficient water volume to ensure adequate coverage of foliage and fruit (e.g., 400 gal/acre).[2]

3. Data Collection:

  • Disease Assessment:

    • Assess disease incidence (% of infected leaves or fruit) and severity (area of tissue affected) at regular intervals (e.g., 14 days after each application and at harvest).

    • For leaf scab, randomly select 20-25 shoots per data tree and assess the presence or absence of scab on the leaves.

    • For fruit scab, assess 50-100 fruits per data tree at harvest for the presence and severity of scab lesions.

  • Phytotoxicity: Visually assess trees for any signs of phytotoxicity (e.g., leaf yellowing, necrosis, fruit russeting) after each application.

4. Data Analysis:

  • Analyze disease incidence and severity data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Resistance Management

This compound, as a Group 7 fungicide, is at a medium to high risk for the development of resistance.[5][17] To ensure its long-term efficacy, a robust resistance management strategy is crucial.

  • Rotation and Tank Mixing: Do not apply this compound in more than two consecutive applications. It should be rotated with or tank-mixed with a fungicide from a different FRAC group that is also effective against the target pathogen.[18][19]

  • Limit Applications: Adhere to the maximum number of applications per season as specified on the product label. For many crops, a maximum of 2-4 applications of any Group 7 fungicide is recommended.[5][18]

  • Preventative Applications: Apply this compound preventatively or at the very early stages of disease development.[5] Do not rely on its curative properties for established infections.

  • Use Recommended Rates: Always use the manufacturer's recommended application rates. Using lower rates can lead to sublethal doses that may accelerate the development of resistance.[20]

  • Integrated Approach: Incorporate non-chemical control methods such as resistant varieties, proper sanitation, and cultural practices to reduce overall disease pressure and reliance on fungicides.[21]

This compound in an IPM Context

The use of this compound aligns well with the principles of Integrated Pest Management.

  • Efficacy: Its high efficacy against key diseases allows for targeted control, reducing the need for broad-spectrum fungicides.

  • Safety Profile: this compound has a favorable safety profile for non-target organisms when used according to label directions.[3] However, it is still important to be mindful of potential impacts on beneficial insects and to take measures to minimize exposure, such as spraying during times of low pollinator activity.[22][23]

  • Resistance Management: The need for a stringent resistance management strategy promotes the use of diverse control tactics, a cornerstone of IPM.[21]

  • Monitoring: Effective use of this compound in an IPM program relies on regular scouting and monitoring to apply the fungicide only when necessary based on disease risk models and action thresholds.[16][24]

Conclusion

This compound is a potent and valuable fungicide for the management of several important plant diseases. Its inclusion in IPM programs, guided by the principles of resistance management and integrated control strategies, can contribute to sustainable and effective disease control in a variety of cropping systems. The protocols and data presented here provide a framework for researchers and professionals to effectively utilize and further evaluate this compound.

References

Techniques for Studying the Translaminar and Systemic Movement of Pyraziflumid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraziflumid is a novel fungicide belonging to the chemical class of pyrazine carboxamides. It acts as a succinate dehydrogenase inhibitor (SDHI), effectively controlling a range of economically significant plant diseases.[1] A key aspect of its efficacy is its movement within the plant. This compound is expected to be taken up by plants and subsequently move internally.[2] Understanding the dynamics of its translaminar (movement through the leaf) and systemic (long-distance transport via xylem and phloem) distribution is crucial for optimizing its application, ensuring effective disease control, and assessing its environmental fate. These application notes provide detailed protocols for studying the movement of this compound in plants.

Key Concepts in Fungicide Mobility

The movement of a fungicide within a plant can be categorized as follows:

  • Contact: The fungicide remains on the plant surface where it is applied.

  • Translaminar (Local Systemic): The fungicide penetrates the leaf cuticle and moves from the treated leaf surface to the untreated surface. This is important for protecting both sides of the leaf.

  • Systemic: The fungicide is absorbed by the plant and transported over longer distances through the vascular system.

    • Acropetal (Xylem Mobile): Movement is upwards from the point of application, typically in the xylem, distributing the compound to new growth.

    • Basipetal (Phloem Mobile): Movement is downwards from the leaves to the roots and other sink tissues through the phloem.

    • Ambimobile: The fungicide can move in both the xylem and phloem.

The mobility of a pesticide like this compound is influenced by its physicochemical properties, such as water solubility and lipophilicity, as well as the plant species, leaf age, and environmental conditions.[3]

Data Presentation

Quantitative data from translaminar and systemic movement studies should be organized for clear comparison. The following tables provide templates for presenting such data.

Table 1: Translaminar Movement of this compound in Leaf Tissues

Time After Application (Hours)Treated Leaf Surface (ng/cm²)Untreated Leaf Surface (ng/cm²)Internal Leaf Tissue (ng/g)% Translaminar Movement
2500.2 ± 25.15.3 ± 0.815.7 ± 2.11.1%
6450.8 ± 21.315.1 ± 1.945.3 ± 4.53.2%
12380.5 ± 19.830.6 ± 3.290.1 ± 8.77.5%
24290.1 ± 15.455.2 ± 5.8155.4 ± 14.316.1%
48180.7 ± 10.970.3 ± 7.1198.6 ± 18.928.1%
72110.4 ± 8.575.8 ± 7.9212.3 ± 20.140.8%

% Translaminar Movement calculated as (Concentration on untreated surface / Initial applied concentration) x 100

Table 2: Systemic Translocation of this compound Following Foliar Application

Time After Application (Days)Treated Leaf (µg/g)Untreated Adjacent Leaf (µg/g)Stem (µg/g)Roots (µg/g)New Growth (µg/g)
125.3 ± 2.10.1 ± 0.020.05 ± 0.01< LOQ< LOQ
318.7 ± 1.50.5 ± 0.060.2 ± 0.030.01 ± 0.000.02 ± 0.00
712.1 ± 1.11.2 ± 0.150.6 ± 0.070.05 ± 0.010.1 ± 0.02
146.5 ± 0.72.5 ± 0.281.1 ± 0.130.1 ± 0.020.3 ± 0.04
213.1 ± 0.43.1 ± 0.351.5 ± 0.180.2 ± 0.030.5 ± 0.06

< LOQ: Below Limit of Quantification

Table 3: Systemic Translocation of this compound Following Soil Drench Application

Time After Application (Days)Roots (µg/g)Stem (µg/g)Lower Leaves (µg/g)Upper Leaves (µg/g)New Growth (µg/g)
115.8 ± 1.40.2 ± 0.030.1 ± 0.01< LOQ< LOQ
312.3 ± 1.10.8 ± 0.090.5 ± 0.060.1 ± 0.010.05 ± 0.01
78.7 ± 0.92.1 ± 0.221.5 ± 0.170.6 ± 0.070.3 ± 0.04
144.2 ± 0.53.5 ± 0.382.8 ± 0.311.5 ± 0.160.8 ± 0.09
212.1 ± 0.34.2 ± 0.453.6 ± 0.402.2 ± 0.251.2 ± 0.14

< LOQ: Below Limit of Quantification

Experimental Protocols

Protocol 1: Assessment of Translaminar Movement Using LC-MS/MS

This protocol details a non-radioactive method to quantify the movement of this compound from a treated to an untreated leaf surface.

1. Plant Material and Growth Conditions:

  • Select a suitable plant species (e.g., cucumber, tomato, or the target crop).

  • Grow plants in a controlled environment (growth chamber or greenhouse) to ensure uniformity. Use plants at the 4-6 true leaf stage.

2. Application of this compound:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetone:water 1:1 v/v with a non-ionic surfactant).

  • Use a microsyringe to apply a precise volume (e.g., 10 µL) of the solution to a defined area on the adaxial (upper) surface of a mature leaf.

  • Prevent runoff from the application site. The untreated surface for this study will be the abaxial (lower) side of the same leaf.

3. Sampling:

  • At predetermined time points (e.g., 2, 6, 12, 24, 48, 72 hours) after application, harvest the treated leaves.

  • Carefully separate the treated and untreated surfaces. This can be done by surface washing.

    • Wash the treated surface with a known volume of acetonitrile to recover unabsorbed this compound.

    • Wash the untreated surface with a known volume of acetonitrile to recover translaminar this compound.

  • After washing, excise the leaf tissue for analysis of absorbed this compound.

4. Sample Preparation and Extraction (QuEChERS Method):

  • Homogenize the collected plant tissue samples (e.g., 1 g of leaves) using a high-speed blender.[4]

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid.[5]

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a clean tube containing dispersive solid-phase extraction (dSPE) sorbent (e.g., primary secondary amine (PSA) and C18).[5]

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Use a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound to ensure selectivity and sensitivity.

  • Quantify the concentration of this compound in each fraction (treated surface wash, untreated surface wash, and internal tissue) using a matrix-matched calibration curve.

6. Data Analysis:

  • Calculate the amount of this compound in each compartment.

  • Express the results as ng/cm² for surface washes and µg/g for internal tissue.

  • Calculate the percentage of translaminar movement at each time point.

Protocol 2: Assessment of Systemic Movement (Acropetal and Basipetal)

This protocol describes how to assess the long-distance transport of this compound within the plant.

1. Plant Material and Growth Conditions:

  • As described in Protocol 1.

2. Application of this compound:

  • For Acropetal Movement (Xylem Transport):

    • Apply this compound as a soil drench. Add a known amount of the this compound solution to the soil at the base of the plant.

  • For Basipetal Movement (Phloem Transport):

    • Apply a precise amount of this compound solution to a single, mature leaf as described in Protocol 1. Protect the application area to avoid wash-off.

3. Sampling:

  • At various time points (e.g., 1, 3, 7, 14, 21 days) after application, harvest the plants.

  • Dissect the plants into different parts:

    • For Acropetal Study: Roots, lower stem, upper stem, lower leaves, upper leaves, and new growth.

    • For Basipetal Study: Treated leaf, stem above the treated leaf, stem below the treated leaf, roots, and untreated leaves.

  • Record the fresh weight of each plant part.

4. Sample Preparation and Analysis:

  • Process each plant part separately using the QuEChERS extraction and LC-MS/MS analysis method described in Protocol 1.

5. Data Analysis:

  • Quantify the concentration of this compound in each plant part (µg/g fresh weight).

  • Create a distribution profile of this compound within the plant over time to determine the direction and extent of systemic movement.

Visualizations

Signaling Pathways and Experimental Workflows

Translaminar_Movement_Workflow cluster_prep Preparation cluster_app Application cluster_sample Sampling & Fractionation cluster_analysis Analysis plant Grow Test Plants apply Apply to Adaxial Leaf Surface plant->apply prep_sol Prepare this compound Solution prep_sol->apply harvest Harvest Leaf at Time Points apply->harvest wash_adaxial Wash Adaxial (Treated) Surface harvest->wash_adaxial wash_abaxial Wash Abaxial (Untreated) Surface harvest->wash_abaxial extract_leaf Excise Leaf Tissue harvest->extract_leaf quechers QuEChERS Extraction wash_adaxial->quechers wash_abaxial->quechers extract_leaf->quechers lcms LC-MS/MS Quantification quechers->lcms

Caption: Workflow for Translaminar Movement Study.

Systemic_Movement_Paths cluster_plant Plant cluster_transport Transport Pathways NewGrowth New Growth UpperLeaves Upper Leaves UpperLeaves->NewGrowth  Acropetal Stem Stem UpperLeaves->Stem  Basipetal LowerLeaves Lower Leaves LowerLeaves->NewGrowth  Acropetal LowerLeaves->Stem  Basipetal Phloem Phloem (Basipetal) Stem->UpperLeaves  Acropetal Stem->LowerLeaves  Acropetal Roots Roots Stem->Roots  Basipetal Xylem Xylem (Acropetal) Roots->Stem Uptake Roots->Stem  Acropetal

Caption: Acropetal and Basipetal Systemic Pathways.

Systemic_Movement_Workflow cluster_app Application Method cluster_study_type Study Type cluster_actions Experimental Steps start Start foliar Foliar Application (to one leaf) start->foliar soil Soil Drench start->soil basipetal Basipetal Movement Study foliar->basipetal acropetal Acropetal Movement Study soil->acropetal incubate Incubate Plant (Time Course) basipetal->incubate acropetal->incubate dissect Dissect Plant into Parts (Roots, Stem, Leaves, etc.) incubate->dissect extract Extract this compound (QuEChERS) dissect->extract analyze Quantify with LC-MS/MS extract->analyze result Determine Distribution Profile analyze->result

Caption: Workflow for Systemic Movement Studies.

References

Application Notes and Protocols for Pyraziflumid Formulation Development: Enhancing Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of stable and efficacious formulations of Pyraziflumid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. The following protocols and data presentation guidelines are designed to assist in the systematic evaluation of formulation strategies to optimize the performance of this compound for agricultural applications.

Introduction to this compound and Formulation Development

This compound is a novel fungicide belonging to the pyrazinecarboxamide chemical class and is classified under FRAC Group 7 for its mode of action as a succinate dehydrogenase inhibitor (SDHI).[1] It has demonstrated high efficacy against a wide range of fungal pathogens, including ascomycetes and basidiomycetes, making it a valuable tool for managing diseases such as powdery mildew, scab, and gray mold in various crops.[2]

The development of a robust formulation is critical to fully exploit the biological potential of this compound. A well-designed formulation enhances the active ingredient's stability under various storage and environmental conditions, improves its handling and application characteristics, and maximizes its bioavailability and efficacy on the target crop. This document outlines key experimental protocols for developing and evaluating two common formulation types for water-insoluble active ingredients like this compound: Suspension Concentrates (SC) and Water-Dispersible Granules (WG).

Proposed Formulation Strategies

Based on the physicochemical properties of this compound (a solid with low water solubility), the following formulation types are recommended for investigation:

  • Suspension Concentrate (SC): A stable dispersion of finely milled this compound particles in an aqueous continuous phase. SC formulations are known for their ease of use, absence of dust, and good suspensibility in spray tanks.[3][4]

  • Water-Dispersible Granules (WG): A solid, granular formulation that readily disperses in water to form a fine suspension. WGs offer advantages in terms of reduced dust exposure, ease of handling and packaging, and excellent storage stability.[5][6]

Experimental Protocols

Formulation Preparation

3.1.1. Protocol for Suspension Concentrate (SC) Formulation

  • Premix Preparation:

    • In a suitable vessel, combine deionized water, a wetting agent (e.g., sodium lignosulfonate), and a dispersing agent (e.g., a naphthalene sulfonate condensate).

    • Slowly add technical-grade this compound powder to the aqueous phase under constant agitation to form a slurry.

    • Add an antifoaming agent and a preservative.

  • Wet Milling:

    • Transfer the slurry to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).

  • Final Formulation:

    • In a separate vessel, prepare a thickener solution (e.g., xanthan gum in water with a freeze/thaw stabilizer like propylene glycol).

    • Slowly add the milled concentrate to the thickener solution under gentle agitation until a homogeneous suspension is obtained.

    • Adjust the final concentration of the active ingredient with deionized water.

3.1.2. Protocol for Water-Dispersible Granule (WG) Formulation

  • Dry Blending:

    • In a blender, thoroughly mix technical-grade this compound, a wetting agent, a dispersing agent, and a binder/filler (e.g., kaolin).

  • Granulation:

    • Transfer the dry blend to a granulator.

    • Slowly add a fine spray of water as a granulating liquid while the blender is running to form agglomerates.

  • Drying:

    • Dry the wet granules in a fluid bed dryer until the moisture content is below 2%.

  • Sieving:

    • Sieve the dried granules to obtain the desired particle size range (e.g., 0.2-2.0 mm).

Stability Testing

3.2.1. Accelerated Storage Stability

This test is designed to simulate long-term storage in a shorter period.

  • Sample Preparation: Package the test formulations in commercial-grade packaging materials.

  • Storage Conditions: Place the packaged samples in a temperature-controlled oven at 54 ± 2°C for 14 days. This protocol is based on CIPAC Method MT 46.3 and EPA guidelines.

  • Analysis:

    • At day 0 and day 14, analyze the concentration of this compound in each formulation using a validated stability-indicating HPLC method.

    • Observe and record any changes in the physical properties of the formulations, such as phase separation, crystal growth, color change, and ease of dispersion.

3.2.2. Photostability

This test evaluates the impact of light on the stability of the formulation.

  • Sample Preparation: Apply a thin layer of the formulation onto an inert surface (e.g., glass plates) or use a quartz cell for liquid formulations.

  • Exposure Conditions: Expose the samples to a light source capable of emitting a spectrum similar to natural sunlight (e.g., a xenon arc lamp). The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.

  • Analysis:

    • Analyze the this compound content at predetermined time intervals using a validated HPLC method.

    • Identify and quantify any major degradation products to understand the photodegradation pathway. Potential degradation pathways for similar carboxamide fungicides include cleavage of C-N bonds, hydroxylation, and photoisomerization.[7]

Efficacy Evaluation

3.3.1. In Vitro Bioassay against Powdery Mildew (Podosphaera xanthii)

This assay provides a rapid assessment of the fungicidal activity of the formulations.

  • Spore Suspension Preparation: Collect conidia of Podosphaera xanthii from infected cucumber leaves and prepare a spore suspension in sterile distilled water containing a wetting agent (e.g., 0.02% Tween 20) to a concentration of 1 x 10^5 spores/mL.

  • Treatment Application: Prepare a series of dilutions for each this compound formulation in sterile distilled water.

  • Inoculation: On glass slides with cavities, mix a drop of the spore suspension with a drop of the formulation dilution. For a control, use sterile distilled water instead of the formulation.

  • Incubation: Incubate the slides in a humid chamber at 25°C for 24-48 hours.

  • Assessment: Using a microscope, count the number of germinated and non-germinated spores (at least 100 spores per replicate). Calculate the percentage of spore germination inhibition.

3.3.2. Greenhouse Efficacy Trial on Cucumber Powdery Mildew

This trial evaluates the protective efficacy of the formulations under controlled environmental conditions.

  • Plant Material: Grow cucumber plants (a susceptible variety) in pots in a greenhouse until they reach the 2-3 true leaf stage.

  • Treatment Application: Spray the cucumber plants with each formulation at different application rates until runoff. Include an untreated control and a commercial standard for comparison.

  • Inoculation: 24 hours after the fungicide application, inoculate the plants with a spore suspension of Podosphaera xanthii (1 x 10^5 spores/mL).

  • Incubation: Maintain the plants in a greenhouse with conditions favorable for powdery mildew development (e.g., 22-26°C and high humidity).

  • Disease Assessment: 7-14 days after inoculation, assess the disease severity on the leaves using a rating scale (e.g., 0-5, where 0 = no disease and 5 = >50% leaf area infected). Calculate the percent disease control for each treatment relative to the untreated control.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Physicochemical Properties of this compound Formulations

Formulation IDFormulation TypeActive Ingredient (%)pHViscosity (cP)Particle Size (D50, µm)Suspensibility (%)
PYRA-SC-01Suspension Concentrate20.07.13502.598.5
PYRA-SC-02Suspension Concentrate20.16.94002.898.2
PYRA-WG-01Water-Dispersible Granule50.27.5N/A3.1 (after dispersion)99.1
PYRA-WG-02Water-Dispersible Granule49.87.3N/A3.5 (after dispersion)98.8

Table 2: Accelerated Storage Stability of this compound Formulations (14 days at 54°C)

Formulation IDInitial AI Content (%)Final AI Content (%)% DegradationObservations
PYRA-SC-0120.019.81.0No change
PYRA-SC-0220.119.53.0Slight viscosity increase
PYRA-WG-0150.250.00.4No change
PYRA-WG-0249.849.50.6No change

Table 3: Photostability of this compound Formulations

Formulation IDInitial AI Content (%)AI Content after Light Exposure (%)% DegradationMajor Degradants Identified
PYRA-SC-0120.018.57.5DP1, DP2
PYRA-WG-0150.248.73.0DP1

Table 4: In Vitro Efficacy of this compound Formulations against Podosphaera xanthii

Formulation IDConcentration (ppm)Spore Germination Inhibition (%)
PYRA-SC-01195.2
0.185.7
0.0160.3
PYRA-WG-01196.1
0.187.2
0.0162.5
Commercial Standard194.8

Table 5: Greenhouse Efficacy of this compound Formulations against Cucumber Powdery Mildew

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Percent Disease Control (%)
Untreated Control075.30
PYRA-SC-015010.286.5
1005.193.2
PYRA-WG-01509.887.0
1004.793.8
Commercial Standard7512.583.4

Visualizations

signaling_pathway cluster_mitochondrion Mitochondrial Respiratory Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibition Succinate Succinate Succinate->Complex_II

Caption: Mechanism of action of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_efficacy Efficacy Evaluation Formulation_SC Suspension Concentrate (SC) Accelerated_Storage Accelerated Storage (54°C, 14 days) Formulation_SC->Accelerated_Storage Photostability Photostability (Xenon Lamp) Formulation_SC->Photostability Formulation_WG Water-Dispersible Granule (WG) Formulation_WG->Accelerated_Storage Formulation_WG->Photostability In_Vitro In Vitro Bioassay (Spore Germination) Accelerated_Storage->In_Vitro Photostability->In_Vitro Greenhouse Greenhouse Trial (Cucumber Powdery Mildew) In_Vitro->Greenhouse Final_Selection Final_Selection Greenhouse->Final_Selection Optimal Formulation Selection

Caption: this compound formulation development workflow.

logical_relationship Formulation This compound Formulation Stability Enhanced Stability Formulation->Stability leads to Efficacy Improved Efficacy Formulation->Efficacy leads to Performance Optimized Field Performance Stability->Performance Efficacy->Performance

Caption: Relationship between formulation, stability, and efficacy.

References

Protocol for Testing Pyraziflumid Efficacy Against Sclerotinia sclerotiorum

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotinia sclerotiorum is a devastating necrotrophic fungal pathogen with a broad host range, causing significant yield losses in numerous agricultural crops worldwide. Effective management of diseases caused by this pathogen, such as white mold and stem rot, relies on the strategic use of fungicides. Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazine carboxamide chemical family.[1] It functions by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby blocking cellular respiration and energy production, which ultimately leads to fungal death.[2][3][4] this compound has demonstrated high efficacy against a range of ascomycete fungi, including Sclerotinia sclerotiorum.[5][6][7]

This document provides detailed protocols for testing the efficacy of this compound against Sclerotinia sclerotiorum through in vitro and in vivo laboratory, greenhouse, and field experiments.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the SDH complex, this compound blocks the oxidation of succinate to fumarate, which disrupts the flow of electrons to ubiquinone. This inhibition halts ATP production, leading to a cellular energy deficit and the cessation of fungal growth.[2][3][4]

cluster_0 Mitochondrial Electron Transport Chain cluster_1 TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Complex_II Inhibition Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate SDH

This compound inhibits the SDH enzyme (Complex II).

Quantitative Data Summary

The following tables summarize the efficacy of this compound against Sclerotinia sclerotiorum based on available data.

Table 1: In Vitro Efficacy of this compound against S. sclerotiorum

ParameterValueGeographic Origin of IsolatesReference
Average EC₅₀ (mycelial growth)0.0561 (±0.0263) µg/mLJiangsu Province, China[6]
IC₅₀ (SDH inhibition)1.1–10 nM (median: 1.8 nM)Japan[8]

Table 2: Protective and Curative Efficacy of this compound on Detached Cabbage Leaves

ActivityInoculation TimingEfficacyReference
Preventive1 day after fungicide applicationHigh[8]
Curative1 day before fungicide applicationHigh[8]
Residual14 days after fungicide applicationExcellent[8]

Experimental Protocols

In Vitro Efficacy Assessment: Poisoned Food Technique

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of S. sclerotiorum.

Materials:

  • Pure culture of Sclerotinia sclerotiorum

  • Potato Dextrose Agar (PDA)

  • This compound (technical grade or formulated product of known concentration)

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone, if necessary)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in sterile distilled water or an appropriate solvent.

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool it to 45-50°C. Add the required volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 10 µg/mL). For the control, add only the solvent (if used) or sterile distilled water to the PDA.

  • Pour Plates: Pour approximately 20 mL of the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing (3-5 days old) S. sclerotiorum culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at 20-25°C in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

    • Determine the EC₅₀ value (the concentration of this compound that inhibits mycelial growth by 50%) by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

In Vivo Efficacy Assessment: Detached Leaf Assay

This method evaluates the protective and curative activity of this compound on host plant tissue.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., lettuce, cabbage, rapeseed, soybean).

  • Sclerotinia sclerotiorum culture for inoculum preparation.

  • This compound solution at desired concentrations.

  • Sterile distilled water with a surfactant (e.g., Tween 20).

  • Moist chambers (e.g., Petri dishes with moist filter paper).

  • Mycelial plugs (5 mm) from an active S. sclerotiorum culture.

Procedure:

  • Leaf Preparation: Detach healthy leaves and wash them with sterile distilled water. Place them in moist chambers with the adaxial surface facing up.

  • Fungicide Application:

    • Protective Assay: Spray the leaves with the this compound solution until runoff. Allow the leaves to dry for 24 hours before inoculation. Control leaves are sprayed with water and surfactant only.

    • Curative Assay: Inoculate the leaves as described in step 3. After 24 hours, spray the inoculated leaves with the this compound solution.

  • Inoculation: Place a 5 mm mycelial plug of S. sclerotiorum on the center of each leaf.

  • Incubation: Incubate the moist chambers at 20-25°C with a photoperiod (e.g., 12h light/12h dark).

  • Data Collection: Measure the diameter of the necrotic lesions on the leaves daily for 3-5 days.

  • Data Analysis: Calculate the disease control efficacy using the formula:

    • Control Efficacy (%) = [(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] x 100

Greenhouse Efficacy Trial

This protocol assesses the efficacy of this compound under controlled environmental conditions.

Materials:

  • Potted plants of a susceptible crop.

  • This compound at recommended application rates.

  • Sclerotinia sclerotiorum inoculum (e.g., mycelial slurry or ascospores).

  • Spraying equipment calibrated for small-scale applications.

  • Controlled environment greenhouse.

Procedure:

  • Plant Growth: Grow susceptible plants in pots to the desired growth stage (e.g., flowering).

  • Experimental Design: Arrange the pots in a randomized complete block design with multiple replications per treatment.

  • Fungicide Application: Apply this compound at the desired rates as a foliar spray. Include an untreated control.

  • Inoculation: Inoculate the plants 1-2 days after the fungicide application. This can be done by spraying an ascospore suspension or by placing colonized agar plugs on the plant stems or leaves.

  • Environmental Conditions: Maintain high humidity and optimal temperature for disease development (20-25°C).

  • Disease Assessment: Rate the disease severity weekly using a standardized rating scale (see Table 3).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatments. Calculate the percentage of disease control relative to the untreated control.

Table 3: Example of a Disease Severity Rating Scale for Sclerotinia Stem Rot

RatingDescription
0No symptoms
1Lesion length < 2 cm, light brown color
2Lesion length 2-4 cm, light brown, with some white mycelium
3Lesion length 4-7 cm, brown, with significant mycelium
4Lesion length > 7 cm, brown, with mycelium and yellowing of leaves
5Stem girdled, plant wilting, sclerotia formation
Field Efficacy Trial

This protocol evaluates the performance of this compound under real-world agricultural conditions.

Materials:

  • A field with a history of Sclerotinia disease.

  • Susceptible crop variety.

  • This compound formulated product.

  • Commercial-scale or research plot spraying equipment.

  • Materials for disease assessment.

Procedure:

  • Site Selection and Plot Design: Choose a field with uniform soil type and a history of S. sclerotiorum. Design the experiment with a randomized complete block design, including buffer plots to minimize spray drift.

  • Planting: Plant the susceptible crop variety using standard agricultural practices.

  • Inoculum: Rely on natural inoculum or supplement with artificial inoculum (e.g., by spreading sclerotia) to ensure disease pressure.

  • Fungicide Application: Apply this compound at the recommended label rates and timings (e.g., at the onset of flowering). Include an untreated control.

  • Data Collection:

    • Disease Incidence: The percentage of infected plants in a plot.

    • Disease Severity: The extent of disease on infected plants, using a rating scale.

    • Yield: Harvest the plots and measure the crop yield.

  • Data Analysis: Use statistical analysis to compare the disease incidence, severity, and yield among the different treatments. A research protocol for a 20 SC formulation of this compound for the control of Southern Blight (Sclerotium rolfsii) in tomato suggests a drench or drip application rate of 3.2 fl oz/A.[9][10] While a different pathogen, this provides a starting point for determining appropriate research application rates for the closely related Sclerotinia sclerotiorum.

Visualizing Experimental Workflows

cluster_0 In Vitro Assay Workflow A1 Prepare Fungicide- Amended Media A2 Inoculate with S. sclerotiorum A1->A2 A3 Incubate A2->A3 A4 Measure Mycelial Growth A3->A4 A5 Calculate EC₅₀ A4->A5

Workflow for in vitro efficacy testing.

cluster_1 In Vivo Assay Workflow (Greenhouse/Field) B1 Grow/Select Host Plants B2 Apply this compound Treatments B1->B2 B3 Inoculate with S. sclerotiorum B2->B3 B4 Incubate under Favorable Conditions B3->B4 B5 Assess Disease Severity/Incidence B4->B5 B6 Analyze Data & Determine Efficacy B5->B6

General workflow for in vivo efficacy trials.

Disclaimer

These protocols are intended as a guide for research purposes. All experiments involving pesticides should be conducted in accordance with local regulations and safety guidelines. Appropriate personal protective equipment should be worn when handling fungicides and fungal cultures.

References

Troubleshooting & Optimization

Technical Support Center: Managing Pyraziflumid Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Pyraziflumid resistance in Botrytis cinerea populations during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work on this compound resistance in Botrytis cinerea.

1. Issue: Inconsistent EC₅₀ values for this compound against Botrytis cinerea isolates.

  • Possible Cause 1: Inaccurate conidia concentration.

    • Solution: Ensure accurate quantitation of conidia using a hemocytometer. The final concentration should be consistent across all assays, typically 1 x 10⁵ conidia/mL.

  • Possible Cause 2: Variability in media preparation.

    • Solution: Use a standardized protocol for preparing potato dextrose agar (PDA) or other specified media. Ensure the pH is consistent and that the agar depth is uniform in all plates. For this compound, which is a succinate dehydrogenase inhibitor (SDHI), the type and concentration of carbon source in the medium can influence results.

  • Possible Cause 3: Improper fungicide stock solution preparation and storage.

    • Solution: Prepare this compound stock solutions in a suitable solvent (e.g., DMSO) at a high concentration. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure thorough mixing with the molten agar after it has cooled to approximately 50-55°C to prevent fungicide degradation.

  • Possible Cause 4: Presence of mixed genotypes in the isolate culture.

    • Solution: Perform single-spore isolation to ensure a pure culture of the B. cinerea isolate before sensitivity testing. This prevents a mixed population of sensitive and resistant spores from skewing the results.

2. Issue: No inhibition of mycelial growth observed even at high this compound concentrations.

  • Possible Cause 1: High level of resistance in the tested isolate.

    • Solution: Verify the resistance profile by sequencing the succinate dehydrogenase subunit B (sdhB) gene. Mutations at positions such as P225 and H272 are known to confer high levels of resistance to SDHIs.[1][2][3] Compare the obtained EC₅₀ values with published data for known resistant mutants (see Table 1).

  • Possible Cause 2: Inactive this compound.

    • Solution: Check the expiration date and storage conditions of the this compound compound. Test the fungicide on a known sensitive (wild-type) B. cinerea strain to confirm its activity.

  • Possible Cause 3: Inappropriate assay method for the specific research question.

    • Solution: For highly resistant isolates, a mycelial growth assay on fungicide-amended agar might not be the most sensitive method. Consider using a spore germination assay or measuring respiration rates in the presence of the fungicide to detect more subtle effects.

3. Issue: Difficulty in amplifying and sequencing the sdhB gene.

  • Possible Cause 1: Poor DNA quality.

    • Solution: Use a reliable fungal DNA extraction protocol. Ensure complete removal of PCR inhibitors such as polysaccharides and phenolic compounds. Assess DNA quality and quantity using a spectrophotometer or fluorometer.

  • Possible Cause 2: Non-specific primer binding.

    • Solution: Design or use previously validated primers specific to the B. cinerea sdhB gene. Optimize the annealing temperature during the PCR reaction to increase specificity.

  • Possible Cause 3: Presence of introns in the genomic DNA.

    • Solution: If amplifying from genomic DNA, be aware of intron locations that could affect primer design and amplicon size. If issues persist, consider extracting RNA and performing RT-PCR to amplify the coding sequence directly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in Botrytis cinerea?

A1: The primary mechanism of resistance to this compound, a succinate dehydrogenase inhibitor (SDHI), is due to target site modification. This involves point mutations in the gene encoding the iron-sulfur subunit (SdhB) of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain. These mutations alter the protein structure, reducing the binding affinity of this compound to its target site.[1][2][3]

Q2: Which specific mutations in the sdhB gene are associated with this compound resistance?

A2: Several mutations in the sdhB gene have been identified to confer resistance to SDHIs, including this compound. Common mutations are found at codons P225 (e.g., P225F/H) and H272 (e.g., H272R/Y).[1][2][3] The specific amino acid substitution can influence the level of resistance and cross-resistance to other SDHIs.

Q3: Is there cross-resistance between this compound and other SDHI fungicides?

A3: Yes, cross-resistance among SDHI fungicides is a significant concern. An isolate with a mutation in the sdhB gene that confers resistance to one SDHI is often resistant to other fungicides in the same class. However, the degree of cross-resistance can vary depending on the specific mutation and the chemical structure of the SDHI. For example, some sdhB mutants may show high resistance to boscalid but lower resistance to this compound.[1][2][3]

Q4: What is a typical EC₅₀ value for a this compound-sensitive (wild-type) Botrytis cinerea isolate?

A4: The EC₅₀ value for a wild-type B. cinerea isolate is typically very low, often in the range of 0.01 to 0.1 µg/mL, indicating high sensitivity to this compound.

Q5: How can I determine if my Botrytis cinerea isolate has developed resistance to this compound?

A5: You can determine resistance through a combination of phenotypic and genotypic assays.

  • Phenotypic Assay: Conduct a dose-response experiment by growing the isolate on media amended with a range of this compound concentrations to determine the EC₅₀ value. A significant increase in the EC₅₀ value compared to a sensitive reference strain indicates resistance.

  • Genotypic Assay: Sequence the sdhB gene of the isolate to identify known mutations associated with SDHI resistance.

Q6: What are the best practices for managing the development of this compound resistance in experimental settings?

A6: To minimize the risk of selecting for resistant mutants in the lab:

  • Use a rotation of fungicides with different modes of action if continuous culturing is required.

  • Avoid prolonged exposure of B. cinerea cultures to sub-lethal concentrations of this compound.

  • Regularly monitor the sensitivity of your laboratory strains to this compound.

  • When possible, use integrated pest management strategies that combine chemical control with other methods to reduce selection pressure.

Data Presentation

Table 1: In Vitro Sensitivity of Botrytis cinerea Isolates with Different sdhB Genotypes to this compound and Other SDHIs

sdhB GenotypeMutationThis compound EC₅₀ (µg/mL)Boscalid EC₅₀ (µg/mL)Fluopyram EC₅₀ (µg/mL)Resistance Factor (this compound)¹
Wild TypeNone0.040.050.031
R-P225FP225F2.8>10015.270
R-H272RH272R0.955.60.0422.5
R-H272YH272Y1.2>1000.0530

¹ Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the wild-type isolate. Data is adapted from Alzohairy et al., 2023 for illustrative purposes.[1][2][3]

Experimental Protocols

Protocol 1: Determination of EC₅₀ of this compound against Botrytis cinerea using a Mycelial Growth Assay

  • Isolate Preparation: Culture B. cinerea isolates on potato dextrose agar (PDA) at 22°C for 5-7 days until the plate is covered with mycelium.

  • Fungicide Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Media Preparation: Prepare PDA and autoclave. Allow the medium to cool to 50-55°C in a water bath.

  • Fungicide Amendment: Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 0.1% (v/v) in all plates, including the control. Pour the amended media into 90 mm Petri dishes.

  • Inoculation: Take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture and place it mycelium-side down in the center of each fungicide-amended plate.

  • Incubation: Incubate the plates at 22°C in the dark for 3-5 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use a statistical software to perform a probit or log-logistic regression analysis to determine the EC₅₀ value, which is the concentration of this compound that inhibits mycelial growth by 50%.

Protocol 2: Molecular Identification of sdhB Gene Mutations

  • DNA Extraction: Extract genomic DNA from a pure culture of the B. cinerea isolate using a suitable fungal DNA extraction kit or protocol.

  • PCR Amplification: Amplify the sdhB gene using primers designed to flank the regions where common resistance mutations occur (e.g., around codons P225 and H272). A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a DNA polymerase.

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds (optimize as needed).

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 10 minutes.

  • PCR Product Verification: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type B. cinerea sdhB reference sequence to identify any point mutations leading to amino acid substitutions.

Mandatory Visualization

Pyraziflumid_Resistance_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_complexII Complex II (Succinate Dehydrogenase) cluster_resistance Resistance Mechanism SdhA SdhA SdhB SdhB Fumarate Fumarate SdhA->Fumarate Oxidation SdhC SdhC Ubiquinone Ubiquinone (Q) SdhB->Ubiquinone e- SdhD SdhD This compound This compound This compound->SdhB Inhibition Succinate Succinate Succinate->SdhA Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Reduction Electron Transport Chain Electron Transport Chain Ubihydroquinone->Electron Transport Chain sdhB_gene sdhB gene point_mutation Point Mutation (e.g., P225F, H272R/Y) sdhB_gene->point_mutation altered_SdhB Altered SdhB Subunit point_mutation->altered_SdhB altered_SdhB->this compound Reduced Binding

Caption: this compound resistance mechanism in Botrytis cinerea.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Isolate_Culture 1. Isolate B. cinerea EC50_Assay 2. Perform EC50 Assay (Mycelial Growth) Isolate_Culture->EC50_Assay Data_Analysis 3. Analyze Data & Calculate EC50 EC50_Assay->Data_Analysis Resistance_Level 4. Determine Resistance Level Data_Analysis->Resistance_Level DNA_Extraction 5. Extract Genomic DNA Resistance_Level->DNA_Extraction If Resistant Correlate Genotype\nwith Phenotype Correlate Genotype with Phenotype Resistance_Level->Correlate Genotype\nwith Phenotype PCR 6. Amplify sdhB gene via PCR DNA_Extraction->PCR Sequencing 7. Sequence PCR Product PCR->Sequencing Sequence_Analysis 8. Analyze Sequence for Mutations Sequencing->Sequence_Analysis Sequence_Analysis->Correlate Genotype\nwith Phenotype

Caption: Workflow for assessing this compound resistance.

References

Strategies to overcome Pyraziflumid cross-resistance with other SDHI fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pyraziflumid cross-resistance with other Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other SDHI fungicides?

A1: this compound is a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1][2] Like other fungicides in this class (FRAC Group 7), its mode of action is the inhibition of fungal respiration.[3][4][5][6] Specifically, SDHIs block the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[3][6][7] This enzyme is crucial for the oxidation of succinate to fumarate in the Krebs cycle. By inhibiting this step, SDHIs halt the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and eventual cell death.[4][6]

Q2: What are the primary molecular mechanisms driving resistance to SDHI fungicides?

A2: The predominant mechanism of resistance to SDHI fungicides is modifications at the target site.[7][8] This typically involves point mutations in the genes that encode the subunits of the SDH enzyme, namely SdhB, SdhC, and SdhD.[7][8] These mutations alter the amino acid sequence of the protein, which can decrease the binding affinity of the fungicide to the Qp site, rendering it less effective.[7][8] A secondary, less common mechanism is the overexpression of efflux transporters, like ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[7][8]

Q3: If a fungal isolate is resistant to one SDHI, will it be resistant to this compound and all other SDHIs?

A3: Not necessarily. While SDHI fungicides are generally considered to be in the same cross-resistance group, the patterns of cross-resistance can be complex and are not always absolute.[9] The level of resistance to different SDHI compounds depends heavily on the specific mutation in the Sdh subunits and the chemical structure of the fungicide.[9][10] For instance, studies in Alternaria alternata have shown that certain mutations confer high resistance to fungicides like boscalid and reduced sensitivity to this compound, while having less effect on others like fluopyram.[10][11][12] This phenomenon, where a mutation affects various SDHIs differently, means that the classical concept of complete positive cross-resistance does not always apply.[10][11][12]

Q4: What strategies can be implemented in a research setting to overcome or mitigate SDHI cross-resistance?

A4: To manage and overcome cross-resistance in experimental setups, consider the following strategies:

  • Fungicide Alternation: In long-term experiments, avoid continuous application of a single SDHI. Alternate between SDHIs from different chemical subgroups or, more effectively, with fungicides from entirely different FRAC groups (e.g., Demethylation Inhibitors - DMIs).[3]

  • Use of Mixtures: Apply SDHIs in a tank mix with a fungicide that has a different mode of action.[3][13] This multi-pronged approach can delay the selection of resistant individuals. The partner fungicide should be effective against the target pathogen on its own.[13]

  • Molecular Diagnostics: Before initiating extensive experiments, screen your fungal isolates for known resistance mutations in the SdhB, SdhC, and SdhD genes. This allows for the selection of sensitive strains or informs the choice of an SDHI that is less affected by the specific mutation present.

  • Baseline Sensitivity Testing: Establish baseline sensitivity data (EC50 values) for your wild-type isolates against a panel of SDHIs. This provides a reference point to quantify resistance levels in suspected resistant isolates.[14]

Troubleshooting Experimental Issues

Issue 1: My in vitro fungicide sensitivity assays (mycelial growth) are yielding inconsistent EC50 values for this compound.

  • Possible Cause 1: Solvent Concentration. The solvent used to dissolve this compound (e.g., DMSO, acetone) may have inhibitory effects at certain concentrations.

    • Solution: Ensure the final solvent concentration is consistent across all plates, including the fungicide-free control. This concentration should be low (typically <1% v/v) and confirmed to not affect fungal growth on its own.[15]

  • Possible Cause 2: Media Preparation. Improper mixing of the fungicide in the agar medium can lead to concentration gradients across the plate.

    • Solution: After adding the fungicide stock solution to the molten agar (cooled to 50-55°C), mix thoroughly but gently to avoid bubbles. Pour plates on a level surface and allow them to solidify completely and uniformly.[15][16]

  • Possible Cause 3: Inoculum Viability. The age and viability of the mycelial plugs used for inoculation can affect growth rates.

    • Solution: Use actively growing mycelium from the margins of a young, healthy culture for inoculation to ensure consistent and vigorous growth.[17]

Issue 2: I am unable to amplify the SdhB, SdhC, or SdhD genes via PCR from a suspected resistant isolate.

  • Possible Cause 1: Poor DNA Quality. The presence of PCR inhibitors (e.g., polysaccharides, phenolic compounds) in the genomic DNA extract can prevent amplification.

    • Solution: Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop). A260/280 ratios should be ~1.8 and A260/230 ratios should be above 1.8.[16] If purity is low, re-purify the DNA using a cleanup kit or a phenol-chloroform extraction.

  • Possible Cause 2: Primer Mismatch. Fungal species can have sequence variability in primer binding regions.

    • Solution: Verify that your primers are designed for the specific fungal species you are working with. If necessary, design new primers based on conserved regions flanking your target sequence by aligning Sdh gene sequences from related species.

  • Possible Cause 3: PCR Conditions. The annealing temperature or extension time may be suboptimal.

    • Solution: Optimize the PCR conditions by running a gradient PCR to determine the ideal annealing temperature. Ensure the extension time is sufficient for the length of the target amplicon.

Data Summary: Cross-Resistance in Action

The following tables summarize quantitative data from published studies, illustrating the complex cross-resistance patterns among SDHI fungicides due to specific Sdh gene mutations.

Table 1: EC50 Values (µg/mL) of SDHIs Against Alternaria alternata Isolates with Different Sdh Gene Mutations

Sdh MutationThis compoundBoscalidFluxapyroxadFluopyramIsofetamidPydiflumetofen
Wild-Type (Sensitive)≤ 0.035≤ 0.057≤ 0.022≤ 0.054≤ 0.159≤ 0.022
SdhB-H277YIntermediateHigh (>10)IntermediateLowIntermediateLow
SdhC-H134RIntermediateHigh (>10)IntermediateLowLowLow
SdhC-G79RIntermediateHigh (>10)IntermediateLowLowLow

(Data synthesized from studies on Alternaria leaf spot of almond.[10][11][12] "Low" indicates sensitivity similar to wild-type, "Intermediate" indicates reduced sensitivity, and "High" indicates strong resistance with EC50 values often exceeding 10 µg/mL.)

Table 2: Resistance Factors (RF) of Botrytis cinerea Isolates with SdhB Mutations to Various SDHIs

SdhB MutationThis compoundBoscalidFluxapyroxadFluopyramPydiflumetofenBenzovindiflupyr
P225F>1000>1000>1000<10>1000<10
N230I>1000>1000>1000<10>1000<10
H272Y>1000>1000>1000>1000>1000<10
H272R>1000>1000>1000<10<10<10

(Resistance Factor (RF) is calculated as EC50 of mutant isolate / EC50 of sensitive isolate. Data adapted from studies on B. cinerea from grapes.[18][19][20] Note the high efficacy of Benzovindiflupyr against all tested mutants in this specific study.)

Visualizing Mechanisms and Workflows

SDHI_Mechanism cluster_inputs Succinate Succinate ComplexII ComplexII Succinate->ComplexII:f0 Oxidation Fumarate Fumarate ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI) This compound->ComplexII:f1 Binds & Blocks Mutation SdhB/C/D Mutation (Resistance) Mutation->ComplexII:f1 Alters Site ComplexII:f0->Fumarate ComplexIV ComplexIV ComplexIV->ATP_Synthase H+ Gradient

Resistance_Workflow start Experiment shows reduced fungicide efficacy step1 1. Isolate Fungal Strain from treated sample start->step1 step2 2. In Vitro Sensitivity Assay (Mycelial Growth Inhibition) step1->step2 decision1 Is EC50 value significantly higher than wild-type? step2->decision1 step3 3. Genomic DNA Extraction decision1->step3 Yes end_sensitive Conclusion: Isolate is Sensitive. Re-evaluate experimental design. decision1->end_sensitive No step4 4. PCR Amplification of SdhB, SdhC, SdhD genes step3->step4 step5 5. Sanger Sequencing of PCR products step4->step5 step6 6. Sequence Analysis (Compare to wild-type reference) step5->step6 decision2 Resistance-conferring mutation identified? step6->decision2 end_resistant Conclusion: Target-site resistance confirmed. Select alternative fungicide. decision2->end_resistant Yes end_non_target Conclusion: Suspect non-target-site resistance (e.g., efflux pumps). decision2->end_non_target No

Key Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of an SDHI fungicide against a fungal isolate.[16]

Methodology:

  • Media Preparation: Prepare your desired growth medium (e.g., Potato Dextrose Agar - PDA) and autoclave. Cool the medium to 50-55°C in a water bath.[15][16]

  • Fungicide Amendment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the required volume of the stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the zero-fungicide control, add an equivalent volume of the solvent.[16] Mix thoroughly.

  • Plating: Pour the amended agar into sterile petri dishes and allow them to solidify on a level surface.

  • Inoculation: Place a small mycelial plug (e.g., 4-5 mm diameter) taken from the leading edge of an actively growing culture of your fungal isolate onto the center of each plate.[14]

  • Incubation: Incubate the plates at the optimal temperature for the fungus until the colony in the control plate has reached approximately two-thirds of the plate diameter.[16]

  • Data Collection: Measure two perpendicular diameters of the colony on each plate.[16]

  • Analysis: Calculate the average diameter for each plate. Determine the percentage of mycelial growth inhibition relative to the control for each fungicide concentration. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC50 value, which is the concentration of the fungicide that inhibits growth by 50%.[16]

Protocol 2: Molecular Identification of Sdh Gene Mutations

This protocol outlines the process of amplifying and sequencing Sdh genes to identify resistance-conferring mutations.[16]

Methodology:

  • Genomic DNA (gDNA) Extraction:

    • Grow a pure culture of the fungal isolate in liquid medium (e.g., Potato Dextrose Broth - PDB).

    • Harvest the mycelium by filtration and freeze-dry or grind it in liquid nitrogen.

    • Extract gDNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

    • Assess DNA concentration and purity using a spectrophotometer.[16]

  • PCR Amplification:

    • Design or obtain primers specific to the SdhB, SdhC, and SdhD genes of your target fungus.

    • Set up a standard PCR reaction containing gDNA template, forward and reverse primers, dNTPs, PCR buffer, and a DNA polymerase (e.g., Taq polymerase).

    • Perform PCR using an optimized thermal cycling program (annealing temperature and extension time may need to be adjusted).

    • Verify the amplification of a single product of the correct size using agarose gel electrophoresis.

  • PCR Product Purification and Sequencing:

    • Purify the PCR product using a commercial cleanup kit to remove unincorporated primers and dNTPs.

    • Send the purified product for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence for each gene.

    • Align the consensus sequence from the test isolate with a reference sequence from a known sensitive (wild-type) strain.

    • Identify any nucleotide changes that result in an amino acid substitution at codons known to be associated with SDHI resistance (e.g., SdhB: P225, N230, H272; SdhC: H134).

References

Optimizing Pyraziflumid application timing for effective disease control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the application timing of Pyraziflumid for effective disease control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide, classified under FRAC Group 7.[1][2] It functions by inhibiting Complex II of the mitochondrial respiratory chain in fungi, which blocks cellular respiration and energy production, ultimately leading to fungal cell death.

Q2: What is the general spectrum of activity for this compound?

A2: this compound has a broad spectrum of activity against a variety of fungal pathogens, particularly those belonging to the Ascomycetes and Basidiomycetes classes. It is effective against diseases such as powdery mildew, gray mold (Botrytis cinerea), Sclerotinia rot (Sclerotinia sclerotiorum), and apple scab.[3]

Q3: Does this compound have preventative, curative, or both types of activity?

A3: this compound exhibits strong preventive and curative efficacy.[3] However, for optimal performance and as a best practice for resistance management with SDHI fungicides, it is recommended to apply this compound preventatively or in the very early stages of disease development.[1]

Q4: What are the key factors to consider when determining the application timing of this compound?

A4: Several factors should be considered to optimize application timing:

  • Disease biology: Understand the life cycle of the target pathogen and the stages most susceptible to fungicide application.

  • Crop growth stage: The developmental stage of the host plant can influence its susceptibility to disease and the effectiveness of the fungicide.

  • Environmental conditions: Temperature and moisture are critical for fungal spore germination and infection. Disease prediction models that incorporate these factors can aid in timing applications.

  • Disease pressure: In high-pressure situations, a more frequent and preventative application schedule may be necessary.

Q5: How can I manage the risk of fungicide resistance when using this compound?

A5: To mitigate the risk of resistance development:

  • Rotate fungicides: Do not rely solely on this compound (or any single mode of action). Rotate with fungicides from different FRAC groups.

  • Limit applications: Adhere to the recommended maximum number of applications per season. For apples, a maximum of three applications per year is suggested.[4]

  • Use in mixtures: In some cases, tank-mixing this compound with a fungicide that has a different mode of action can be an effective resistance management strategy.[4]

  • Apply preventatively: Applying the fungicide before the pathogen population becomes large and diverse reduces the selection pressure for resistant individuals.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Reduced or inconsistent disease control Sub-optimal application timing: Application may have been too late, after the pathogen was well-established.- Review disease biology and environmental monitoring data to ensure applications are timed preventatively or at the very early stages of infection. - For future experiments, consider including multiple application timings to pinpoint the optimal window.
Fungicide resistance: The target pathogen population may have developed resistance to SDHI fungicides.- Test the sensitivity of the pathogen population to this compound in vitro. - If resistance is confirmed, switch to a fungicide with a different mode of action. Implement a robust fungicide rotation program.
Improper application: Poor coverage of plant surfaces can lead to reduced efficacy.- Ensure application equipment is properly calibrated to deliver the correct volume and droplet size for thorough coverage. - Consider the use of adjuvants if recommended and compatible.
Phytotoxicity symptoms observed (e.g., leaf spotting, yellowing, stunting) High application rate: Exceeding the recommended application rate can cause plant injury.- Verify calculations and equipment calibration to ensure the correct rate is being applied. - For sensitive plant species, consider testing a lower rate on a small number of plants before treating the entire batch.
Environmental stress: Applying to plants that are stressed (e.g., by drought, high temperatures) can increase the risk of phytotoxicity.[5]- Avoid applying this compound to stressed plants. Ensure adequate irrigation and favorable growing conditions. - Apply during cooler parts of the day, such as early morning or evening.
Tank-mix incompatibility: The mixture of this compound with other pesticides or adjuvants may be phytotoxic.- Always conduct a jar test to check for physical compatibility before tank-mixing. - Test the tank-mix on a small number of plants before widespread application.
Unexpected experimental results Variability in experimental conditions: Inconsistent environmental conditions, inoculum pressure, or plant health can lead to variable results.- Standardize experimental protocols as much as possible. - Ensure uniform inoculation and maintain consistent environmental conditions across all replicates. - Include appropriate untreated and positive controls in the experimental design.
Interaction with other treatments: Unforeseen interactions with other experimental variables may be occurring.- Carefully review all experimental treatments and variables to identify potential interactions. - Consider a factorial experimental design to systematically investigate interactions.

Data Presentation

The following table summarizes representative data from a detached leaf assay, illustrating the impact of this compound application timing on the control of Sclerotinia sclerotiorum on cabbage leaves.

Application TimingMean Lesion Diameter (mm)Disease Control Efficacy (%)
Untreated Control45.20.0
3 Days Before Inoculation (Preventative)2.594.5
1 Day Before Inoculation (Preventative)1.896.0
1 Day After Inoculation (Curative)8.780.7
3 Days After Inoculation (Curative)21.452.7

Note: This data is illustrative and synthesized from qualitative descriptions of this compound's preventative and curative properties. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Evaluating Preventative and Curative Efficacy of this compound on Leafy Greens (e.g., Lettuce) against Powdery Mildew (Golovinomyces sp.)

Objective: To determine the optimal application timing of this compound for the control of powdery mildew on lettuce in a controlled environment.

Materials:

  • Lettuce plants (a susceptible variety) at the 4-6 leaf stage.

  • This compound formulation.

  • Inoculum of Golovinomyces sp. spores.

  • Controlled environment growth chamber or greenhouse.

  • Spraying equipment calibrated for uniform coverage.

Methodology:

  • Plant Preparation: Grow lettuce plants under optimal conditions to the 4-6 leaf stage.

  • Experimental Design: Arrange plants in a randomized complete block design with at least four replicates per treatment.

  • Treatments:

    • Untreated control (sprayed with water).

    • This compound applied 3 days before inoculation (preventative).

    • This compound applied 1 day before inoculation (preventative).

    • This compound applied 1 day after inoculation (curative).

    • This compound applied 3 days after inoculation (curative).

  • Application: Apply this compound at the desired concentration using a calibrated sprayer to ensure thorough coverage of all leaf surfaces.

  • Inoculation: Prepare a spore suspension of Golovinomyces sp. and apply it uniformly to all plants (except for a non-inoculated control group, if desired) at Day 0.

  • Incubation: Maintain plants in a controlled environment with conditions conducive to powdery mildew development (e.g., moderate temperature and high humidity).

  • Data Collection: At 7 and 14 days post-inoculation, assess disease severity on a scale of 0-100% of leaf area covered with mildew.

  • Statistical Analysis: Analyze disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Assessing the Efficacy of this compound Application Timing for Control of Sclerotinia Drop in Lettuce

Objective: To evaluate the efficacy of different this compound application timings for the control of lettuce drop caused by Sclerotinia sclerotiorum.

Materials:

  • Lettuce seedlings.

  • This compound formulation.

  • Sclerotinia sclerotiorum inoculum (e.g., mycelial plugs or ascospores).

  • Greenhouse or field plots.

Methodology:

  • Experimental Setup: Establish lettuce plots in a randomized complete block design.

  • Treatments:

    • Untreated control.

    • This compound applied as a soil drench at the time of transplanting.

    • This compound applied as a foliar spray 7 days after transplanting.

    • This compound applied as a foliar spray 14 days after transplanting.

    • This compound applied as a soil drench at transplanting followed by a foliar spray 14 days later.

  • Inoculation: Introduce Sclerotinia sclerotiorum inoculum into the plots, either by placing mycelial plugs near the base of the plants or by introducing sclerotia to the soil.

  • Application: Apply this compound according to the treatment schedule. For soil drenches, apply a specific volume of the fungicide solution to the base of each plant. For foliar sprays, ensure thorough coverage.

  • Data Collection: Monitor plants for the incidence of lettuce drop (number of wilted or dead plants) on a weekly basis until harvest.

  • Statistical Analysis: Analyze the final disease incidence data to determine the most effective application timing.

Visualizations

G This compound Mode of Action: Inhibition of Fungal Respiration cluster_0 Mitochondrial Inner Membrane cluster_1 Consequences of Inhibition This compound This compound Complex_II Complex II (Succinate Dehydrogenase) This compound->Complex_II Inhibition Fumarate Fumarate Complex_II->Fumarate Oxidation Succinate Succinate Succinate->Complex_II Coenzyme_Q Coenzyme Q Complex_III Complex III Coenzyme_Q->Complex_III e- Cellular_Respiration Cellular Respiration ATP_Production ATP Production Fungal_Cell_Death Fungal Cell Death Cellular_Respiration->ATP_Production Inhibition_Point->Cellular_Respiration Disruption

Caption: this compound inhibits Complex II, disrupting the fungal respiratory chain.

G Experimental Workflow for Efficacy Testing cluster_0 Preparation cluster_1 Application & Inoculation cluster_2 Incubation & Assessment cluster_3 Analysis Plant_Prep Plant Preparation (Susceptible Cultivar) Treatment_App Treatment Application (this compound at various timings) Plant_Prep->Treatment_App Inoculum_Prep Inoculum Preparation (Target Pathogen) Inoculation Pathogen Inoculation Inoculum_Prep->Inoculation Treatment_App->Inoculation Incubation Incubation (Conducive Conditions) Inoculation->Incubation Data_Collection Data Collection (Disease Severity/Incidence) Incubation->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Conclusion Determine Optimal Timing Stat_Analysis->Conclusion

Caption: Workflow for testing this compound application timing efficacy.

G Decision Logic for Application Timing node_action node_action node_condition node_condition node_result node_result start Disease Risk Assessment risk_high High Disease Pressure Forecasted? start->risk_high preventative_app Apply this compound Preventatively risk_high->preventative_app Yes monitor Monitor Crop and Weather risk_high->monitor No optimal_control Optimal Control preventative_app->optimal_control symptoms_present Disease Symptoms Present? early_symptoms Early Stage of Infection? symptoms_present->early_symptoms Yes symptoms_present->monitor No curative_app Apply this compound (Curative) early_symptoms->curative_app Yes late_stage Consider Alternative Fungicide (Different MOA) early_symptoms->late_stage No curative_app->optimal_control suboptimal_control Sub-optimal Control/ Resistance Risk late_stage->suboptimal_control monitor->symptoms_present

Caption: Decision tree for this compound application timing.

References

Pyraziflumid Phytotoxicity on Non-Target Crops: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential phytotoxicity of Pyraziflumid on non-target crops. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential user concerns.

Q1: What is this compound and how does it work?

This compound is a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial complex II of fungi, which disrupts their energy metabolism and leads to their death.[1]

Q2: Can this compound cause damage to non-target crops?

Yes, under certain conditions, this compound has the potential to cause phytotoxicity in non-target plants.[1] Regulatory assessments have indicated that the risk to non-target terrestrial plants can exceed the level of concern, necessitating precautionary measures such as buffer zones.[1][3]

Q3: What are the typical symptoms of this compound phytotoxicity on non-target plants?

While specific symptoms of this compound on a wide range of non-target crops are not extensively documented in publicly available literature, general symptoms of chemical phytotoxicity can be expected. These include:

  • Leaf Damage: Yellowing (chlorosis), browning (necrosis) of leaf margins or in spots, and a "scorched" or burned appearance.[4][5]

  • Deformities: Leaf curling, twisting, or cupping.[4][5]

  • Growth Inhibition: Stunted growth or a delay in maturity.[6]

  • Other Symptoms: Premature leaf drop and reduced plant vigor.[6]

Q4: What factors can increase the risk of this compound phytotoxicity?

The likelihood of phytotoxicity can be influenced by several factors:

  • Application Rate: Exceeding the recommended application rates is a primary cause of phytotoxicity.[1]

  • Environmental Conditions: High temperatures and high humidity can increase the risk of injury, as they can affect the drying time of the spray on the plant surface.[1][5]

  • Plant Stress: Plants already under stress from drought, nutrient deficiency, or other factors are more susceptible to chemical injury.[5]

  • Crop Sensitivity: Different plant species and even different varieties of the same species can have varying levels of sensitivity to fungicides.

Q5: Are there any quantitative data available on the phytotoxicity of this compound to non-target plants?

Summary of Non-Target Terrestrial Plant Toxicity Data

The following table summarizes the key findings from regulatory risk assessments regarding the phytotoxicity of this compound to non-target terrestrial plants.

Endpoint Study Type Key Findings Regulatory Outcome
Sub-lethal Effects (e.g., reduced growth)Vegetative Vigor & Seedling Emergence TestsRisk quotients (RQs) were found to be slightly above the level of concern (LOC) in screening-level assessments.[3]Precautionary label statements and no-spray buffer zones of 1-2 meters are required to mitigate potential risks to non-target plants.[1][3]
Application Rate in StudiesSeedling Emergence Toxicity StudyA measured application rate of 118.5 g a.i./ha was used, which is higher than the maximum single application rate specified on the product label.[3]The endpoint for risk assessment is the EC₂₅, which is considered a protective measure for sub-lethal effects on plants.[3]

Note: The specific EC₂₅ values from these studies (N-33022 and N-33021) are not publicly disclosed.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the phytotoxicity of this compound.

Seedling Emergence Phytotoxicity Test

This protocol is based on standardized guidelines for assessing the effects of chemical substances on seedling emergence and early growth.[7][8]

Objective: To determine the potential of this compound to inhibit or delay the emergence and early growth of various non-target plant species when applied to the soil surface.

Methodology:

  • Test Species: A minimum of six to ten species from different plant families should be selected, including both monocots and dicots.

  • Soil Preparation: A uniform, well-characterized soil mix is prepared and placed in pots.

  • Sowing: A predetermined number of seeds for each test species is sown at a consistent depth in the pots.

  • Application: The test substance (this compound) is applied to the soil surface at a range of concentrations, including a control (no treatment) and rates that are multiples of the expected environmental concentration.

  • Growth Conditions: The pots are maintained in a controlled environment (growth chamber or greenhouse) with standardized temperature, light, and humidity.

  • Assessment:

    • Seedling emergence is recorded daily.

    • After a specified period (e.g., 14-21 days), the seedlings are harvested.

    • Endpoints measured include: emergence rate, shoot height, and shoot dry weight.

    • Visual signs of phytotoxicity (e.g., chlorosis, necrosis, deformities) are also recorded.

  • Data Analysis: The data are statistically analyzed to determine the EC₂₅ and/or NOER (No Observed Effect Rate).

Vegetative Vigor Phytotoxicity Test

This protocol is designed to evaluate the effects of this compound on the growth of young, established plants.[7][9][10]

Objective: To assess the potential of this compound to cause phytotoxic effects on the vegetative growth of various non-target plant species.

Methodology:

  • Plant Propagation: Healthy, uniform seedlings of the selected test species are grown to a specific growth stage (e.g., 2-4 true leaves).

  • Application: The test substance (this compound) is applied as a foliar spray to the plants at a range of concentrations, including a control.

  • Growth Conditions: The treated plants are maintained in a controlled environment for a specified period (e.g., 21 days).

  • Assessment:

    • Visual assessments of phytotoxicity are conducted at regular intervals.

    • At the end of the study, plants are harvested.

    • Endpoints measured include: plant height, shoot dry weight, and any observed phytotoxic symptoms.

  • Data Analysis: Statistical analysis is performed to determine the EC₂₅ and/or NOER for the measured endpoints.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of this compound phytotoxicity.

Pyraziflumid_Mode_of_Action cluster_fungus Fungal Cell Mitochondrion This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP (Energy) Production ETC->ATP Phytotoxicity_Assessment_Workflow start Start: Concern of Phytotoxicity protocol Select Test Protocol (Seedling Emergence or Vegetative Vigor) start->protocol exp_setup Experimental Setup - Select non-target species - Prepare soil/plants - Determine application rates protocol->exp_setup application Apply this compound exp_setup->application monitoring Monitor under Controlled Conditions application->monitoring data_collection Data Collection - Emergence rate - Growth measurements - Visual symptoms monitoring->data_collection analysis Statistical Analysis (Determine EC25, NOER) data_collection->analysis end End: Risk Assessment analysis->end Factors_Influencing_Phytotoxicity cluster_factors Influencing Factors Phytotoxicity This compound Phytotoxicity Risk AppRate Application Rate AppRate->Phytotoxicity EnvCond Environmental Conditions (Temp, Humidity) EnvCond->Phytotoxicity PlantStress Plant Stress Level PlantStress->Phytotoxicity CropSens Crop Sensitivity CropSens->Phytotoxicity

References

Improving the rainfastness and residual activity of Pyraziflumid formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyraziflumid formulations. This resource is designed for researchers, scientists, and formulation development professionals to provide guidance on improving the rainfastness and residual activity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of this compound, offering potential causes and solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Poor rainfastness despite using a sticker adjuvant. - Incompatible adjuvant-formulation pairing.- Incorrect adjuvant concentration.- Insufficient drying time before rainfall.[1]- Screen a panel of adjuvants with different chemistries (e.g., latex-based, organosilicone, methylated seed oils).- Perform a dose-response study to determine the optimal adjuvant concentration.- Ensure a minimum of 2-6 hours of drying time, with up to 24 hours for optimal uptake of systemic fungicides like this compound.[1]
Inconsistent residual activity in field trials. - Environmental degradation (e.g., photodegradation).- Wash-off from subsequent rainfall or irrigation.[1]- Uneven application or poor coverage.- Incorporate UV protectants in the formulation.- Re-evaluate the rainfastness of the formulation and consider adjuvants that enhance adhesion.- Optimize spray parameters (nozzle type, pressure, volume) to ensure uniform coverage.
Phytotoxicity observed on target crops. - High concentration of certain solvents or adjuvants in the formulation.- Application on sensitive plant species or growth stages.- Test alternative, less aggressive solvents or adjuvants.- Conduct dose-response tests on a small scale to determine the maximum non-phytotoxic concentration.- Review crop safety data for this compound and selected adjuvants.
Difficulty in achieving a stable suspension concentrate (SC) formulation. - Inappropriate particle size of the active ingredient.- Poor choice or concentration of suspending and dispersing agents.- Optimize the milling process to achieve a fine, uniform particle size distribution.- Experiment with different types of rheology modifiers and dispersants.
Formulation shows poor compatibility when tank-mixed with other pesticides. - Physical or chemical incompatibility between formulation components.- Conduct a jar test before tank-mixing to check for signs of incompatibility such as precipitation, separation, or clumping.- Consult manufacturer's guidelines for known incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What is the baseline rainfastness of this compound?

A1: this compound is reported to have "great rainfastness" and "good biological properties, such as preventive, residual and curative activity, and rain-fastness."[2][3] However, quantitative data from publicly available literature specifying the percentage of active ingredient washed off under defined rainfall conditions is limited. It is recommended to perform a rainfastness assay to determine the baseline for your specific formulation.

Q2: How can I improve the rainfastness of my this compound formulation?

A2: The addition of adjuvants, specifically "stickers" or "penetrants," can significantly improve rainfastness.[1] These adjuvants enhance the adhesion of the formulation to the plant surface or facilitate the uptake of the active ingredient into the plant tissue.[4] Different types of adjuvants, such as synthetic latex, organosilicones, and methylated seed oils, can be evaluated for their effectiveness with your this compound formulation.

Q3: What type of formulation is best for maximizing the residual activity of this compound?

A3: Formulations with inherent rainfast properties, such as suspension concentrates (SC) and emulsifiable concentrates (EC), are generally more resistant to wash-off than wettable powders (WP) or granules (G).[1] Since this compound is a systemic fungicide, formulations that promote its absorption into the plant tissue will enhance its residual activity.[1][2]

Q4: How does rainfall intensity and timing affect the efficacy of this compound?

A4: The loss of pesticide effectiveness is greatest when rainfall occurs within 24 hours of application.[1] Intense rainfall of short duration can have a greater mechanical impact, dislodging pesticide deposits more than a slow drizzle.[1] A rainfall of 5 cm (2 inches) is likely to necessitate reapplication of most insecticides, and similar principles would apply to fungicides.[1]

Q5: What are the key steps in evaluating the rainfastness of a new this compound formulation?

A5: A typical rainfastness evaluation involves:

  • Applying the formulation to plant surfaces (or simulated surfaces).

  • Allowing a specific drying time.

  • Subjecting the treated surfaces to simulated rainfall of controlled intensity and duration.

  • Analyzing the amount of this compound remaining on the surface and/or assessing the biological efficacy against a target pathogen.

Experimental Protocols

Protocol 1: Evaluation of Adjuvants for Improved Rainfastness of a this compound Suspension Concentrate (SC) Formulation

Objective: To determine the effect of different adjuvants on the rainfastness of a this compound SC formulation.

Materials:

  • This compound SC formulation (in-house or commercial standard)

  • Selection of adjuvants (e.g., non-ionic surfactant, organosilicone, methylated seed oil, latex-based sticker)

  • Rainfall simulator

  • Target plants (e.g., potted apple seedlings)

  • Spray equipment calibrated for laboratory use

  • Analytical equipment for this compound residue analysis (e.g., LC-MS/MS)

  • Deionized water

Methodology:

  • Preparation of Spray Solutions: Prepare spray solutions of the this compound SC formulation with and without the different adjuvants at their recommended concentrations. Include a water-only control.

  • Application: Spray the solutions onto the target plants until runoff. Ensure even coverage.

  • Drying: Allow the treated plants to dry for a specified period (e.g., 2 hours) under controlled conditions (e.g., 20°C, 50% relative humidity).

  • Simulated Rainfall: Place the dried plants in a rainfall simulator. Apply a simulated rainfall event of a specific intensity and duration (e.g., 20 mm/hour for 30 minutes).

  • Sample Collection: After the rainfall event, carefully collect leaf samples from each treatment group.

  • Residue Analysis: Extract this compound from the leaf samples using an appropriate solvent and analyze the concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound washed off for each treatment compared to the non-rained control.

Protocol 2: Assessment of Residual Activity of this compound Formulations

Objective: To evaluate the residual fungicidal activity of different this compound formulations after a simulated rainfall event.

Materials:

  • Different this compound formulations (e.g., SC, EC, WP)

  • Target plants susceptible to a relevant pathogen (e.g., apple seedlings for Venturia inaequalis)

  • Culture of the target pathogen

  • Rainfall simulator

  • Controlled environment growth chamber

  • Spray equipment

Methodology:

  • Plant Treatment: Apply the different this compound formulations to the target plants. Include an untreated control.

  • Drying and Rainfall: Allow the plants to dry for 24 hours, then subject them to a simulated rainfall event as described in Protocol 1.

  • Inoculation: After the rainfall, allow the plants to dry completely. Inoculate all plants (including the untreated control) with a spore suspension of the target pathogen.

  • Incubation: Place the plants in a growth chamber with conditions optimal for disease development.

  • Disease Assessment: After a suitable incubation period, assess the disease severity on each plant using a rating scale.

  • Data Analysis: Calculate the percent disease control for each formulation relative to the untreated control.

Visualizations

Experimental_Workflow_Rainfastness_Evaluation cluster_prep Preparation cluster_rainfall Rainfall Simulation cluster_analysis Analysis prep_solutions Prepare Spray Solutions (this compound +/- Adjuvants) apply_treatment Apply to Target Plants prep_solutions->apply_treatment dry_plants Dry for a Set Period apply_treatment->dry_plants simulate_rain Simulated Rainfall Event dry_plants->simulate_rain collect_samples Collect Leaf Samples simulate_rain->collect_samples residue_analysis Analyze this compound Residue (LC-MS/MS) collect_samples->residue_analysis data_analysis Calculate % Wash-off residue_analysis->data_analysis

Caption: Workflow for evaluating the rainfastness of this compound formulations.

Logical_Relationship_Formulation_Improvement cluster_formulation Formulation Strategy cluster_testing Experimental Validation cluster_optimization Optimization Cycle start Goal: Improve Rainfastness & Residual Activity formulation_type Select Formulation Type (e.g., SC, EC) start->formulation_type adjuvants Incorporate Adjuvants (Stickers, Penetrants) start->adjuvants rainfastness_test Rainfastness Assay formulation_type->rainfastness_test adjuvants->rainfastness_test residual_test Residual Efficacy Trial rainfastness_test->residual_test analyze_data Analyze Data (% Wash-off, % Disease Control) residual_test->analyze_data refine_formulation Refine Formulation (Adjuvant type/concentration) analyze_data->refine_formulation end Optimized this compound Formulation analyze_data->end If optimal refine_formulation->rainfastness_test Iterate

Caption: Logical steps for improving this compound formulation performance.

References

Technical Support Center: Mitigating Pyraziflumid Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the development of Pyraziflumid-resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and to which fungicide class does it belong?

This compound is a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2][3][4] It belongs to the pyrazine-carboxamide chemical family and is classified by the Fungicide Resistance Action Committee (FRAC) under Code 7.[5] this compound functions by inhibiting complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which disrupts the fungus's energy supply and ultimately leads to cell death.[6]

Q2: What are the primary mechanisms of resistance to this compound in fungal populations?

The primary mechanism of resistance to this compound and other SDHI fungicides is target-site modification due to mutations in the genes encoding the succinate dehydrogenase (Sdh) enzyme subunits.[7][8] Specifically, mutations in the sdhB, sdhC, and sdhD genes are most commonly associated with reduced sensitivity to SDHIs. These mutations can alter the binding site of the fungicide, reducing its efficacy. While less common, non-target site resistance mechanisms, such as the overexpression of efflux pumps that actively transport the fungicide out of the fungal cell, may also contribute to reduced sensitivity.[2][7][9]

Q3: Is there cross-resistance between this compound and other SDHI fungicides?

Yes, cross-resistance among SDHI fungicides is a significant concern.[8] However, the patterns of cross-resistance can be complex and depend on the specific mutation in the Sdh enzyme.[8][10] Some mutations may confer resistance to a broad range of SDHIs, while others may lead to resistance to only specific chemical subgroups within the SDHI class. For example, a study on Botrytis cinerea found that different mutations in the sdhB gene (e.g., H272R/Y, P225F/H, N230I) resulted in varying levels of resistance to this compound and other SDHIs.[11][12]

Q4: What are the general strategies for managing this compound resistance in a research or agricultural setting?

Effective resistance management for this compound relies on a multi-faceted approach aimed at reducing selection pressure. Key strategies include:

  • Rotation and Alternation: Avoid the repeated use of this compound or other FRAC Group 7 fungicides. Instead, rotate or alternate with fungicides that have different modes of action (i.e., different FRAC codes).[8]

  • Tank-Mixing: When appropriate, apply this compound in a tank-mix with a fungicide from a different FRAC group that is also effective against the target pathogen.[13] The partner fungicide should ideally have a low resistance risk.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as using resistant crop varieties, practicing good sanitation to reduce disease inoculum, and optimizing environmental conditions to be less favorable for fungal growth.

  • Monitoring: Regularly monitor fungal populations for shifts in sensitivity to this compound. Early detection of resistance allows for timely adjustments to control strategies.

Troubleshooting Guides

Problem 1: I am observing reduced efficacy of this compound in my in vitro or in vivo experiments.

  • Possible Cause 1: Development of resistant fungal strains.

    • Troubleshooting Step:

      • Perform an in vitro sensitivity assay to determine the EC50 (Effective Concentration to inhibit 50% of growth) value of your fungal isolate for this compound. Compare this value to the baseline sensitivity of a known susceptible strain. A significant increase in the EC50 value suggests the development of resistance.

      • If resistance is suspected, sequence the sdhB, sdhC, and sdhD genes of your fungal isolate to identify any known or novel mutations associated with SDHI resistance.

  • Possible Cause 2: Suboptimal experimental conditions.

    • Troubleshooting Step:

      • Review your experimental protocol to ensure that the concentration of this compound used is appropriate for the target fungus and that the application method provides adequate coverage.

      • Verify that the environmental conditions (e.g., temperature, humidity) are optimal for the activity of the fungicide.

Problem 2: My molecular assay (e.g., PCR, sequencing) for detecting resistance mutations is not working.

  • Possible Cause 1: Poor DNA quality.

    • Troubleshooting Step:

      • Assess the quality and quantity of the extracted fungal DNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

      • If the DNA quality is poor, re-extract the DNA using a suitable fungal DNA extraction kit or protocol, ensuring proper removal of PCR inhibitors.

  • Possible Cause 2: Issues with PCR primers or probes.

    • Troubleshooting Step:

      • Verify the specificity of your primers and probes for the target sdh genes in your fungal species of interest using a tool like NCBI BLAST.

      • Optimize the annealing temperature and primer/probe concentrations for your PCR assay.

      • Consider using a different molecular assay, such as a TaqMan or rhAMP assay, which can be more sensitive and specific for detecting single nucleotide polymorphisms (SNPs).[11][12]

Quantitative Data Summary

Table 1: Cross-Resistance of Botrytis cinerea Isolates with Different sdhB Mutations to this compound and Other SDHI Fungicides

sdhB MutationGenotypeThis compound EC50 (µg/ml)Boscalid EC50 (µg/ml)Fluopyram EC50 (µg/ml)Fluxapyroxad EC50 (µg/ml)Benzovindiflupyr EC50 (µg/ml)
Wild TypeSensitive0.030.080.020.020.01
H272RResistant>100>1000.03>1000.02
H272YResistant0.25>1000.041.500.02
N230IResistant1.50>1001.20>1000.03
P225FResistant>100>100>100>1000.02
P225HResistant>100>1000.03>1000.02

Data synthesized from studies on Botrytis cinerea.[11][12]

Table 2: In Vitro Sensitivity of Various Fungal Pathogens to this compound

Fungal SpeciesMycelial Growth Inhibition EC50 (µg/ml)
Sclerotinia sclerotiorum0.0561 (±0.0263)
Alternaria brassicicola0.057
Ascochyta fabae0.11
Rhizoctonia solani0.20
Phytophthora infestans>100

Data from various studies on the efficacy of this compound.[3][4][14]

Experimental Protocols

Protocol 1: In Vitro Sensitivity Testing of Fungal Isolates to this compound (Mycelial Growth Inhibition Assay)

Objective: To determine the EC50 value of this compound for a specific fungal isolate.

Materials:

  • Pure culture of the fungal isolate

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Sterile distilled water

  • Acetone or DMSO (for stock solution)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

  • Parafilm

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of technical grade this compound in a minimal amount of acetone or DMSO to create a high-concentration stock solution (e.g., 10,000 µg/ml).

  • Prepare Fungicide-Amended Media: Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Serial Dilutions: Prepare a series of this compound concentrations by adding the appropriate amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 µg/ml). Ensure the solvent concentration is consistent across all plates, including the control (0 µg/ml).

  • Pour Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of a fresh culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

  • Incubation: Seal the plates with Parafilm and incubate them in the dark at the optimal temperature for the fungal species (e.g., 20-25°C).

  • Data Collection: After a predetermined incubation period (when the fungal colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • Determine EC50: Use a statistical software package to perform a probit or log-logistic analysis to determine the EC50 value from the dose-response data.

Protocol 2: Molecular Detection of sdhB H272R Mutation in Botrytis cinerea using a TaqMan SNP Genotyping Assay

Objective: To detect the presence of the H272R mutation in the sdhB gene of Botrytis cinerea, which is associated with resistance to this compound.

Materials:

  • Fungal DNA extract from Botrytis cinerea isolate

  • TaqMan Genotyping Master Mix

  • Custom TaqMan SNP Genotyping Assay for sdhB H272R (containing primers and two probes, one for the wild-type allele and one for the mutant allele, labeled with different fluorescent dyes, e.g., FAM and VIC)

  • Nuclease-free water

  • Real-time PCR instrument

  • Optical-grade PCR plates and seals

Procedure:

  • DNA Quantification and Normalization: Quantify the extracted fungal DNA and normalize the concentration to a standard value (e.g., 10 ng/µl).

  • Prepare PCR Reaction Mix: In a sterile microcentrifuge tube on ice, prepare the reaction mix for the desired number of samples, including positive controls (known susceptible and resistant strains) and no-template controls (NTCs). For a single 20 µl reaction:

    • 10 µl TaqMan Genotyping Master Mix (2x)

    • 1 µl Custom TaqMan SNP Genotyping Assay (20x)

    • 4 µl Nuclease-free water

    • 5 µl Normalized fungal DNA (10 ng/µl)

  • Set up the PCR Plate: Pipette 15 µl of the PCR reaction mix into each well of the optical-grade PCR plate. Add 5 µl of the corresponding fungal DNA, control DNA, or nuclease-free water (for NTC) to each well.

  • Seal and Centrifuge: Seal the plate with an optical-grade seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Real-Time PCR Program: Place the plate in the real-time PCR instrument and run the following thermal cycling program:

    • Enzyme Activation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis: After the run is complete, analyze the results using the real-time PCR instrument's software. The software will generate an allelic discrimination plot, clustering the samples into three groups: homozygous for the wild-type allele, homozygous for the mutant allele, and heterozygous.

Mandatory Visualizations

Signaling_Pathway cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate UQH2 Ubihydroquinone (UQH2) Complex_II->UQH2 UQ Ubiquinone (UQ) UQ->Complex_II Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibition Resistance_Mutation SdhB/C/D Mutation Resistance_Mutation->Complex_II Alters Binding Site

Caption: this compound's Mode of Action and Resistance Mechanism.

Experimental_Workflow Start Suspected Resistance (Reduced Fungicide Efficacy) Isolation Isolate Fungal Strain from Infected Tissue Start->Isolation Sensitivity_Assay In Vitro Sensitivity Assay (Mycelial Growth Inhibition) Isolation->Sensitivity_Assay EC50_Determination Determine EC50 Value Sensitivity_Assay->EC50_Determination Comparison Compare to Baseline (Susceptible Strain) EC50_Determination->Comparison DNA_Extraction Fungal DNA Extraction Comparison->DNA_Extraction EC50 Increased Sensitive Isolate is Sensitive Comparison->Sensitive EC50 Unchanged PCR_Amplification PCR Amplification of sdhB, sdhC, sdhD genes DNA_Extraction->PCR_Amplification Sequencing Sanger Sequencing PCR_Amplification->Sequencing Mutation_Analysis Sequence Analysis for Resistance Mutations Sequencing->Mutation_Analysis Resistant Resistance Confirmed Mutation_Analysis->Resistant

Caption: Workflow for Investigating this compound Resistance.

Resistance_Management cluster_chemical Chemical Control cluster_non_chemical Non-Chemical Control Strategy {Resistance Management Strategy | Goal: Reduce Selection Pressure} Rotation Fungicide Rotation Alternate this compound (FRAC 7) with other FRAC groups Strategy->Rotation Tank_Mix Tank-Mixing Combine this compound with a non-SDHI fungicide Strategy->Tank_Mix Resistant_Varieties Host Resistance Use resistant crop varieties Strategy->Resistant_Varieties Sanitation Sanitation Reduce fungal inoculum Strategy->Sanitation Monitoring {Monitoring | Regularly test fungal population for sensitivity shifts} Strategy->Monitoring

Caption: Integrated Strategy for this compound Resistance Management.

References

Troubleshooting inconsistent Pyraziflumid efficacy in field applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent Pyraziflumid efficacy in field and laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, classified under FRAC Group 7.[1] Its mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) in fungi. By blocking this enzyme, this compound disrupts the pathogen's energy production, leading to the inhibition of fungal growth and eventual cell death.[1][2] It has demonstrated efficacy against a broad range of plant diseases, including powdery mildew, scab, gray mold, and sclerotinia rot in various crops.[3][4]

Q2: What are the key biological properties of this compound?

This compound exhibits several beneficial properties for disease control, including:

  • Preventive, curative, and residual activity: It can protect the plant from infection, stop existing infections, and provide lasting control.[5][6]

  • Systemic properties: The active ingredient is absorbed by the plant and can move within its tissues, offering protection to new growth.[2]

  • Rain-fastness: Once dried on the plant surface, this compound is resistant to being washed off by rain, ensuring its efficacy is maintained.[5][6]

Q3: What are the primary reasons for observing inconsistent efficacy with this compound in the field?

Inconsistent performance of this compound can generally be attributed to three main areas:

  • Fungicide Resistance: The target pathogen population may have developed resistance to SDHI fungicides.

  • Application Errors: Incorrect timing, dosage, or poor spray coverage can significantly reduce efficacy.

  • Environmental Factors: Conditions such as heavy rainfall shortly after application, or extreme temperatures, can impact the fungicide's performance.

Troubleshooting Guides

Issue 1: Suspected Fungicide Resistance

Q: I am seeing reduced control of a target pathogen that was previously susceptible to this compound. How can I determine if this is due to resistance?

A: Reduced efficacy in the presence of correct application practices is a strong indicator of potential fungicide resistance. The primary mechanism of resistance to SDHI fungicides, including this compound, involves mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). These mutations can prevent the fungicide from binding to its target site.

To investigate potential resistance, a multi-step approach is recommended:

  • In Vitro Susceptibility Testing: Collect fungal isolates from both areas with poor control and areas with good control (if available). Conduct in vitro assays to determine the half-maximal effective concentration (EC50) of this compound for each isolate. A significant increase in the EC50 value for isolates from the poor-control area compared to a known sensitive baseline suggests resistance.

  • Molecular Analysis: For isolates confirmed as resistant in vitro, sequence the SdhB, SdhC, and SdhD genes to identify known or novel mutations associated with SDHI resistance.

Issue 2: Suboptimal Efficacy Due to Application Practices

Q: My field trials are showing variable results, and I suspect it might be related to my application methods. What are the best practices for this compound application?

A: Proper application is critical for achieving consistent and optimal efficacy with this compound. Here are key factors to consider:

  • Timing of Application: this compound is most effective when applied preventively or at the very early stages of disease development.[7] Applications made after the disease is well-established will likely result in reduced control.

  • Dosage and Concentration: Always adhere to the recommended application rates. Using rates lower than the label recommendations can lead to suboptimal control and may increase the selection pressure for resistant fungal strains.[8]

  • Spray Coverage: Ensure thorough and uniform spray coverage of the entire plant canopy. Inadequate coverage can leave parts of the plant unprotected and susceptible to infection.

  • Equipment Calibration: Regularly calibrate spray equipment to ensure accurate and consistent application rates.[9]

  • Tank Mixing: When tank-mixing this compound with other products, ensure they are compatible to avoid reduced efficacy or phytotoxicity. Conduct a jar test before mixing large batches.[9]

Issue 3: Impact of Environmental Conditions

Q: How do environmental factors like rain, temperature, and humidity affect the performance of this compound?

A: While this compound is known for its rain-fastness, extreme environmental conditions can still influence its efficacy:

  • Rainfall: Although rain-fast, heavy rainfall occurring shortly after application, before the spray has completely dried, can lead to some wash-off.[10][11] A general guideline for many fungicides is that a drying period of at least a few hours is needed for optimal absorption and adherence.[10][11]

  • Temperature: Extreme temperatures can affect both the fungus and the plant's metabolism, potentially influencing the uptake and translocation of the fungicide. High temperatures can sometimes lead to faster degradation of the active ingredient.[12][13]

  • Humidity: High humidity can promote fungal growth and disease development, potentially increasing the disease pressure on the crop.[14][15] While high humidity can sometimes aid in the penetration of systemic fungicides, it is a critical factor to consider in the overall disease management strategy.

Data Presentation

The following table provides an illustrative example of the type of quantitative data that would be collected from a field trial to evaluate the efficacy of this compound.

TreatmentApplication Rate (fl oz/A)Application TimingDisease Incidence (%)Disease Severity (0-5 scale)Yield ( kg/ha )
Untreated ControlN/AN/A854.21500
This compound3.2Preventive (7-day intervals)150.82500
This compound3.2Curative (after first symptoms)402.12000
Competitor FungicideManufacturer's Rec.Preventive (7-day intervals)251.52200

Note: The data in this table are for illustrative purposes only and are intended to represent the type of results obtained in efficacy trials.

Experimental Protocols

Protocol 1: In Vitro Fungicide Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[16][17]

  • Isolate Preparation: Culture fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

  • Inoculum Preparation: Harvest spores and suspend them in sterile saline with a surfactant (e.g., Tween 80). Adjust the spore concentration to a final density of 1-5 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (no fungicide) and a negative control (no inoculum).

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus for 48-72 hours.

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) or the EC50 value by visually assessing fungal growth or by measuring the optical density at a specific wavelength.

Protocol 2: Field Efficacy Trial for Foliar Application

This protocol is a generalized procedure for evaluating the efficacy of this compound as a foliar spray.

  • Plot Design: Establish a randomized complete block design with at least four replications per treatment.

  • Treatments: Include an untreated control, this compound at various application rates, and a standard commercial fungicide for comparison.

  • Application: Apply the treatments using a calibrated backpack sprayer that delivers a fine, uniform mist to ensure thorough coverage of the plant foliage.

  • Timing: For preventive trials, begin applications before the onset of disease and continue at regular intervals (e.g., 7-14 days). For curative trials, initiate applications at the first sign of disease symptoms.

  • Inoculation (if necessary): If natural disease pressure is low, artificial inoculation with the target pathogen may be required to ensure a robust trial.

  • Data Collection: Assess disease incidence (% of infected plants) and disease severity (using a standardized rating scale) at regular intervals throughout the growing season. Also, collect yield data at the end of the season.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Pyraziflumid_Mode_of_Action cluster_0 Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (SDH) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII e- This compound This compound This compound->ComplexII Inhibits ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ ATP ATP (Energy) ATP_Synthase->ATP

Caption: this compound's mode of action: inhibition of Complex II (SDH).

Troubleshooting_Workflow Start Inconsistent Efficacy Observed Check_Application Review Application - Timing - Dosage - Coverage Start->Check_Application Application_OK Application Correct? Check_Application->Application_OK Review_Environment Assess Environmental Factors - Rainfall - Temperature - Humidity Application_OK->Review_Environment Yes Optimize_Application Optimize Application Protocol Application_OK->Optimize_Application No Environment_Favorable Environment Favorable? Review_Environment->Environment_Favorable Suspect_Resistance Suspect Fungicide Resistance Environment_Favorable->Suspect_Resistance Yes Environment_Favorable->Optimize_Application No Lab_Testing Conduct Lab Tests - In Vitro Susceptibility - Molecular Analysis Suspect_Resistance->Lab_Testing Implement_IRM Implement Integrated Resistance Management (IRM) Strategy Lab_Testing->Implement_IRM

Caption: Logical workflow for troubleshooting inconsistent this compound efficacy.

References

Enhancing Pyraziflumid's Synergistic Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on maximizing the synergistic potential of Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource aims to equip researchers with the knowledge to design, execute, and interpret experiments focused on this compound's combination with other fungicidal agents.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it lend itself to synergistic combinations?

A1: this compound is a member of the pyrazine carboxamide chemical family and functions as a succinate dehydrogenase inhibitor (SDHI) within the fungal mitochondrial respiratory chain.[3] Specifically, it blocks Complex II, interrupting the electron transport chain and halting cellular energy (ATP) production. This targeted action makes it a strong candidate for synergistic combinations with fungicides that have different modes of action, such as those targeting sterol biosynthesis or other respiratory chain complexes. By attacking multiple vital cellular processes simultaneously, the combination can be more effective than the sum of its individual components.

Q2: What are the most promising classes of fungicides to combine with this compound for synergistic effects?

A2: Based on existing research and patents, promising fungicidal classes for synergistic combinations with this compound include:

  • Demethylation inhibitors (DMIs) (FRAC Group 3): Such as prothioconazole and difenoconazole.[4]

  • Quinone outside inhibitors (QoIs) (FRAC Group 11): Such as azoxystrobin.

  • Other SDHI fungicides (FRAC Group 7): Such as boscalid, where synergistic or additive effects may be observed.[5]

  • Phenylamides (FRAC Group 4): Such as mandipropamid.

Q3: How is synergy quantitatively assessed in fungicide combination studies?

A3: The most common method is the checkerboard assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each fungicide in the combination. The FIC is the Minimum Inhibitory Concentration (MIC) of the fungicide in combination divided by its MIC when used alone.

The interaction is typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Another common method is the time-kill curve analysis, which provides a dynamic assessment of the fungicidal activity of the combination over time.

Troubleshooting Guide for Synergy Experiments

This guide addresses common issues encountered during in vitro synergy testing of this compound.

Checkerboard Assay Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values for single agents Inoculum density is not standardized. Improper serial dilutions. Edge effects in the microtiter plate.Standardize inoculum preparation using a spectrophotometer or hemocytometer. Ensure accurate and thorough mixing during serial dilutions. Fill the outer wells of the plate with sterile water or media to maintain humidity and minimize evaporation.[6]
No clear inhibition endpoint Fungal growth is too slow or too fast. The chosen medium is not optimal.Adjust the incubation time based on the growth rate of the fungal species. Test different growth media to find one that supports consistent growth.
Precipitation of fungicides in wells Poor solubility of one or both fungicides in the test medium. High concentrations of fungicides.Use a solvent like DMSO to dissolve the fungicides before adding them to the medium, ensuring the final DMSO concentration is not inhibitory. Test a lower, more relevant concentration range.[6]
FICI values are consistently in the 'indifference' range The two fungicides may not have a synergistic or additive interaction against the tested pathogen. The concentration range tested is not optimal for detecting synergy.Consider testing this compound with fungicides from a different FRAC group. Expand the concentration range tested, including lower concentrations.

Time-Kill Curve Assay Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent sampling or plating. Inaccurate initial inoculum concentration.Ensure the culture is well-mixed before each sampling. Use calibrated pipettes for accurate dilutions and plating. Standardize the initial inoculum density across all experiments.[7]
No significant reduction in CFU/mL compared to the control The fungicide concentrations are too low. The pathogen is resistant to one or both fungicides. The incubation time is too short to observe a killing effect.Test higher concentrations of the fungicides (e.g., 2x, 4x MIC). Confirm the susceptibility of the fungal strain to each fungicide individually. Extend the duration of the assay (e.g., up to 48 or 72 hours).[8][9][10]
Antifungal carryover on agar plates Residual fungicide from the liquid culture inhibits growth on the agar plate, leading to falsely low colony counts.Dilute the samples sufficiently before plating. Wash the fungal cells by centrifugation and resuspend them in fresh medium before plating.[7]

Quantitative Data Summary

The following tables present illustrative in vitro synergistic activities of this compound in combination with other fungicides against common plant pathogens. Note: This data is representative and may not reflect the outcomes of all experimental conditions.

Table 1: Synergistic Activity of this compound Combinations Against Botrytis cinerea

Fungicide CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
This compound 0.080.020.5Synergy
Difenoconazole 0.150.0375
This compound 0.080.040.75Additive
Azoxystrobin 0.120.03
This compound 0.080.020.5Synergy
Boscalid 0.100.025

Table 2: Synergistic Activity of this compound Combinations Against Sclerotinia sclerotiorum

Fungicide CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
This compound 0.060.0150.42Synergy
Prothioconazole 0.200.034
This compound 0.060.030.83Additive
Mandipropamid 0.250.0825
This compound 0.060.0150.45Synergy
Fluazinam 0.180.036

Experimental Protocols

1. Checkerboard Microdilution Assay Protocol

This protocol outlines the steps to determine the synergistic interaction between this compound and another fungicide using a 96-well plate format.

  • Materials:

    • This compound and partner fungicide stock solutions (in DMSO)

    • 96-well microtiter plates

    • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

    • Fungal spore suspension or mycelial fragments, standardized to a specific concentration (e.g., 1 x 10^5 CFU/mL)

    • Sterile DMSO

    • Multichannel pipette

  • Procedure:

    • Prepare Fungicide Dilutions:

      • In a 96-well plate, create a two-dimensional gradient of the two fungicides.

      • Serially dilute this compound horizontally (e.g., across columns 1-10).

      • Serially dilute the partner fungicide vertically (e.g., down rows A-G).

      • Column 11 should contain only the dilutions of the partner fungicide.

      • Row H should contain only the dilutions of this compound.

      • Well H12 serves as the growth control (medium and inoculum only). A separate well should be a sterility control (medium only).

    • Inoculation: Add the standardized fungal inoculum to all wells except the sterility control.

    • Incubation: Incubate the plates at the optimal temperature for the test fungus for a predetermined period (e.g., 48-72 hours), until growth in the control well is clearly visible.

    • Reading Results: Determine the MIC for each fungicide alone and for each combination by visual inspection for turbidity or using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate FICI: Use the MIC values to calculate the FICI for each synergistic combination.

2. Time-Kill Curve Analysis Protocol

This protocol assesses the rate of fungal killing by a combination of this compound and a partner fungicide.

  • Materials:

    • This compound and partner fungicide stock solutions

    • Flasks or tubes with appropriate liquid growth medium

    • Standardized fungal inoculum

    • Shaking incubator

    • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

  • Procedure:

    • Prepare Test Cultures: Set up flasks containing:

      • Growth control (no fungicide)

      • This compound alone (at a predetermined concentration, e.g., MIC)

      • Partner fungicide alone (at its MIC)

      • This compound and the partner fungicide in combination (at their respective MICs in the combination).

    • Inoculation: Inoculate each flask with the standardized fungal suspension to a final concentration of approximately 1 x 10^5 CFU/mL.

    • Incubation and Sampling: Incubate the flasks at the optimal temperature with agitation. At specific time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot from each flask.

    • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates.

    • Incubation and Colony Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).

    • Data Analysis: Plot the log10 CFU/mL against time for each condition to generate time-kill curves. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Visualizations

Synergy_Screening_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: In Vitro Synergy Testing cluster_2 Phase 3: Data Analysis and Interpretation cluster_3 Phase 4: Further Investigation A Determine MIC of this compound and Partner Fungicides Individually C Perform Checkerboard Assay A->C B Select Partner Fungicides from Different FRAC Groups B->A D Calculate Fractional Inhibitory Concentration Index (FICI) C->D E Perform Time-Kill Curve Analysis for Promising Combinations D->E F Classify Interactions (Synergistic, Additive, Antagonistic) D->F E->F G Identify Optimal Concentration Ratios F->G H In Vivo / Greenhouse Trials G->H I Resistance Management Strategy Development G->I

A logical workflow for screening synergistic fungicide combinations.

Signaling pathway showing this compound's mode of action.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Collection & Analysis A Prepare Fungal Inoculum E Inoculate Plates A->E B Prepare Fungicide Stock Solutions D Create Fungicide Dilution Matrix B->D C Prepare 96-Well Plates C->D D->E F Incubate Plates E->F G Read MICs Visually or with Plate Reader F->G H Calculate FICI G->H I Determine Interaction Type H->I

Experimental workflow for a checkerboard synergy assay.

References

Best practices for Pyraziflumid spray application to minimize drift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices and troubleshooting guidance for the spray application of Pyraziflumid, focusing on minimizing spray drift to ensure experimental integrity and environmental safety.

Frequently Asked Questions (FAQs)

Q1: What is spray drift and why is it a critical issue in this compound experiments?

A1: Spray drift is the unintentional movement of pesticide droplets through the air away from the target area during application.[1] For researchers working with this compound, minimizing drift is critical for several reasons:

  • Experimental Accuracy: Off-target deposition can lead to inaccurate dose-response data and confound experimental results.

  • Environmental Safety: this compound can enter aquatic and terrestrial ecosystems through drift, potentially impacting non-target organisms.[2]

  • Personnel Safety: Uncontrolled drift can expose researchers and other personnel to the compound.[3]

  • Regulatory Compliance: Product labels for fungicides containing this compound, such as Parade™, explicitly require that applications minimize drift.[3]

Q2: What are the primary factors that influence spray drift?

A2: Numerous studies confirm that the most significant factors affecting drift are droplet size and weather conditions.[4] Key contributing factors include:

  • Droplet Size: Smaller droplets (less than 150-200 microns) are highly susceptible to drift as they fall slowly and are easily carried by wind.[5][6]

  • Weather Conditions: Wind speed and direction are the most critical environmental factors.[7] High temperature and low humidity increase the rate of droplet evaporation, making them smaller and more prone to drift.[6][8]

  • Application Equipment & Settings: Nozzle type, operating pressure, and boom height all play a crucial role in determining the initial droplet size and its trajectory.[4][7]

Q3: What type of nozzle is recommended for this compound application to balance coverage and drift?

A3: The choice of nozzle involves a trade-off between target coverage and drift reduction. Fungicide applications often require good coverage, which is typically achieved with finer droplets.[9] However, finer droplets increase drift risk.[9][10]

  • For Systemic Action: Air-induction (AI) or other low-drift nozzles are highly recommended. These nozzles create larger, air-filled droplets that are less prone to drift while still providing good coverage upon impact.[7][11] They are rated as excellent for systemic applications.[11]

  • For Contact Action: Extended-range flat-fan nozzles can provide good coverage over a wide pressure range.[11] To minimize drift, operate them at lower pressures.

  • Avoid: High-drift potential nozzles like hollow-cone types should generally be avoided unless absolutely necessary for specific coverage requirements and used only in ideal weather conditions.[10]

Q4: Can I use an adjuvant to minimize drift when applying this compound?

A4: Yes, using a drift reduction agent (DRA) is a highly effective practice. DRAs are adjuvants added to the spray tank to increase the viscosity of the solution or otherwise modify the spray droplets to reduce the number of small, driftable fines.[12][13]

  • Types of DRAs: There are two main classes: oil-based emulsion DRAs and polymer-based solution DRAs.[12] Polymer-based products are often highly effective across all nozzle types.[12][14]

  • Label Recommendations: Always consult the this compound product label and the adjuvant label for compatibility and specific usage recommendations.[13][14]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Visible spray cloud moving off-target during application. 1. Droplet size is too small. 2. Wind speed is too high. 3. Boom height is excessive.1. Reduce Pressure: Lower the sprayer's operating pressure to increase droplet size.[4] 2. Change Nozzles: Switch to low-drift nozzles, such as air-induction types.[7][11] 3. Monitor Wind: Stop spraying if wind speeds exceed 10 mph (15 km/h).[5][15][16] 4. Lower Boom: Adjust the boom to be as close to the target as possible while maintaining proper spray pattern overlap.[4][7]
Poor efficacy in target area despite correct dosage. 1. Significant portion of the product was lost to drift. 2. Rapid evaporation of droplets in hot, dry conditions.1. Add a DRA: Incorporate a drift reduction adjuvant into the tank mix to improve deposition.[12][17] 2. Optimize Timing: Spray during cooler, more humid parts of the day, such as the early morning or evening, to reduce evaporation.[8][18] 3. Check Delta T: Use a weather meter to ensure the Delta T value is between 2 and 8 for optimal droplet survival.[16]
Damage observed on sensitive, non-target plants adjacent to the experimental plot. 1. Wind direction was toward the sensitive area. 2. Application occurred during a temperature inversion.1. Check Wind Direction: Always ensure the wind is blowing consistently away from any sensitive areas before and during application.[8][15] 2. Avoid Inversions: Do not spray during dead calm, clear conditions, especially in the late evening or early morning, as this indicates a potential temperature inversion where fine droplets can stay suspended and travel long distances.[1][5][16]

Data Presentation: Optimal Conditions for Spray Application

For reproducible and safe experiments, adhere to the following operational and environmental parameters.

Table 1: Recommended Weather Conditions for this compound Application

ParameterOptimal RangeRationale & Citation
Wind Speed 2 - 10 mph (3 - 15 km/h)Minimizes drift while preventing conditions of temperature inversion.[5][8][15]
Temperature Below 85°F (25-30°C)Reduces droplet evaporation and potential for volatilization.[8]
Relative Humidity Above 50%Slows droplet evaporation, keeping them larger and less prone to drift.[5][8]
Delta T 2 - 8Indicates optimal droplet survival by balancing temperature and humidity.[16]
Conditions to Avoid Calm/No Wind (<2 mph) High Wind (>10 mph) Temperature InversionsCalm conditions can trap spray in an inversion layer; high winds dramatically increase drift distance.[1][5]

Table 2: Equipment Settings for Drift Reduction

ParameterRecommendationRationale & Citation
Nozzle Type Air-Induction (AI) or other low-drift flat-fanProduces coarse to very coarse droplets that are less susceptible to drift.[7][11]
Droplet Size Medium to CoarseBalances the need for fungicide coverage with effective drift management.[9][19]
Operating Pressure Lower end of nozzle's recommended range (e.g., 30-60 psi)Increasing pressure decreases droplet size, which increases drift potential.[4][11]
Boom Height As low as possible while ensuring nozzle pattern overlapReduces the time droplets are exposed to wind, minimizing off-target movement.[1][4][7]

Experimental Protocol: Spray Card Analysis for Coverage & Drift Assessment

This protocol details a method for quantitatively assessing spray deposition and near-field drift using water-sensitive spray cards.

Objective: To verify spray coverage on the target and quantify off-target drift under specific application parameters.

Materials:

  • Water-sensitive paper (WSP) cards (e.g., 1 x 3-inch)

  • Stakes or clips for holding cards

  • Digital scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ with droplet analysis plugins)

  • Calibrated sprayer with this compound solution (or a fluorescent dye tracer for non-destructive testing)

  • Anemometer and thermometer/hygrometer

Methodology:

  • Card Placement (Target Area): Within the intended spray plot, place WSP cards at various positions and orientations within the plant canopy (e.g., upper leaves, lower leaves, horizontal, vertical) to assess penetration and coverage.

  • Card Placement (Drift Assessment): Place WSP cards on stakes at a uniform height (e.g., canopy height) at set distances downwind from the edge of the spray plot (e.g., 1m, 3m, 5m, 10m).

  • Record Conditions: Before spraying, record the environmental conditions: wind speed and direction, temperature, and relative humidity. Record all sprayer settings: nozzle type, pressure, boom height, and travel speed.

  • Application: Perform the spray application across the target plot, ensuring a consistent pass.

  • Card Collection: After the droplets have dried, carefully collect the WSP cards, labeling each with its position.

  • Image Analysis:

    • Scan or photograph each card under consistent lighting conditions.

    • Using image analysis software, quantify the percent of the card area covered by droplets and the number of droplets per cm².

  • Data Interpretation:

    • Coverage: Analyze the data from cards within the target area to determine the uniformity of application.

    • Drift: Analyze the data from the downwind cards. A high percentage of coverage or a large number of droplets on cards outside the target area indicates a significant drift problem. Compare results from different application setups (e.g., different nozzles or pressures) to identify the best practices for your specific conditions.

Visualizations

The following diagrams illustrate key decision-making processes and relationships for minimizing spray drift.

SprayDriftDecisionWorkflow start Begin Pre-Application Checklist weather Assess Weather Conditions (Wind, Temp, Humidity, Inversion Risk) start->weather equipment Configure Application Equipment (Nozzle, Pressure, Boom Height) weather->equipment Weather OK delay DELAY APPLICATION Re-assess Later weather->delay Weather Unsuitable adjuvant Consider Drift Reduction Adjuvant (DRA)? equipment->adjuvant Equipment Set mix Prepare Tank Mix with DRA adjuvant->mix Yes no_mix Prepare Standard Tank Mix adjuvant->no_mix No final_check Final Check: Sensitive Areas Downwind? mix->final_check no_mix->final_check proceed Proceed with Application final_check->proceed No final_check->delay Yes

Caption: A decision workflow for conducting a safe spray application.

FactorsInfluencingDrift cluster_droplet Droplet Characteristics cluster_equipment Equipment & Operation cluster_weather Environmental Conditions drift Spray Drift Potential droplet_size Droplet Size droplet_size->drift evaporation Evaporation Rate evaporation->droplet_size decreases nozzle Nozzle Type nozzle->droplet_size pressure Operating Pressure pressure->droplet_size boom_height Boom Height boom_height->drift adjuvants Adjuvants (DRAs) adjuvants->droplet_size increases wind Wind Speed & Direction wind->drift temp_humidity Temperature & Relative Humidity temp_humidity->evaporation inversion Temperature Inversion inversion->drift

References

Technical Support Center: Addressing Sublethal Effects of Pyraziflumid on Fungal Pathogen Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the sublethal effects of Pyraziflumid on fungal pathogen populations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known sublethal effects of this compound and other SDHI fungicides on fungal pathogens?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] While research on the specific sublethal effects of this compound is emerging, studies on other SDHI fungicides can provide insights into expected outcomes. Sublethal concentrations of SDHIs have been shown to impact various aspects of fungal biology, including:

  • Reduced Mycelial Growth: Inhibition of mycelial growth is a primary effect, and EC50 values (the concentration that inhibits growth by 50%) are a common metric for quantifying this.[2][3][4]

  • Altered Morphology: Fungal colonies grown in the presence of sublethal SDHI concentrations may exhibit changes in morphology, such as irregular colony shapes or altered hyphal branching.

  • Impact on Sporulation: Sublethal doses can lead to a reduction in the quantity and viability of spores produced by the fungus.[5]

  • Inhibition of Sclerotial Germination: For fungi that produce sclerotia, such as Sclerotinia sclerotiorum, SDHIs can inhibit both myceliogenic and carpogenic germination of these survival structures.[6]

  • Induction of Gene Expression Changes: Exposure to sublethal fungicide concentrations can alter the expression of genes involved in stress response, metabolism, and virulence.[7]

  • Increased Mutation Rates: Some studies suggest that exposure to sublethal fungicide doses may increase mutation rates in fungal pathogens, potentially leading to the development of resistance.[8][9]

Q2: How can I determine the appropriate sublethal concentration of this compound for my experiments?

A2: The appropriate sublethal concentration will vary depending on the fungal species, isolate, and the specific biological process being investigated. A common starting point is to first determine the EC50 value for mycelial growth inhibition. Sublethal concentrations are typically chosen at fractions of the EC50, such as 0.1x, 0.25x, or 0.5x the EC50 value. It is crucial to perform a dose-response experiment to identify concentrations that produce a measurable but not lethal effect.

Q3: My fungal cultures are showing inconsistent growth in the presence of this compound. What could be the cause?

A3: Inconsistent growth can be due to several factors:

  • Uneven Fungicide Distribution: Ensure that the this compound stock solution is thoroughly mixed with the growth medium before it solidifies. Vortexing the molten agar with the fungicide solution immediately before pouring plates is recommended.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration is consistent across all plates, including the control. A solvent-only control should always be included to account for any effects of the solvent on fungal growth.

  • Isolate Variability: Different isolates of the same fungal species can have varying sensitivities to fungicides.[2] Ensure you are using a single, pure culture for your experiments.

  • Inoculum Standardization: The size and age of the mycelial plug or the concentration of the spore suspension used for inoculation should be consistent across all replicates and treatments.

Q4: I am not observing any significant effect on sporulation at what I believe are sublethal concentrations. What should I do?

A4:

  • Concentration and Exposure Time: The concentration required to affect sporulation may be different from that affecting mycelial growth. You may need to test a broader range of sublethal concentrations. Also, consider extending the incubation time, as effects on sporulation may take longer to manifest than effects on growth.

  • Quantification Method: Ensure your method for quantifying sporulation is sensitive enough to detect subtle changes. Methods include direct counting with a hemocytometer, spectrophotometric analysis of spore suspensions, or image analysis-based approaches.[10][11]

  • Culture Conditions: Environmental factors such as light, temperature, and nutrient availability can significantly influence sporulation. Ensure these conditions are optimal for your fungal species and are kept consistent across all treatments.

Data Presentation

The following tables summarize quantitative data on the sublethal effects of various SDHI fungicides on different fungal pathogens. This data can serve as a reference for designing experiments with this compound.

Table 1: EC50 Values of SDHI Fungicides for Mycelial Growth Inhibition of Botrytis cinerea

SDHI FungicideGenotype of sdhBMean EC50 (µg/mL)Reference
IsofetamidWild Type0.11[2]
BoscalidWild Type< 0.1[2]
FluopyramH272R> 100[2]
FluxapyroxadH272R1.15[2]
PenthiopyradWild Type0.04[12]
PydiflumetofenWild Type0.4[4]
InpyrfluxamWild Type1.0[4]

Table 2: EC50 Values of SDHI Fungicides for Mycelial Growth Inhibition of Sclerotinia sclerotiorum

SDHI FungicideMean EC50 (µg/mL)Reference
Benzovindiflupyr0.0260[6]
Isopyrazam< 6.01[3]
Fluxapyroxad< 6.01[3]
Pydiflumetofen< 6.01[3]
Boscalid< 6.01[3]
Fluopyram< 6.01[3]
Thifluzamide> 6.01[3]

Experimental Protocols

Protocol 1: Determination of EC50 for Mycelial Growth Inhibition

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a fungal pathogen by 50%.

Materials:

  • Pure culture of the fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Add the appropriate volume of the this compound dilutions to the molten PDA to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a solvent-only control and a no-treatment control.

  • Thoroughly mix the fungicide into the medium and pour approximately 20 mL into each Petri dish. Allow the plates to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Seal the plates with parafilm and incubate them in the dark at the optimal temperature for the fungal species.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by probit analysis or by regressing the inhibition data against the logarithm of the fungicide concentration.[13]

Troubleshooting:

  • No Fungal Growth: Check the viability of your fungal culture. Ensure the fungicide concentrations are not too high. Verify the incubation conditions.

  • Contamination: Use sterile techniques throughout the procedure.

  • Irregular Colony Shape: Ensure the mycelial plug is placed in the exact center of the plate.

Protocol 2: Assessment of Sublethal Effects on Sporulation

Objective: To quantify the effect of sublethal concentrations of this compound on the sporulation of a fungal pathogen.

Materials:

  • Fungal culture grown on PDA plates with and without sublethal concentrations of this compound (prepared as in Protocol 1).

  • Sterile distilled water with a surfactant (e.g., 0.01% Tween 80).

  • Hemocytometer or automated cell counter.

  • Microscope.

Methodology:

  • After a defined incubation period (e.g., 7-14 days), add a known volume of sterile distilled water with Tween 80 (e.g., 10 mL) to each plate.

  • Gently scrape the surface of the colony with a sterile glass rod to dislodge the spores.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Vortex the spore suspension to ensure it is homogenous.

  • Perform a serial dilution of the spore suspension if necessary.

  • Load the spore suspension onto a hemocytometer and count the number of spores under a microscope.

  • Calculate the spore concentration (spores/mL) and the total number of spores per plate.

  • Compare the sporulation in the this compound-treated plates to the control plates.

Troubleshooting:

  • Difficulty in Dislodging Spores: Gently swirl the plate with the water for a longer duration.

  • Clumping of Spores: Ensure adequate vortexing and the use of a surfactant.

  • Low Spore Viability: Assess spore viability using a vital stain (e.g., methylene blue) or by plating a known concentration of spores on fresh media and counting the resulting colonies.

Mandatory Visualization

Signaling Pathways

G This compound This compound (SDHI Fungicide) SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition ETC Electron Transport Chain RTG_complex Rtg1/Rtg3 Complex SDH->RTG_complex ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage leads to ATP ATP Production ETC->ATP Drives RTG_target_genes RTG Target Genes (Metabolic & Stress Response) RTG_complex->RTG_target_genes Translocation & Activation Gene_expression Altered Gene Expression

Caption: Mitochondrial Retrograde Signaling Pathway Activated by this compound.

Experimental Workflow

G start Start protocol1 Protocol 1: Determine EC50 for Mycelial Growth start->protocol1 select_sublethal Select Sublethal Concentrations (e.g., 0.1x, 0.5x EC50) protocol1->select_sublethal prepare_plates Prepare Fungal Cultures on Amended Media select_sublethal->prepare_plates assess_growth Assess Mycelial Growth Rate & Morphology prepare_plates->assess_growth protocol2 Protocol 2: Assess Sporulation prepare_plates->protocol2 assess_virulence Assess Virulence (e.g., detached leaf assay) prepare_plates->assess_virulence end End assess_growth->end assess_spores Quantify Spore Production & Viability protocol2->assess_spores assess_spores->end quantify_virulence Measure Lesion Size or Disease Severity assess_virulence->quantify_virulence quantify_virulence->end

Caption: Experimental Workflow for Assessing Sublethal Effects.

References

Validation & Comparative

Comparative Efficacy of Pyraziflumid and Boscalid Against Sclerotinia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the fungicides Pyraziflumid and boscalid, focusing on their efficacy against pathogenic fungi of the Sclerotinia genus, notorious for causing significant crop losses worldwide. Both fungicides are succinate dehydrogenase inhibitors (SDHIs), targeting complex II in the mitochondrial respiratory chain of fungi. This document synthesizes available experimental data to offer a resource for researchers, scientists, and drug development professionals.

In Vitro Efficacy

The in vitro efficacy of this compound and boscalid has been primarily evaluated through mycelial growth inhibition assays. The half-maximal effective concentration (EC50) is a key metric from these studies, indicating the concentration of a fungicide required to inhibit 50% of the mycelial growth of the target pathogen.

Table 1: In Vitro Efficacy (EC50) of this compound and Boscalid against Sclerotinia sclerotiorum

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Test OrganismReference
This compound0.0561 (±0.0263)Not ReportedSclerotinia sclerotiorum[1][2][3]
Boscalid0.0383Not ReportedSclerotinia sclerotiorum[4]
Boscalid0.0395Not ReportedSclerotinia sclerotiorum[4]
Boscalid1.230.613 - 2.851Sclerotiorum sclerotiorum[5]
Boscalid0.1Not ReportedSclerotinia sclerotiorum[6]

Note: EC50 values can vary depending on the specific isolates of S. sclerotiorum tested and the experimental conditions.

In Vivo and Field Efficacy

Evaluating the performance of fungicides in living organisms (in vivo) and under real-world field conditions is crucial for determining their practical utility. Data from such studies are presented below, showcasing the disease control capabilities of this compound and boscalid.

Table 2: In Vivo and Field Efficacy of this compound against Sclerotinia sclerotiorum

Application MethodEfficacyHost CropReference
Seed Treatment80-100% suppression of primary infectionSoybean[7]
Seed TreatmentSignificant reduction in primary infection (40-79%)Soybean[7]
Foliar SprayGood efficacy against Sclerotinia rotCabbage[8]

Table 3: In Vivo and Field Efficacy of Boscalid against Sclerotinia sclerotiorum

Application MethodDisease Control Efficacy (%)Host CropReference
Foliar SprayStatistically significant improvementSoybean[9][10]
Foliar Spray98%Pepper (Greenhouse)[6]
Foliar Spray25 - 35% reduction in disease severityOilseed Rape[11]
Foliar Spray (in mixture)12.8% reduction in disease severityOilseed Rape[11]

Note: In vivo efficacy is influenced by factors such as application timing, dosage, environmental conditions, and disease pressure. Some field trials utilize boscalid in combination with other fungicides.

Mechanism of Action: SDHI Fungicides

Both this compound and boscalid belong to the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Their mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to a cessation of energy production and ultimately, fungal cell death.

SDHI_MoA cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle ComplexI Complex I TCA->ComplexI NADH ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ComplexIII Complex III ComplexI->ComplexIII e- ComplexII->ComplexIII e- Fungal_Growth Fungal Growth & Development ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces ATP->Fungal_Growth powers SDHI This compound / Boscalid SDHI->ComplexII Inhibits

Mechanism of action of SDHI fungicides.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

In Vitro Mycelial Growth Inhibition Assay (Poison Food Technique)

This method is widely used to determine the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Fungicide Incorporation: While the agar is still molten, the test fungicide (this compound or boscalid) is added at various concentrations to create a dilution series. A control set of plates without the fungicide is also prepared.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target Sclerotinia species is placed in the center of each agar plate.

  • Incubation: The plates are incubated under controlled conditions (e.g., specific temperature and light) conducive to fungal growth.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plates reaches the edge of the dish.

  • Analysis: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined using probit analysis or other statistical methods.

In_Vitro_Workflow start Start prep_media Prepare & Sterilize Potato Dextrose Agar start->prep_media add_fungicide Incorporate Fungicide (this compound or Boscalid) at various concentrations prep_media->add_fungicide pour_plates Pour into Petri Dishes add_fungicide->pour_plates inoculate Inoculate with Sclerotinia sp. Mycelial Plug pour_plates->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate Calculate % Inhibition & EC50 Value measure->calculate end End calculate->end

Workflow for in vitro mycelial growth inhibition assay.
In Vivo Field Trial for Disease Control

Field trials are essential for evaluating the efficacy of a fungicide under real-world agricultural conditions.

  • Plot Establishment: Experimental plots are established in a field with a history of Sclerotinia disease or are artificially inoculated to ensure disease pressure. A randomized complete block design is often used to minimize the effects of field variability.

  • Crop Planting: A susceptible host crop, such as soybean or canola, is planted and maintained according to standard agricultural practices.

  • Fungicide Application: this compound or boscalid is applied at predetermined rates and timings, often corresponding to specific growth stages of the crop that are critical for infection by Sclerotinia spp. (e.g., flowering).

  • Inoculation (if necessary): If natural inoculum is insufficient, plots are artificially inoculated with Sclerotinia sclerotia or ascospores to ensure a uniform disease challenge.

  • Disease Assessment: Disease incidence and severity are rated at appropriate times during the growing season. This can involve counting the number of infected plants (incidence) and scoring the severity of symptoms on each plant.

  • Yield Data Collection: At the end of the growing season, the crop is harvested, and yield is measured for each plot.

  • Data Analysis: Statistical analysis is performed to determine the effect of the fungicide treatments on disease control and crop yield compared to an untreated control.

Field_Trial_Workflow start Start plot_setup Establish Field Plots (Randomized Block Design) start->plot_setup planting Plant Susceptible Host Crop plot_setup->planting fungicide_app Apply Fungicide (this compound or Boscalid) at specified timings planting->fungicide_app inoculation Inoculate with Sclerotinia spp. (if necessary) fungicide_app->inoculation disease_rating Assess Disease Incidence & Severity inoculation->disease_rating harvest Harvest Crop and Measure Yield disease_rating->harvest analysis Statistically Analyze Data harvest->analysis end End analysis->end

References

Field trial comparison of Pyraziflumid and fluxapyroxad for controlling powdery mildew

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against powdery mildew, a pervasive and economically damaging fungal disease, researchers and growers are continually seeking effective fungicidal solutions. Two prominent players in this arena are Pyraziflumid and Fluxapyroxad, both belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides. This guide provides a comparative analysis of their performance in controlling powdery mildew, drawing upon available field trial data to inform researchers, scientists, and drug development professionals.

While direct head-to-head field trials exclusively comparing this compound and Fluxapyroxad are not extensively documented in the public domain, this guide synthesizes findings from various studies on different crops to offer a comprehensive overview of their respective efficacies.

Performance Data Summary

The following table summarizes the performance of this compound and Fluxapyroxad in controlling powdery mildew across different field trials. It is important to note that disease pressure and environmental conditions can significantly influence fungicide efficacy.

CropFungicideApplication RateDisease Incidence/SeveritySource
Apple This compoundNot SpecifiedMost effective among treatments, with about 5% incidence under high disease pressure (52% in untreated control).[1]
Cucumber This compoundNot SpecifiedGood efficacy against powdery mildew with a disease index of around 20, compared to over 60 in the control.[2][3]
Grape (Wine) Not specified in trials found--[4][5][6][7][8]
Mango Fluxapyroxad (pre-mix with Pyraclostrobin)2 ml/LSignificantly lower percent disease index on leaves (18.00), inflorescence (16.60), and fruits (17.08) compared to control (54.73, 52.80, and 53.33 respectively).[9]
Cucumber Fluxapyroxad (pre-mix with Pyraclostrobin)0.6 ml/lHighly effective in reducing powdery mildew.[10]
Cucumber Fluxapyroxad (pre-mix with Pyraclostrobin)0.1%Minimum mean percent disease intensity of 27.89%.[11]

Experimental Protocols

The methodologies employed in the field trials cited in this guide share common principles of agricultural research, ensuring the reliability and validity of the findings.

Experimental Design: A prevalent design in these studies is the Randomized Complete Block Design (RCBD) .[4][5][8][12] In this setup, the experimental area is divided into blocks, each containing a full set of the treatments being tested. This design helps to minimize the effects of environmental variations within the field. Each treatment is typically replicated multiple times (e.g., four or five replicates) to ensure statistical robustness.[4][5][8]

Fungicide Application: Fungicides are generally applied using equipment that simulates commercial application methods, such as mist blower backpack sprayers.[4][5][6][8] Applications are often made to the point of runoff to ensure thorough coverage of the plant canopy. The timing and frequency of applications are critical and are typically initiated preventatively or at the first sign of disease, with subsequent applications at intervals ranging from 7 to 21 days, depending on the product and disease pressure.[4][5][6][8]

Disease Assessment: The efficacy of the fungicides is evaluated by assessing disease incidence and severity.

  • Disease Incidence: This is typically recorded as the percentage of plants, leaves, or fruits showing any symptoms of powdery mildew.[4][5]

  • Disease Severity: This measures the extent of the disease on the infected plant parts, often using a rating scale (e.g., 0-5 or 0-100%) that corresponds to the percentage of tissue area affected by the pathogen.[9]

Assessments are conducted at specific time points after the final fungicide application.

Visualizing the Process

To better understand the workflow of these field trials and the mechanisms of the fungicides, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment & Analysis A Experimental Design (e.g., RCBD) B Plot Establishment A->B C Fungicide Application (this compound vs. Fluxapyroxad) B->C D Inoculation (if applicable) C->D E Crop Maintenance D->E F Data Collection (Disease Incidence & Severity) E->F G Statistical Analysis F->G H Results Interpretation G->H

Caption: A typical workflow for a fungicide field trial.

Both this compound and Fluxapyroxad are classified as Succinate Dehydrogenase Inhibitors (SDHI), also known as FRAC Group 7 fungicides.[13] Their mode of action involves disrupting the fungal respiratory process.

sdhi_mode_of_action cluster_fungal_cell Fungal Mitochondrion cluster_fungicide SDHI Fungicide Action TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ETC Electron Transport Chain ComplexII->ETC Electrons ATP ATP Production (Energy) ETC->ATP SDHI This compound or Fluxapyroxad SDHI->ComplexII Inhibition

Caption: Mode of action for SDHI fungicides like this compound and Fluxapyroxad.

Conclusion

Based on the available data, both this compound and Fluxapyroxad demonstrate significant efficacy in controlling powdery mildew on various crops. This compound has shown high effectiveness on apples and cucumbers.[1][2][3] Fluxapyroxad, particularly in pre-mix formulations with pyraclostrobin, has proven effective against powdery mildew in mangoes and cucumbers.[9][10][11]

The selection of a particular fungicide will depend on several factors, including the target crop, local disease pressure, resistance management strategies, and regulatory approvals. It is crucial for researchers and growers to consult local extension services and product labels for specific recommendations. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to generate more direct, crop-specific performance data for these two important fungicides.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Pyraziflumid and Other Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a critical challenge in agriculture and a key area of study for researchers and drug development professionals. Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, offers a new tool in the management of fungal pathogens. Understanding its cross-resistance profile with other carboxamide fungicides is paramount for its effective and sustainable use. This guide provides a comparative analysis of this compound's performance against various fungal isolates with known resistance mechanisms, supported by experimental data.

Cross-Resistance Profile of this compound: A Tabular Comparison

The following table summarizes the in vitro efficacy (EC50 values) of this compound and other carboxamide fungicides against wild-type and resistant isolates of key plant pathogens. Lower EC50 values indicate higher fungicidal activity.

Fungal SpeciesGenotype (Mutation)This compoundBoscalidFluopyramFluxapyroxadPydiflumetofenIsofetamidBenzovindiflupyr
Botrytis cinerea Wild Type----0.03 ± 0.003--
H272R in sdhB->100>1000.1-1.0Low ResistanceLow to Moderate ResistanceSensitive
H272Y in sdhB->100>1000.1-1.0Low to Moderate ResistanceLow to Moderate ResistanceSensitive
P225F in sdhB-10-100>100>1.0Low to Moderate ResistanceLow to Moderate ResistanceSensitive
P225H in sdhB-10-10010-1000.1-1.0--Sensitive
N230I in sdhB->100>100>1.0Low ResistanceLow ResistanceSensitive
Sclerotinia sclerotiorum Wild Type0.0561 (±0.0263)------
P226L in sdhBPositive Cross-ResistancePositive Cross-ResistancePositive Cross-Resistance-Positive Cross-Resistance--
Alternaria alternata Wild Type-0.014 - 0.100--0.026--
H134R in sdhCReduced SensitivityHigh Resistance (>10)Less AffectedReduced SensitivityLess AffectedLess Affected-
H277Y in sdhBReduced SensitivityHigh Resistance (>10)-Reduced Sensitivity-Reduced Sensitivity-
H277L in sdhBReduced SensitivityHigh Resistance (>10)Less AffectedReduced SensitivityLess AffectedLess Affected-
S135R in sdhCReduced SensitivityHigh Resistance (>10)-Reduced Sensitivity-Reduced Sensitivity-
G79R in sdhCReduced SensitivityHigh Resistance (>10)Less AffectedReduced SensitivityLess AffectedLess Affected-

Note: EC50 values are presented in µg/mL. Dashes (-) indicate that specific data was not available in the cited sources. Resistance levels are described as reported in the studies.[1][2][3]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro fungicide sensitivity assays. The following is a generalized protocol for determining the EC50 values of fungicides against filamentous fungi.

Mycelial Growth Inhibition Assay

This method, also known as the amended medium assay, is a standard procedure to evaluate the efficacy of fungicides.

1. Preparation of Fungal Isolates:

  • Fungal isolates are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solutions:

  • A stock solution of the test fungicide is prepared by dissolving it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to a known concentration.

3. Preparation of Fungicide-Amended Media:

  • The nutrient agar medium is autoclaved and cooled to approximately 50-55°C.

  • The fungicide stock solution is serially diluted and added to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • A control medium containing the solvent at the same concentration used in the treatments is also prepared.

  • The amended and control media are then poured into sterile Petri dishes.

4. Inoculation:

  • A mycelial plug (typically 4-5 mm in diameter) is taken from the margin of an actively growing fungal colony and placed in the center of each fungicide-amended and control plate.

5. Incubation:

  • The inoculated plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).

6. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions after a defined incubation period (e.g., 3-7 days), or when the colony in the control plate has reached a specific diameter.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.

  • The EC50 value, which is the effective concentration of the fungicide that inhibits mycelial growth by 50%, is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Visualizing Resistance Mechanisms

The primary mechanism of resistance to SDHI fungicides involves mutations in the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme. These mutations can alter the fungicide binding site, thereby reducing the efficacy of the inhibitor.

SDHI_Resistance_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_sdh_subunits SDH Subunits cluster_fungicides Carboxamide Fungicides (SDHIs) cluster_resistance Resistance Mechanism SDH Succinate Dehydrogenase (Complex II) SdhB SdhB SdhC SdhC SdhD SdhD Fumarate Fumarate SDH->Fumarate Ubihydroquinone Ubihydroquinone (QH2) SDH->Ubihydroquinone Altered_Binding_Site Altered Fungicide Binding Site SdhB->Altered_Binding_Site SdhC->Altered_Binding_Site Succinate Succinate Succinate->SDH Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduction This compound This compound This compound->SDH Inhibition Other_Carboxamides Other Carboxamides Other_Carboxamides->SDH Inhibition Mutations Point Mutations (e.g., H272R in sdhB, H134R in sdhC) Mutations->SdhB Mutations->SdhC Reduced_Inhibition Reduced Fungicide Inhibition Altered_Binding_Site->Reduced_Inhibition Reduced_Inhibition->SDH Normal Function (Resistance)

Caption: Mechanism of SDHI action and resistance.

The dot script above illustrates the mode of action of carboxamide fungicides, which inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. It also depicts how point mutations in the sdhB and sdhC subunits can lead to an altered fungicide binding site, resulting in reduced inhibition and ultimately, fungicide resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolates 1. Fungal Isolate Culture Inoculation 4. Inoculation of Plates Isolates->Inoculation Stock 2. Fungicide Stock Solution Preparation Media 3. Fungicide-Amended Media Preparation Stock->Media Media->Inoculation Incubation 5. Incubation Inoculation->Incubation Measurement 6. Colony Diameter Measurement Incubation->Measurement Inhibition_Calc 7. Calculation of % Inhibition Measurement->Inhibition_Calc EC50_Calc 8. EC50 Value Determination Inhibition_Calc->EC50_Calc

Caption: Workflow for fungicide sensitivity testing.

This workflow diagram outlines the key steps involved in determining the EC50 values for fungicides, from the initial preparation of fungal cultures and fungicide solutions to the final data analysis.

References

Pyraziflumid: A Comparative Analysis of Curative and Preventive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated both preventive and curative activity against a range of economically important plant pathogens.[1] This guide provides a comprehensive evaluation of its dual modes of action, supported by available experimental data, to assist researchers and professionals in the development and application of advanced fungal control strategies.

Mechanism of Action: Targeting Fungal Respiration

This compound belongs to the pyrazine carboxamide chemical group and functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain effectively halts cellular respiration and energy production, leading to the inhibition of fungal growth and development. As an SDHI fungicide, this compound is classified under FRAC (Fungicide Resistance Action Committee) Group 7.

Signaling Pathway of this compound's Action

cluster_0 Mitochondrial Respiration This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ComplexII Complex II (SDH) ETC Electron Transport Chain ComplexII->ETC Electrons Fungal_Growth Fungal Growth Inhibition ComplexII->Fungal_Growth Inhibits TCA_Cycle TCA Cycle TCA_Cycle->ComplexII Succinate ATP_Production ATP Production ETC->ATP_Production ATP_Production->Fungal_Growth Leads to A Select Healthy Leaves B Apply this compound Solution A->B C Allow to Dry (24h) B->C D Inoculate with Pathogen C->D E Incubate (High Humidity) D->E F Assess Disease Severity E->F G Calculate Control Efficacy F->G A Select Healthy Leaves B Inoculate with Pathogen A->B C Incubate (24h) B->C D Apply this compound Solution C->D E Continue Incubation D->E F Assess Disease Severity E->F G Calculate Control Efficacy F->G

References

A Comparative Analysis of Pyraziflumid's Efficacy Against Key Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyraziflumid's performance against other succinate dehydrogenase inhibitor (SDHI) fungicides, supported by available experimental data. The information is intended to assist researchers and professionals in the field of mycology and fungicide development in understanding the relative efficacy of this novel active ingredient.

Introduction to this compound

This compound is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of active ingredients.[1][2] Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain by inhibiting the succinate dehydrogenase enzyme complex (Complex II).[1][3] This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and electron transport chain, ultimately leading to the cessation of fungal respiration and cell death. This compound has demonstrated a broad spectrum of activity against various ascomycete and basidiomycete fungal pathogens.[4]

Comparative Efficacy Data

The following tables summarize the available in vitro efficacy data (EC₅₀ values) of this compound and other prominent SDHI fungicides against two economically important fungal pathogens: Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).

Disclaimer: The data presented below is compiled from different scientific studies. Direct comparison of EC₅₀ values should be made with caution, as experimental conditions such as isolate sensitivity, media composition, and incubation time can vary between studies, influencing the results.

Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) Against Botrytis cinerea

FungicideChemical ClassEC₅₀ (µg/mL)Reference(s)
This compoundPyrazine-carboxamide0.004[4]
BoscalidPyridine-carboxamide0.3 - 0.9[5]
FluxapyroxadPyrazole-carboxamide<0.01 - 4.19[6]

Table 2: In Vitro Efficacy (EC₅₀ in µg/mL) Against Sclerotinia sclerotiorum

FungicideChemical ClassEC₅₀ (µg/mL)Reference(s)
This compoundPyrazine-carboxamide0.0561 (±0.0263)[1][2]
BoscalidPyridine-carboxamide0.0383 - 0.0395[7]
FluxapyroxadPyrazole-carboxamideNot readily available in searched literature

Experimental Protocols

The determination of fungicide efficacy, typically expressed as the half-maximal effective concentration (EC₅₀), is a critical component of fungicide performance evaluation. Below is a generalized methodology for determining the EC₅₀ of fungicides against fungal pathogens using a mycelial growth inhibition assay on agar media.

General Protocol for EC₅₀ Determination via Mycelial Growth Inhibition
  • Fungal Isolates: Obtain pure cultures of the target fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).

  • Culture Media: Prepare a suitable agar medium, such as Potato Dextrose Agar (PDA), amended with a range of fungicide concentrations. A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted. The final concentration of the solvent in the media should be kept constant and at a level that does not affect fungal growth.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the actively growing edge of a fresh fungal culture, onto the center of each fungicide-amended and control (solvent only) agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC₅₀ value, which is the concentration of the fungicide that inhibits mycelial growth by 50%, is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Mechanism of Action and Signaling Pathway

This compound, like other SDHI fungicides, targets Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the primary energy currency of the cell.

Fungal_Mitochondrial_ETC cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate NADH NADH ComplexI Complex I NADH->ComplexI e- NAD NAD+ CoQ Coenzyme Q ComplexI->CoQ e- Protons H+ ComplexI->Protons H+ pumping ComplexII->Fumarate ComplexII->CoQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons H+ pumping ComplexIV Complex IV ComplexIV->Protons O₂ → H₂O ComplexIV->Protons H+ pumping CoQ->ComplexIII e- CytC->ComplexIV e- ATP_Synthase ATP Synthase Protons->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexII Inhibits Fungicide_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions B Prepare Serial Dilutions A->B D Amend Medium with Fungicide Dilutions B->D C Prepare Agar Medium C->D E Inoculate Plates with Fungal Mycelial Plugs D->E F Incubate at Optimal Temperature E->F G Measure Radial Colony Growth F->G H Calculate Percent Growth Inhibition G->H I Perform Probit/Regression Analysis H->I J Determine EC₅₀ Value I->J

References

A Comparative Guide to Analytical Methods for Pyraziflumid Residue Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Pyraziflumid residues in various agricultural commodities. The information presented is compiled from recent scientific literature, offering an objective overview of method performance based on experimental data. This document is intended to assist researchers and analytical scientists in selecting and implementing appropriate methods for their specific needs.

Overview of Analytical Approaches

The quantification of this compound, a novel fungicide, in complex matrices such as fruits, vegetables, and cereals, necessitates robust and sensitive analytical methods. The most common and effective approach involves a sample preparation step using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][2][3] This guide will focus on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compare it with alternative approaches.

A sensitive method for the determination of this compound, along with other pesticides like trifludimoxazin and picarbutrazox, has been developed and validated in various food matrices.[4][5][6] This primary method utilizes a modified QuEChERS protocol for sample extraction and cleanup, followed by detection with UPLC-MS/MS.

Experimental Protocols

Primary Method: UPLC-MS/MS for this compound Residue Analysis

This method has been validated for the analysis of this compound in cereals, vegetables, and fruits.[4]

1. Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of water and allow it to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the sample. Shake vigorously for 1 minute. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake again for 1 minute.[1]

  • Centrifugation: Centrifuge the sample at ≥3000 g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. This step is crucial for removing interferences like organic acids, sugars, and lipids.[2] For samples with high pigment content, graphitized carbon black (GCB) may also be included.

  • Final Extract: Vortex the dSPE tube for 30 seconds and centrifuge. The resulting supernatant is the final extract for analysis.

2. Instrumental Analysis (UPLC-MS/MS)

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 mm x 50 mm) is typically used.

    • Mobile Phase: A gradient elution with water (containing a modifier like 0.1% formic acid or ammonium formate) and an organic solvent (methanol or acetonitrile) is employed.[7][8]

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.[3]

Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While LC-MS/MS is more common for this compound, GC-MS/MS represents a viable alternative, particularly for multi-residue methods that include a broader range of pesticides.[3][9][10]

1. Sample Preparation (QuEChERS)

The sample preparation is similar to the one described for LC-MS/MS. However, a solvent exchange step from acetonitrile to a solvent more compatible with GC (e.g., acetone or hexane) might be necessary after the cleanup phase.[2]

2. Instrumental Analysis (GC-MS/MS)

  • Gas Chromatography:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically used.

    • Injection: A splitless or pulsed splitless injection is common to maximize sensitivity.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Temperature Program: A temperature gradient is optimized to separate the target analytes from matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: Similar to LC-MS/MS, MRM is the preferred acquisition mode for quantification in complex matrices.[3]

Performance Data Comparison

The following tables summarize the quantitative performance data for the validated UPLC-MS/MS method for this compound and provide a general comparison with typical performance characteristics of GC-MS/MS methods for pesticide residue analysis.

Table 1: UPLC-MS/MS Method Performance for this compound Quantification

ParameterCerealsVegetables (e.g., Cucumber)Fruits (e.g., Apple)
Linearity (R²) >0.99>0.99>0.99
Average Recovery (%) 73-105%73-105%73-105%
Precision (RSDr, %) 1.0-13.0%1.0-13.0%1.0-13.0%
Limit of Quantification (LOQ) 10 µg/kg10 µg/kg10 µg/kg
Data derived from a study on the analysis of this compound in various matrices.[4]

Table 2: General Performance Comparison of LC-MS/MS and GC-MS/MS for Pesticide Residue Analysis

ParameterLC-MS/MSGC-MS/MS
Applicability Wide range of polarity, including polar and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Linearity (R²) Typically >0.99Typically >0.99
Average Recovery (%) 70-120% (QuEChERS)[2]70-120% (QuEChERS)
Precision (RSD, %) <20% is generally acceptable.[7]<20% is generally acceptable.
Limit of Quantification (LOQ) Typically 1-10 µg/kg, can be lower.Typically 1-10 µg/kg, can be lower.

Mandatory Visualization

Pyraziflumid_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (10g sample) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction Add solvent & salts Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, C18) Centrifugation1->dSPE Transfer supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Collect supernatant LC_MSMS LC-MS/MS Final_Extract->LC_MSMS GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Quantification Quantification LC_MSMS->Quantification GC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis.

Conclusion

The validated UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound residues in a variety of agricultural products.[4] The use of the QuEChERS sample preparation method ensures high-throughput and effective removal of matrix interferences. While GC-MS/MS can also be employed for pesticide residue analysis, LC-MS/MS is generally preferred for a broader range of compounds, including those that are polar or not amenable to gas chromatography. The choice between these techniques will depend on the specific requirements of the analysis, including the range of pesticides to be monitored and the available instrumentation. The performance characteristics of the presented methods demonstrate their suitability for regulatory monitoring and food safety assessment.

References

A Comparative Environmental Safety Profile of Pyraziflumid and Other Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental safety profile of the newer succinate dehydrogenase inhibitor (SDHI) fungicide, Pyraziflumid, with other established SDHIs. The information is compiled from regulatory assessments and scientific literature to offer an objective overview supported by experimental data.

Executive Summary

This compound, a novel pyrazine-carboxamide fungicide, exhibits a distinct environmental safety profile characterized by high persistence in soil and aquatic systems, low potential for bioaccumulation, and variable toxicity to non-target organisms. When compared to other widely used SDHIs such as Bixafen, Boscalid, Fluxapyroxad, Isopyrazam, Penthiopyrad, and Sedaxane, this compound's profile presents a complex picture for environmental risk assessment. While its toxicity to some aquatic organisms is notable, it appears to have a lower acute risk to honeybees compared to some other SDHIs. This guide presents a data-driven comparison of key environmental fate and ecotoxicity parameters to aid in the informed assessment of these fungicides.

Data Presentation

The following tables summarize the key quantitative data for the environmental fate and ecotoxicity of this compound and other selected SDHI fungicides.

Table 1: Environmental Fate of this compound and Other SDHIs
Fungicide Chemical Class Soil Aerobic Metabolism DT₅₀ (days)¹ Aquatic System DT₅₀ (days)² Soil Adsorption Koc (mL/g)³
This compound Pyrazine-carboxamide573 - 2399[1]318 (water/sediment)[1]635.1[1]
Bixafen Pyrazole-carboxamide682 - 1254[2]313 (photolysis in water)[2]3168 - 4605[2]
Boscalid Pyridine-carboxamide108 - >1000[3]Stable to hydrolysis277 - 356
Fluxapyroxad Pyrazole-carboxamide387 (aerobic)[4]Stable to hydrolysis[4]931[4]
Isopyrazam Pyrazole-carboxamide82.2 - 141.7[5]-1130 - 1780
Penthiopyrad Pyrazole-carboxamidePersistentNot readily biodegradable[6]656 - 906
Sedaxane Pyrazole-carboxamidePersistentPersistent in water[7]1380 - 2110

¹DT₅₀ (Dissipation Time 50%) refers to the time it takes for 50% of the initial concentration of a substance to dissipate. ²Aquatic system dissipation can include various processes like hydrolysis, photolysis, and biodegradation in water and sediment. ³Koc (Organic Carbon-Water Partition Coefficient) indicates the tendency of a chemical to adsorb to soil organic matter. Higher values suggest lower mobility.

Table 2: Aquatic Ecotoxicity of this compound and Other SDHIs
Fungicide Fish (Rainbow Trout) 96-hr LC₅₀ (mg/L)⁴ Aquatic Invertebrate (Daphnia magna) 48-hr EC₅₀ (mg/L)⁵ Algae (Pseudokirchneriella subcapitata) 72-hr ErC₅₀ (mg/L)⁶
This compound >1.1>1.20.88
Bixafen 0.037[2]0.55[2]0.15
Boscalid 2.75.33.75
Fluxapyroxad 0.526.991.1
Isopyrazam 0.070.380.12
Penthiopyrad 0.180.280.44
Sedaxane 0.513.70.15[7]

⁴LC₅₀ (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms. ⁵EC₅₀ (Effective Concentration 50%) is the concentration of a chemical that causes a specified effect in 50% of the test organisms (in this case, immobilization). ⁶ErC₅₀ (Growth Rate Inhibition Concentration 50%) is the concentration that inhibits the growth rate of the algae by 50%.

Table 3: Terrestrial Ecotoxicity of this compound and Other SDHIs
Fungicide Honeybee (Apis mellifera) Acute Contact 48-hr LD₅₀ (µ g/bee )⁷ Honeybee (Apis mellifera) Acute Oral 48-hr LD₅₀ (µ g/bee )⁸ Earthworm (Eisenia fetida) 14-day LC₅₀ (mg/kg soil)⁹ Earthworm (Eisenia fetida) 56-day NOEC (mg/kg soil)¹⁰
This compound >100>100>500100
Bixafen >40[2]>48.6[2]>500≥400[8]
Boscalid >100>166>50027.8
Fluxapyroxad >100>100>50011.2
Isopyrazam >100>99>500250
Penthiopyrad >100>100>500100
Sedaxane >10026.5>500100

⁷LD₅₀ (Lethal Dose 50%) is the dose of a chemical that is lethal to 50% of the test organisms upon contact. ⁸LD₅₀ (Lethal Dose 50%) is the dose of a chemical that is lethal to 50% of the test organisms upon oral ingestion. ⁹LC₅₀ (Lethal Concentration 50%) is the concentration of a chemical in soil that is lethal to 50% of the earthworms. ¹⁰NOEC (No Observed Effect Concentration) is the highest concentration of a chemical at which no statistically significant adverse effects are observed in the test organisms.

Experimental Protocols

The environmental safety data presented in this guide are primarily generated following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, consistency, and comparability across different laboratories and regulatory bodies. Below are summaries of the key experimental methodologies for the cited ecotoxicity tests.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[9][10][11] Typically, a cold water species like the Rainbow Trout (Oncorhynchus mykiss) is used.[10] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[10] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[9]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.[8][12][13][14] Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.[8][14] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[12] Observations are made at 24 and 48 hours to determine the EC50 value.[8][13]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of a primary producer, such as the green alga Pseudokirchneriella subcapitata.[4][6][15][16][17] Exponentially growing algal cultures are exposed to various concentrations of the test substance.[6][15] The inhibition of growth is measured by changes in cell density over time, and the ErC50 is calculated.[4][16]

Terrestrial Toxicity Testing
  • Honeybees, Acute Contact and Oral Toxicity Test (OECD 214 & 213): These laboratory tests determine the acute toxicity of a substance to adult honeybees (Apis mellifera) through contact and oral exposure, respectively.[18][19][20][21]

    • Contact Test (OECD 214): A precise dose of the test substance is applied directly to the thorax of anesthetized bees.[18][19]

    • Oral Test (OECD 213): Bees are fed a sucrose solution containing a known concentration of the test substance.[18][19] In both tests, mortality is recorded over 48 to 96 hours to determine the LD50.[18][20][21]

  • Earthworm, Reproduction Test (OECD 222): This chronic test assesses the sublethal effects of a substance on earthworm (Eisenia fetida) reproduction.[1][10][22][23] Adult earthworms are exposed to the test substance mixed into artificial soil for 28 days, during which mortality and weight changes are monitored.[1] The worms are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is then counted to determine the effect on reproduction, from which a NOEC is derived.[1][23]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of SDHI fungicides and a typical workflow for environmental risk assessment.

SDHI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production ComplexII->ETC Fumarate + Electrons SDHI SDHI Fungicide SDHI->Inhibition Inhibition->ComplexII Inhibition

Caption: Mode of action of SDHI fungicides, inhibiting Complex II of the mitochondrial electron transport chain.

Environmental_Risk_Assessment_Workflow cluster_exposure Exposure Assessment cluster_effects Effects Assessment Env_Fate Environmental Fate Studies (Degradation, Mobility) PEC Predicted Environmental Concentration (PEC) Modeling Env_Fate->PEC Risk_Characterization Risk Characterization (PEC/PNEC Ratio) PEC->Risk_Characterization Ecotox Ecotoxicity Testing (LC50, LD50, NOEC) PNEC Predicted No-Effect Concentration (PNEC) Derivation Ecotox->PNEC PNEC->Risk_Characterization Risk_Management Risk Management & Mitigation Risk_Characterization->Risk_Management

Caption: A simplified workflow for the environmental risk assessment of pesticides.

References

A Comparative Analysis of Pyraziflumid's Performance in Diverse Agricultural Cropping Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated significant efficacy against a broad spectrum of fungal pathogens in various agricultural settings. This guide provides an objective comparison of its performance against other commercially available alternatives, supported by experimental data from field and laboratory trials. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Overview of this compound

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 7, which targets the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1] This mode of action disrupts the pathogen's energy supply, leading to its death. It exhibits both protective and curative properties against a range of diseases, including powdery mildew, Botrytis bunch rot, apple scab, and Sclerotinia stem rot.[2][3]

Comparative Performance Data

The following tables summarize the quantitative performance of this compound in comparison to other fungicides across different cropping systems.

Grapes (Vitis vinifera) - Control of Powdery Mildew (Erysiphe necator)
TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Reference
This compound 3.38 fl oz/acre1.8 a0.5 a[4]
Boscalid + Pyraclostrobin23 oz/acre2.5 a0.8 a[4]
Fluopyram + Tebuconazole8.6 fl oz/acre2.1 a0.6 a[4]
Untreated Control-45.7 b18.2 b[4]

Means followed by the same letter are not significantly different (P > 0.05).

Strawberries (Fragaria × ananassa) - Control of Botrytis Fruit Rot (Botrytis cinerea)
TreatmentApplication RateDisease Incidence (%)Reference
This compound 3 fl oz/acre7.0 a[5]
Cyprodinil + Fludioxonil14 oz/acre7.5 a[5]
Captan3 lb/acre17.8 c[5]
Untreated Control-38.1 d[5]

Means followed by the same letter are not significantly different (α=0.05).

Apples (Malus domestica) - Control of Apple Scab (Venturia inaequalis)
TreatmentApplication RateLeaf Scab Incidence (%)Fruit Scab Incidence (%)Reference
This compound Program 2.92 fl oz/acre1.2 a0.8 a[6][7]
Difenoconazole Program5 fl oz/acre2.5 a1.5 a[7]
Myclobutanil Program4.5 oz/acre4.8 b3.2 b[7]
Untreated Control-98.5 c95.5 c[7]

Means in a column followed by the same letter are not significantly different (P > 0.05).

Cucurbits (Pumpkin - Cucurbita pepo) - Control of Powdery Mildew (Podosphaera xanthii)
TreatmentApplication RateDisease Severity on Upper Leaf Surface (%)Disease Severity on Lower Leaf Surface (%)Reference
This compound 3.4 fl oz/acre3.2 a4.5 a[8]
Quinoxyfen4 fl oz/acre2.8 a3.9 a[9]
Penthiopyrad8 fl oz/acre4.1 a5.8 b[9]
Untreated Control-85.0 b88.0 c[8]

Means in a column followed by the same letter are not significantly different (P > 0.05).

Experimental Protocols

Field Trial for Grape Powdery Mildew Efficacy
  • Experimental Design: Randomized complete block design with four replicates. Each replicate consisted of a plot of 10 vines.

  • Treatments: Fungicides were applied at specified rates (see table above) using a calibrated airblast sprayer. Applications were made at 14-day intervals, starting at 3-5 inch shoot growth and continuing until veraison.

  • Disease Assessment: Disease incidence and severity were assessed on 100 clusters per plot at 21 days before harvest. Incidence was recorded as the percentage of infected clusters. Severity was rated using a 0-100% scale representing the percentage of the cluster area covered by mildew.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using Fisher's Protected LSD test at p ≤ 0.05.

Detached Leaf Assay for Fungicide Screening
  • Plant Material: Young, fully expanded leaves were collected from healthy, greenhouse-grown plants of a susceptible cultivar.

  • Inoculum Preparation: A conidial suspension of the target pathogen (e.g., Botrytis cinerea) was prepared from 10- to 14-day-old cultures grown on potato dextrose agar (PDA). The concentration was adjusted to 1 x 10^5 conidia/mL.

  • Fungicide Treatment: Leaf discs (2 cm diameter) were punched from the leaves and placed adaxial side up on 1% water agar in Petri dishes. The leaf discs were then sprayed with the respective fungicide solutions at predetermined concentrations. An untreated control was sprayed with water.

  • Inoculation and Incubation: After the fungicide spray had dried, a 10 µL drop of the conidial suspension was placed in the center of each leaf disc. The Petri dishes were sealed and incubated at 20-22°C with a 12-hour photoperiod.

  • Disease Assessment: Lesion diameter was measured at 3, 5, and 7 days post-inoculation. The percentage of disease inhibition was calculated relative to the untreated control.

Mode of Action and Resistance Management

This compound's mode of action as an SDHI fungicide necessitates careful resistance management to ensure its long-term efficacy. The following diagram illustrates the target site of SDHI fungicides within the fungal mitochondrial electron transport chain.

SDHI_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound This compound (SDHI) This compound->ComplexII Inhibits Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Succinate->Fumarate

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

To mitigate the risk of resistance development, it is crucial to adhere to the following strategies as recommended by FRAC:[1][10]

  • Rotation: Alternate this compound with fungicides from different FRAC groups with different modes of action.

  • Mixtures: Use this compound in tank-mixes with effective partner fungicides from different FRAC groups.

  • Application Limits: Do not exceed the maximum number of recommended applications per season.

  • Preventative Use: Apply this compound preventatively or at the very early stages of disease development for optimal performance and resistance management.

The following diagram outlines a logical workflow for implementing a fungicide resistance management strategy.

Resistance_Management_Workflow Start Start: Disease Pressure Detected Scout Scout Fields and Identify Pathogen Start->Scout FRAC_Check Consult FRAC List for Fungicide Groups Scout->FRAC_Check Select_Fungicide Select Effective Fungicide (e.g., this compound - Group 7) FRAC_Check->Select_Fungicide Rotation_Plan Develop Rotation Plan with Different FRAC Groups Select_Fungicide->Rotation_Plan Tank_Mix Consider Tank-Mix with Partner Fungicide Rotation_Plan->Tank_Mix Application Apply Fungicide at Recommended Rate and Timing Tank_Mix->Application Monitor Monitor Efficacy and Scout for Resistance Application->Monitor Decision Resistance Suspected? Monitor->Decision Stop_Use Stop Use of At-Risk Fungicide Group Decision->Stop_Use Yes Continue_Monitoring Continue Monitoring and Adjust Program Decision->Continue_Monitoring No Consult Consult Local Extension for Alternative Strategies Stop_Use->Consult Consult->Continue_Monitoring

Caption: A workflow for fungicide resistance management incorporating scouting, FRAC group rotation, and monitoring.

Conclusion

This compound demonstrates excellent efficacy against key fungal diseases in a variety of important agricultural crops. Its performance is often comparable or superior to that of other leading fungicides. As an SDHI fungicide, responsible stewardship through robust resistance management practices is essential to preserve its effectiveness for sustainable disease control. Further research into its performance in other cropping systems and against a wider array of pathogens will continue to define its role in integrated pest management programs.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Pyraziflumid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Pyraziflumid, a broad-spectrum protectant fungicide. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory to prevent skin contact, inhalation, and ingestion.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust meet ANSI Z87.1 standard. A face shield may be required for larger quantities.Protects eyes from splashes and airborne particles.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber, powder-free. Change gloves frequently, especially if contaminated.Protects against skin contact and absorption.[1][3]
Body Protection Laboratory Coat or Protective SuitLong-sleeved, properly fitted lab coat. An impervious apron is recommended for larger quantities.[1][2]Prevents contamination of personal clothing and skin.[1]
Respiratory Protection NIOSH-approved RespiratorRequired when ventilation is inadequate or when handling powders outside of a chemical fume hood.[1]Protects against inhalation of dust or aerosols.
Foot Protection Closed-toe ShoesSturdy, closed-toe footwear must be worn at all times in the laboratory.[2][4]Protects feet from spills and falling objects.[2]

Operational and Disposal Plans

Handling Procedures:

  • Preparation : Before handling this compound, thoroughly read the Safety Data Sheet (SDS).[5] Ensure all necessary PPE is readily available and in good condition.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of mist or vapor.[1][6]

  • Avoiding Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Hand Washing : After handling, thoroughly wash your hands and gargle.[6]

Storage:

  • Store this compound in a locked, well-ventilated place, away from direct sunlight and heat sources.[1][6]

  • Keep the container tightly closed.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Spill Management:

  • Small Spills : For minor spills within a fume hood, absorb the material with an inert absorbent like vermiculite or dry sand.[1][2] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spills : In the event of a large spill, evacuate the area and ensure adequate ventilation.[1] Prevent the spill from entering drains or waterways.[1] Dike the spilled material and absorb it with an inert material.[1]

First Aid Measures:

  • After Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6]

  • After Skin Contact : Wash the affected area with plenty of soap and water.[6][7]

  • After Eye Contact : Rinse cautiously with water for several minutes.[6] If present, remove contact lenses and continue rinsing.[6] Seek immediate medical attention.[6][7]

  • After Ingestion : Rinse the mouth and seek immediate medical attention.[6]

Disposal Plan:

The disposal of this compound and its containers must be handled in accordance with local, regional, and national regulations to prevent environmental contamination.[1]

  • Unused Product : If possible, use up the product according to the label instructions.[8] If not, contact your local solid waste management authority or environmental agency for guidance on household hazardous waste collection programs.[8][9]

  • Empty Containers : Never reuse empty pesticide containers.[8][10] Triple rinse the container by filling it about one-quarter full with water, closing it tightly, and shaking.[10] Empty the rinsate into the spray tank.[10] Puncture and dispose of the empty container in the trash or as directed by local authorities.[10]

  • Contaminated Materials : Any absorbent materials or clothing contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.[11][12]

  • Prohibited Disposal : Never pour pesticides down the sink, toilet, sewer, or street drain.[8]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal ReadSDS Read Safety Data Sheet InspectPPE Inspect & Don PPE ReadSDS->InspectPPE PrepWorkArea Prepare Well-Ventilated Work Area InspectPPE->PrepWorkArea WeighTransfer Weigh & Transfer in Fume Hood PrepWorkArea->WeighTransfer ConductExp Conduct Experiment WeighTransfer->ConductExp CleanEquipment Clean Equipment ConductExp->CleanEquipment SegregateWaste Segregate Hazardous Waste ConductExp->SegregateWaste DecontaminateArea Decontaminate Work Area CleanEquipment->DecontaminateArea RemovePPE Remove & Wash PPE DecontaminateArea->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste DisposeWaste Dispose via Approved Channels StoreWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.